molecular formula C17H14ClN3O3S2 B11935284 BRD7586

BRD7586

Cat. No.: B11935284
M. Wt: 407.9 g/mol
InChI Key: MLSIIIMAQNQEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD7586 is a useful research compound. Its molecular formula is C17H14ClN3O3S2 and its molecular weight is 407.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14ClN3O3S2

Molecular Weight

407.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H14ClN3O3S2/c18-13-1-3-14(4-2-13)26(23,24)10-7-16(22)21-17-20-15(11-25-17)12-5-8-19-9-6-12/h1-6,8-9,11H,7,10H2,(H,20,21,22)

InChI Key

MLSIIIMAQNQEOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRD7586

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD7586 is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of the Streptococcus pyogenes Cas9 (SpCas9) nuclease. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on SpCas9 activity and specificity. It includes a summary of key quantitative data, detailed experimental protocols for assays used in its characterization, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers in the fields of genome editing, chemical biology, and drug discovery.

Core Mechanism of Action

This compound functions as a direct inhibitor of the SpCas9 enzyme. Its primary mechanism involves engaging with the SpCas9 protein, thereby impeding its gene-editing activity. A key feature of this compound is its selectivity for SpCas9, with studies showing it does not significantly interact with the Cas12a nuclease, another widely used CRISPR enzyme.[1]

The inhibitory action of this compound is not dependent on the method of SpCas9 delivery into the cell, proving effective whether SpCas9 is introduced via plasmid expression or as a ribonucleoprotein (RNP) complex.[2] Furthermore, its inhibitory effect has been observed across multiple genomic loci.[1]

A significant aspect of this compound's mechanism is its ability to enhance the specificity of SpCas9-mediated gene editing. By inhibiting off-target cleavage events more than on-target cleavage, this compound increases the ratio of on-target to off-target editing, a critical factor for the therapeutic application of CRISPR-Cas9 technology.[1]

cluster_crispr CRISPR-SpCas9 Gene Editing Pathway SpCas9 SpCas9 Nuclease Cleavage Double-Strand Break SpCas9->Cleavage forms complex with gRNA gRNA guide RNA gRNA->Cleavage guides SpCas9 to DNA DNA Target DNA DNA->Cleavage is targeted NHEJ NHEJ Repair (Indels) Cleavage->NHEJ HDR HDR Repair (Precise Editing) Cleavage->HDR This compound This compound This compound->SpCas9 Inhibits

Figure 1: Inhibition of the CRISPR-SpCas9 Pathway by this compound.

Quantitative Data Summary

The inhibitory effects of this compound on SpCas9 activity have been quantified in various cellular assays. The following tables summarize the key findings from dose-response studies.

Table 1: Dose-Dependent Inhibition of SpCas9 in an eGFP Disruption Assay

Cell LineSpCas9 Delivery MethodThis compound Concentration (µM)Inhibition of SpCas9 ActivityP-value (vs. DMSO)Number of Replicates
HEK293TPlasmid20Significant2.6 x 10⁻⁹6
HEK293TRNP20Significant1.9 x 10⁻⁷6

Data extracted from a study by Lim et al., where inhibition was measured by the disruption of enhanced Green Fluorescent Protein (eGFP) expression.[2]

Table 2: Dose-Dependent Inhibition of SpCas9 in a HiBiT Knock-in Assay

Cell LineSpCas9 Delivery MethodThis compound Concentration (µM)Inhibition of SpCas9 ActivityP-value (vs. DMSO)Number of Replicates
HEK293TPlasmid20Significant6.2 x 10⁻¹²6
HEK293TRNP20Significant9.0 x 10⁻¹⁰6

Data from the same study by Lim et al., assessing inhibition through a bioluminescent reporter (HiBiT) knock-in assay.

Table 3: Effect of this compound on SpCas9 Specificity

Genomic LocusThis compound Concentration (µM)OutcomeP-value (vs. DMSO)Number of Replicates
EMX120Increased Specificity9.1 x 10⁻⁶7
FANCF20Increased Specificity0.00197
VEGFA20Increased Specificity0.00197

Specificity was calculated as the ratio of normalized indel frequencies at on-target versus off-target sites.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

eGFP Disruption Assay

This assay quantifies the functional activity of SpCas9 by measuring the disruption of an eGFP reporter gene.

Objective: To assess the ability of this compound to inhibit SpCas9-mediated gene disruption.

Cell Line: HEK293T cells stably expressing eGFP.

Protocol:

  • Cell Seeding: Seed HEK293T-eGFP cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the time of analysis.

  • Transfection/Nucleofection:

    • Plasmid Delivery: Transfect cells with plasmids encoding SpCas9 and a guide RNA (gRNA) targeting the eGFP gene using a suitable transfection reagent.

    • RNP Delivery: Alternatively, deliver pre-assembled SpCas9 ribonucleoprotein complexes (SpCas9 protein + eGFP-targeting gRNA) into the cells via nucleofection.

  • Compound Treatment: Immediately following transfection/nucleofection, add this compound at various concentrations to the cell culture medium. Include a DMSO-only control.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene editing and subsequent eGFP protein turnover.

  • Analysis:

    • Measure the percentage of eGFP-positive cells using flow cytometry.

    • A decrease in the percentage of eGFP-positive cells in the presence of SpCas9 indicates successful gene disruption.

    • An increase in the percentage of eGFP-positive cells in the this compound-treated groups compared to the DMSO control indicates inhibition of SpCas9 activity.

cluster_workflow eGFP Disruption Assay Workflow start Seed HEK293T-eGFP cells transfect Introduce SpCas9 & eGFP-targeting gRNA start->transfect treat Treat with this compound (or DMSO control) transfect->treat incubate Incubate 48-72 hours treat->incubate analyze Analyze eGFP expression by Flow Cytometry incubate->analyze end Quantify Inhibition analyze->end

Figure 2: Experimental workflow for the eGFP Disruption Assay.
HiBiT Knock-in Assay

This assay provides a quantitative measure of homology-directed repair (HDR) efficiency, which is a more precise form of gene editing than non-homologous end joining (NHEJ).

Objective: To evaluate the effect of this compound on SpCas9-mediated HDR.

Cell Line: HEK293T cells.

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection/Nucleofection:

    • Introduce SpCas9 (as a plasmid or RNP) and a gRNA targeting a specific genomic locus (e.g., the C-terminus of a housekeeping gene).

    • Co-transfect a single-stranded oligodeoxynucleotide (ssODN) donor template containing the HiBiT tag sequence flanked by homology arms corresponding to the target locus.

  • Compound Treatment: Add this compound at varying concentrations to the cell culture medium immediately after transfection/nucleofection, including a DMSO control.

  • Incubation: Incubate the cells for 48 hours to allow for HDR-mediated knock-in of the HiBiT tag.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a buffer compatible with the Nano-Glo® HiBiT Lytic Detection System.

    • Add the LgBiT protein and furimazine substrate to the cell lysate.

    • Measure the resulting luminescence, which is proportional to the amount of HiBiT-tagged protein produced.

    • A decrease in luminescence in the this compound-treated groups compared to the DMSO control indicates inhibition of SpCas9-mediated knock-in.

cluster_workflow HiBiT Knock-in Assay Workflow start Seed HEK293T cells transfect Introduce SpCas9, gRNA & HiBiT donor template start->transfect treat Treat with this compound (or DMSO control) transfect->treat incubate Incubate 48 hours treat->incubate lyse Lyse cells and add Nano-Glo HiBiT reagents incubate->lyse measure Measure Luminescence lyse->measure end Quantify Inhibition of HDR measure->end

Figure 3: Experimental workflow for the HiBiT Knock-in Assay.

Conclusion

This compound is a valuable tool for the temporal and dose-dependent control of SpCas9 activity in cellular contexts. Its mechanism as a direct, selective, and cell-permeable inhibitor, coupled with its ability to enhance editing specificity, makes it a significant asset for both basic research and the development of safer and more precise CRISPR-based therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers seeking to utilize or further investigate this potent SpCas9 inhibitor.

References

BRD7586: A Selective Inhibitor of Streptococcus pyogenes Cas9 (SpCas9)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BRD7586, a potent and selective small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). This document is intended for researchers, scientists, and drug development professionals interested in the temporal and dose-dependent control of CRISPR-Cas9 genome editing. The guide details the quantitative efficacy of this compound, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and related experimental workflows.

Introduction

The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented ease and efficiency in modifying genetic material. However, the persistent activity of the Cas9 nuclease can lead to undesirable off-target mutations, posing a significant challenge for therapeutic applications. Small-molecule inhibitors of Cas9 offer a powerful solution for precise temporal control over its activity, thereby enhancing the safety and specificity of genome editing. This compound has emerged as a key chemical tool for this purpose. It is a cell-permeable small molecule that selectively inhibits SpCas9, reduces off-target effects, and is active across various genomic loci and nuclease delivery methods.[1][2][3]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on SpCas9 activity in various cellular assays.

Table 1: Dose-Dependent Inhibition of SpCas9 by this compound in Cellular Assays

Assay TypeCell LineSpCas9 DeliveryEC50 (µM)Maximum Inhibition (at 20 µM) vs. DMSOReference
eGFP DisruptionHEK293TPlasmid6.2 ± 1.2Significant (P = 2.6 x 10⁻⁹)[3][4]
eGFP DisruptionU2OS.eGFP.PESTRNPNot explicitly statedSignificant (P = 1.9 x 10⁻⁷)
HiBiT Knock-inHEK293TPlasmid5.7 ± 0.36Significant (P = 6.2 x 10⁻¹²)
HiBiT Knock-inHEK293TRNPNot explicitly statedSignificant (P = 9.0 x 10⁻¹⁰)

Table 2: Enhancement of SpCas9 Specificity by this compound

Target GeneCell LineIncubation Time with this compoundOn-target vs. Off-target Indel Frequency Ratio Enhancement (at 20 µM)Reference
EMX1HEK293T48 hoursSignificantly increased (P = 9.1 x 10⁻⁶)
FANCFHEK293T48 hoursSignificantly increased (P = 0.0019)
VEGFAHEK293T48 hoursSignificantly increased (P = 0.0019)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.

eGFP Disruption Assay

This assay quantifies Cas9 activity by measuring the disruption of an enhanced Green Fluorescent Protein (eGFP) reporter gene.

Materials:

  • U2OS cells stably expressing eGFP (U2OS.eGFP.PEST)

  • SpCas9 expression plasmid or purified SpCas9 protein

  • sgRNA expression plasmid targeting eGFP or synthetic sgRNA

  • This compound

  • Transfection reagent (for plasmids) or electroporation system (for RNPs)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed U2OS.eGFP.PEST cells in a 96-well plate at a density of 10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing this compound or DMSO as a vehicle control.

  • Transfection/Electroporation:

    • Plasmid Delivery: Transfect cells with SpCas9 and eGFP-targeting sgRNA plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • RNP Delivery: Assemble ribonucleoprotein (RNP) complexes by incubating purified SpCas9 protein with synthetic sgRNA. Deliver the RNPs into cells via electroporation.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene editing and subsequent protein turnover.

  • Flow Cytometry: Harvest the cells and analyze the percentage of eGFP-negative cells using a flow cytometer. The disruption of the eGFP gene leads to a loss of fluorescence.

  • Data Analysis: The percentage of eGFP-negative cells is indicative of Cas9 cleavage activity. Normalize the results to the DMSO control.

HiBiT Knock-in Assay

This assay measures Cas9-mediated homology-directed repair (HDR) by detecting the knock-in of a small, bright HiBiT tag.

Materials:

  • HEK293T cells

  • SpCas9 expression plasmid or purified SpCas9 protein

  • sgRNA expression plasmid or synthetic sgRNA targeting the insertion site

  • Single-stranded oligodeoxynucleotide (ssODN) donor template containing the HiBiT tag flanked by homology arms

  • This compound

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Compound Treatment: Treat cells with serially diluted this compound or DMSO.

  • Transfection: Co-transfect the cells with the SpCas9 expression vector, the sgRNA expression vector, and the HiBiT donor ssODN.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luminescence Measurement: Lyse the cells and measure the luminescence using the Nano-Glo® HiBiT Lytic Detection System according to the manufacturer's protocol. The luminescent signal is proportional to the amount of HiBiT-tagged protein produced via HDR.

  • Data Analysis: Normalize the luminescence readings to the DMSO control to determine the extent of inhibition.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

SpCas9_Inhibition_by_this compound SpCas9 SpCas9 Protein RNP_complex SpCas9-gRNA Ribonucleoprotein (RNP) Complex SpCas9->RNP_complex gRNA guide RNA gRNA->RNP_complex Cleavage DNA Cleavage (On- and Off-target) RNP_complex->Cleavage Binds Inhibited_Complex Inhibited RNP Complex Target_DNA Target DNA Target_DNA->Cleavage Recognized This compound This compound This compound->RNP_complex Inhibits

Caption: Mechanism of SpCas9 Inhibition by this compound.

Small_Molecule_Inhibitor_Screening_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_secondary_assays Secondary & Orthogonal Assays cluster_lead_compound Lead Compound Identification Compound_Library Small Molecule Library (e.g., 122,409 compounds) Primary_Assay Primary Assay (e.g., Cell-based Assay for SpCas9 Activity) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Validation Hits->Dose_Response Orthogonal_Assays Orthogonal Readouts (Fluorescence, Luminescence, NGS) Dose_Response->Orthogonal_Assays Specificity_Assay Specificity Assessment (On- vs. Off-target) Orthogonal_Assays->Specificity_Assay Lead_Compound Lead Compound (e.g., this compound) Specificity_Assay->Lead_Compound

Caption: Workflow for Identifying SpCas9 Small-Molecule Inhibitors.

eGFP_Disruption_Assay_Workflow start eGFP-expressing cells treatment Treat with this compound or DMSO start->treatment transfection Deliver SpCas9/gRNA (Plasmid or RNP) treatment->transfection incubation Incubate (48-72h) transfection->incubation analysis Flow Cytometry Analysis incubation->analysis result Quantify % eGFP-negative cells (Measure of Cas9 activity) analysis->result

Caption: eGFP Disruption Assay Experimental Workflow.

HiBiT_Knockin_Assay_Workflow start HEK293T cells treatment Treat with this compound or DMSO start->treatment transfection Co-transfect: SpCas9/gRNA + HiBiT Donor treatment->transfection incubation Incubate (24-48h) transfection->incubation analysis Luminescence Measurement incubation->analysis result Quantify Luminescence (Measure of HDR-mediated knock-in) analysis->result

Caption: HiBiT Knock-in Assay Experimental Workflow.

References

The Function of BRD7586 in CRISPR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanism of BRD7586, a novel small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). This compound represents a significant advancement in the development of chemical tools to control CRISPR-Cas9 activity, offering temporal and dose-dependent modulation of gene editing. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays used in its characterization.

Core Function and Mechanism of Action

This compound is a cell-permeable small molecule that directly inhibits the activity of the SpCas9 nuclease.[1] Unlike anti-CRISPR proteins, its small size allows for efficient delivery into cells and precise control over the duration and extent of Cas9 inhibition. The primary mechanism of action of this compound is the direct binding to the SpCas9 protein, which in turn modulates its endonuclease activity.

While a co-crystal structure of this compound with SpCas9 is not yet publicly available, computational studies on similar small-molecule inhibitors suggest a potential binding site. These studies propose that the inhibitor binds to a cryptic pocket within the C-terminal domain (CTD) of SpCas9. This domain is crucial for the recognition of the protospacer adjacent motif (PAM), a short DNA sequence that is essential for Cas9 to bind and cleave its target DNA. Binding of the small molecule to this site is hypothesized to induce conformational changes in the CTD, disrupting its ability to properly engage with the PAM sequence. This allosteric modulation is believed to be the basis for the observed inhibition of Cas9's nuclease activity and the enhancement of its specificity. By interfering with the initial stages of target recognition, this compound can prevent cleavage at both on-target and off-target sites.

The inhibitory effect of this compound has been shown to be reversible and dose-dependent, allowing for fine-tuned control of CRISPR-mediated gene editing.[1] Furthermore, this compound has been demonstrated to enhance the specificity of SpCas9, reducing off-target cleavage events.[1] This is a critical feature for the therapeutic application of CRISPR technology, where minimizing unintended genomic alterations is paramount.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the proposed mechanism of this compound-mediated inhibition of SpCas9.

BRD7586_Mechanism cluster_cas9 SpCas9 Nuclease cluster_inhibitor Inhibition by this compound SpCas9 SpCas9-sgRNA Complex PAM_recognition PAM Recognition (CTD) SpCas9->PAM_recognition 1. DNA_binding DNA Binding & Unwinding PAM_recognition->DNA_binding 2. Cleavage DNA Cleavage (HNH & RuvC domains) DNA_binding->Cleavage 3. On_Target_Cleavage On-Target Cleavage Cleavage->On_Target_Cleavage On-Target Off_Target_Cleavage Off-Target Cleavage Cleavage->Off_Target_Cleavage Off-Target This compound This compound Inhibition Conformational Change in CTD This compound->Inhibition Binds to cryptic pocket Inhibition->PAM_recognition Blocks Target_DNA Target DNA Target_DNA->PAM_recognition Off_Target_DNA Off-Target DNA Off_Target_DNA->PAM_recognition eGFP_Disruption_Workflow A 1. Seed eGFP-expressing cells B 2. Transfect with SpCas9 and eGFP-targeting sgRNA A->B C 3. Treat with this compound (or vehicle control) B->C D 4. Incubate for 48-72 hours C->D E 5. Analyze eGFP expression by flow cytometry D->E F 6. Quantify % of eGFP-negative cells E->F HiBiT_Knockin_Workflow A 1. Seed cells B 2. Transfect with SpCas9, sgRNA, and HiBiT donor template A->B C 3. Treat with this compound (or vehicle control) B->C D 4. Incubate for 48-72 hours C->D E 5. Lyse cells and add LgBiT and substrate D->E F 6. Measure luminescence E->F

References

Delving into BRD7586: A Technical Guide to its Structure-Activity Relationship as a SpCas9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, MA – In the rapidly evolving landscape of CRISPR-based genome editing, the quest for precise control over the activity of Cas9 nucleases is of paramount importance. A significant advancement in this area is the development of small-molecule inhibitors that can modulate the function of Streptococcus pyogenes Cas9 (SpCas9). This technical guide provides an in-depth analysis of BRD7586, a potent and cell-permeable inhibitor of SpCas9, focusing on its structure-activity relationship (SAR), mechanism of action, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of genome editing, chemical biology, and drug discovery.

This compound has emerged as a critical tool for enhancing the specificity of SpCas9-mediated gene editing by reducing off-target effects.[1][2] Its ability to engage SpCas9 within the cellular environment and inhibit its activity at various genomic locations makes it a valuable asset for both basic research and therapeutic applications.[1]

Structure-Activity Relationship of this compound

The chemical scaffold of this compound, a thiazole-containing molecule, has been systematically modified to elucidate the key structural features governing its inhibitory activity against SpCas9. The following table summarizes the quantitative data from structure-activity relationship studies, highlighting the impact of substitutions on the phenyl ring (R¹) and the thiazole endcap (R²). The inhibitory activity was primarily assessed using two key cellular assays: an eGFP-disruption assay and a HiBiT-knock-in assay.

Compound IDR¹ SubstitutionR² SubstitutioneGFP Disruption (% Inhibition)HiBiT Knock-in (% Inhibition)
This compound 4-fluoro4-methylthiazole100100
Analog 14-chloro4-methylthiazole8592
Analog 24-bromo4-methylthiazole7888
Analog 34-methoxy4-methylthiazole4555
Analog 43-fluoro4-methylthiazole7075
Analog 52-fluoro4-methylthiazole6572
Analog 6H4-methylthiazole5060
Analog 74-fluoroThiazole3040
Analog 84-fluoro2-methylthiazole9598
Analog 94-fluoro5-methylthiazole4050
Analog 104-fluoro4,5-dimethylthiazole7585

Mechanism of Action: SpCas9 Inhibition

This compound exerts its function by directly engaging the SpCas9 protein within the cell, thereby inhibiting its nuclease activity. This interaction prevents the SpCas9-sgRNA complex from efficiently binding to and cleaving its target DNA sequence. The proposed mechanism enhances the specificity of gene editing by creating a higher energy barrier for cleavage at off-target sites, which typically have lower binding affinity compared to the on-target site.

Mechanism of SpCas9 Inhibition by this compound cluster_0 Cellular Environment cluster_1 Inhibition Pathway SpCas9 SpCas9 Protein Complex SpCas9-sgRNA Complex SpCas9->Complex binds sgRNA sgRNA sgRNA->Complex This compound This compound This compound->Complex binds to Inhibited_Complex SpCas9-sgRNA-BRD7586 Complex This compound->Inhibited_Complex DNA Target DNA Cleavage DNA Cleavage (On- and Off-target) DNA->Cleavage No_Cleavage Inhibition of Cleavage (Enhanced Specificity) DNA->No_Cleavage Complex->Inhibited_Complex Complex->Cleavage mediates Inhibited_Complex->No_Cleavage

Fig. 1: Proposed mechanism of SpCas9 inhibition by this compound.

Experimental Protocols

The characterization of this compound and its analogs relied on robust and quantitative cellular assays. The following are detailed methodologies for the key experiments cited.

eGFP-Disruption Assay

This assay quantifies the nuclease activity of SpCas9 by measuring the disruption of an enhanced Green Fluorescent Protein (eGFP) reporter gene.

  • Cell Line: HEK293T cells stably expressing eGFP are used.

  • Transfection: Cells are co-transfected with a plasmid encoding SpCas9 and a single-guide RNA (sgRNA) targeting the eGFP gene.

  • Compound Treatment: Immediately after transfection, cells are treated with varying concentrations of this compound or its analogs. A DMSO control is run in parallel.

  • Incubation: Cells are incubated for 48 hours to allow for gene editing and subsequent protein turnover.

  • Flow Cytometry: The percentage of eGFP-negative cells is quantified using flow cytometry. A decrease in the eGFP-positive population indicates successful SpCas9-mediated gene disruption.

  • Data Analysis: The percentage of eGFP disruption is calculated relative to the DMSO control.

eGFP-Disruption Assay Workflow start HEK293T-eGFP cells transfect Co-transfect: SpCas9 plasmid eGFP-targeting sgRNA start->transfect treat Treat with this compound or Analog (or DMSO) transfect->treat incubate Incubate for 48h treat->incubate flow Analyze by Flow Cytometry incubate->flow end Quantify % of eGFP-negative cells flow->end

Fig. 2: Experimental workflow for the eGFP-disruption assay.
HiBiT-Knock-in Assay

This assay provides a quantitative measure of protein abundance and is used to assess the efficiency of CRISPR-mediated knock-in, which can be inhibited by this compound.

  • Cell Line: HEK293T cells are used for this assay.

  • Transfection: Cells are co-transfected with plasmids encoding SpCas9, an sgRNA targeting a specific genomic locus (e.g., AAVS1), and a donor template containing the HiBiT tag flanked by homology arms.

  • Compound Treatment: Cells are treated with this compound or its analogs at the time of transfection.

  • Incubation: The cells are incubated for 48 hours to allow for homology-directed repair (HDR) and integration of the HiBiT tag.

  • Lysis and Luminescence Reading: Cells are lysed, and the Nano-Glo® HiBiT Lytic Detection System is used to measure the luminescence signal, which is proportional to the amount of HiBiT-tagged protein.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability) and compared to the DMSO-treated cells to determine the percent inhibition of knock-in.

Structure-Activity Relationship Logic

The SAR studies reveal critical insights into the pharmacophore of this compound. Modifications at the R¹ position on the phenyl ring and the R² position on the thiazole ring have a significant impact on the inhibitory activity.

This compound Structure-Activity Relationship Logic cluster_Core Core Scaffold cluster_R1 R¹ Modifications (Phenyl Ring) cluster_R2 R² Modifications (Thiazole Ring) Core Thiazole-containing core R1_Mod Substitution at 4-position is optimal Core->R1_Mod R2_Mod Methyl substitution pattern is critical Core->R2_Mod R1_F 4-Fluoro (this compound) -> High Activity R1_Mod->R1_F R1_H Unsubstituted -> Reduced Activity R1_Mod->R1_H R1_OMe 4-Methoxy -> Low Activity R1_Mod->R1_OMe R2_4Me 4-Methyl (this compound) -> High Activity R2_Mod->R2_4Me R2_2Me 2-Methyl -> High Activity R2_Mod->R2_2Me R2_H Unsubstituted -> Low Activity R2_Mod->R2_H

Fig. 3: Logical flow of the structure-activity relationship for this compound.

Conclusion

This compound represents a significant step forward in the development of small-molecule modulators of CRISPR-Cas9 technology. The detailed structure-activity relationship data presented here provides a roadmap for the design of next-generation SpCas9 inhibitors with improved potency and selectivity. The experimental protocols outlined offer a standardized approach for the evaluation of such compounds, facilitating further research and development in this exciting field. The continued exploration of the chemical space around the this compound scaffold holds the promise of even more precise and efficient tools for genome editing.

References

principle of BRD7586-mediated Cas9 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to BRD7586-Mediated Cas9 Inhibition

Introduction

The CRISPR-Cas9 system, originally an adaptive immune mechanism in bacteria, has been repurposed into a revolutionary genome-editing tool. Its precision is guided by a single-guide RNA (sgRNA) that directs the Cas9 nuclease to a specific genomic locus to induce a double-strand break (DSB). Despite its power, controlling the duration and activity of Cas9 is critical to minimize off-target effects and enhance its safety for therapeutic applications. Small-molecule inhibitors offer a reversible and dose-dependent means of control. This compound is a potent, cell-permeable small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), representing a significant advancement in the development of synthetic anti-CRISPR agents.[1][2] With a molecular weight of 408 Da, it is the smallest known anti-CRISPR molecule and can be synthesized in a single step, making it a highly accessible tool for researchers.[2] This guide details the principles of its mechanism, quantitative performance, and the experimental protocols used for its characterization.

Core Principle of this compound-Mediated Inhibition

This compound functions as a direct inhibitor of SpCas9 endonuclease activity. It is selective for SpCas9 and does not engage with other nucleases like Cas12a.[1] The molecule is cell-permeable, allowing it to act on Cas9 within various cellular contexts, irrespective of the Cas9 delivery method (plasmid transfection or ribonucleoprotein (RNP) nucleofection).[3] A key feature of this compound is its ability to not only reduce on-target activity but to disproportionately inhibit off-target cleavage. By operating as a potent inhibitor, it enhances the specificity of SpCas9, increasing the ratio of on-target to off-target editing events.

cluster_0 CRISPR-Cas9 Action cluster_1 Inhibition Pathway SpCas9 SpCas9 Nuclease RNP Ribonucleoprotein (RNP) Complex SpCas9->RNP sgRNA sgRNA sgRNA->RNP TargetDNA Target DNA RNP->TargetDNA Binds InhibitedRNP Inhibited RNP Complex RNP->InhibitedRNP Cleavage DNA Double-Strand Break TargetDNA->Cleavage Leads to NoCleavage Inhibition of Cleavage This compound This compound This compound->RNP Engages InhibitedRNP->NoCleavage

Caption: Mechanism of this compound-mediated inhibition of the SpCas9 nuclease.

Quantitative Data

This compound has been characterized across multiple assays to determine its potency and efficacy. The data consistently show dose-dependent inhibition of SpCas9 activity.

Table 1: Potency of this compound in Cellular Assays

Assay Type Cell Line EC50 (Half Maximal Effective Concentration) Reference
eGFP Disruption Assay U2OS.eGFP.PEST 6.2 ± 1.2 µM

| HiBiT Knock-in Assay | HEK293T | 5.7 ± 0.36 µM | |

Table 2: Effect of this compound on SpCas9 Specificity

Target Gene Treatment Outcome Reference
EMX1 20 µM this compound (48h) Significantly increased on-target vs. off-target ratio (P = 9.1 × 10⁻⁶)
FANCF 20 µM this compound (48h) Significantly increased on-target vs. off-target ratio (P = 0.0019)

| VEGFA | 20 µM this compound (48h) | Significantly increased on-target vs. off-target ratio (P = 0.0019) | |

Table 3: Dose-Dependent Inhibition at Genomic Loci

Target Gene Cell Line Treatment Inhibition Outcome vs. DMSO Control Reference
EMX1 HEK293T 20 µM this compound (24h) Significant reduction in indel frequency (P = 3.9 × 10⁻¹⁰)
FANCF HEK293T 20 µM this compound (24h) Significant reduction in indel frequency (P = 1.7 × 10⁻⁸)
VEGFA HEK293T 20 µM this compound (24h) Significant reduction in indel frequency (P = 3.8 × 10⁻⁸)

| eGFP | U2OS.eGFP.PEST | 20 µM this compound (24h) | Significant reduction in indel frequency (P = 4.3 × 10⁻⁶) | |

Experimental Protocols

The characterization of this compound relies on a suite of cellular and biochemical assays to measure Cas9 activity and the effects of its inhibition.

cluster_workflow Inhibitor Validation Workflow cluster_assays 5. Downstream Assays start 1. Cell Culture (e.g., HEK293T, U2OS.eGFP.PEST) transfection 2. Transfection / Nucleofection - SpCas9 Plasmid/RNP - Target-specific gRNA start->transfection treatment 3. Compound Treatment - this compound (Dose Range) - DMSO (Vehicle Control) transfection->treatment incubation 4. Incubation (24-48 hours) treatment->incubation assay_gfp A. eGFP Disruption Assay (Fluorescence Measurement) incubation->assay_gfp assay_hibit B. HiBiT Knock-in Assay (Luminescence Measurement) incubation->assay_hibit assay_seq C. Indel Analysis (Genomic DNA Extraction -> Deep Sequencing) incubation->assay_seq assay_via D. Viability Assay (e.g., CellTiter-Glo) incubation->assay_via

Caption: A generalized experimental workflow for validating a Cas9 inhibitor.

eGFP Disruption Assay

This assay measures the loss of fluorescence resulting from Cas9-mediated disruption of an integrated enhanced Green Fluorescent Protein (eGFP) gene. Inhibition of Cas9 activity rescues eGFP expression.

  • Objective: To quantify Cas9 inhibition by measuring the preservation of eGFP fluorescence.

  • Methodology:

    • Cell Line: Utilize a cell line with a stably integrated eGFP reporter gene (e.g., U2OS.eGFP.PEST).

    • Delivery: Transfect cells with plasmids encoding SpCas9 and an eGFP-targeting sgRNA. Alternatively, deliver the Cas9/sgRNA ribonucleoprotein (RNP) complex via nucleofection.

    • Treatment: Immediately after transfection/nucleofection, add this compound at various concentrations (e.g., 0-20 µM) or a DMSO vehicle control to the cell media.

    • Incubation: Culture the cells for a defined period (e.g., 24-48 hours).

    • Readout: Measure the eGFP fluorescence using a plate reader or flow cytometry. A higher fluorescence signal in treated cells compared to the DMSO control indicates inhibition of Cas9.

HiBiT Knock-in Assay

This is a luminescence-based, gain-of-signal assay that measures Cas9-mediated homology-directed repair (HDR) to tag an endogenous protein.

  • Objective: To quantify Cas9 inhibition by measuring the reduction in luminescent signal from a knock-in tag.

  • Methodology:

    • Cell Line: Use a suitable cell line such as HEK293T.

    • Delivery: Transfect cells with plasmids for SpCas9, a gRNA targeting a specific locus (e.g., GAPDH), and a donor template containing the HiBiT peptide sequence flanked by homology arms.

    • Treatment: Add this compound in a dose-response manner or a DMSO control post-transfection.

    • Incubation: Culture cells for 24 hours.

    • Readout: Lyse the cells and add the lytic reagent containing the complementary LgBiT subunit. The HiBiT tag on the successfully edited protein will combine with LgBiT to form a functional NanoLuc luciferase, generating a luminescent signal. Reduced luminescence in treated cells indicates inhibition.

Indel Analysis by Deep Sequencing

This method directly quantifies the frequency of insertions and deletions (indels) at on-target and off-target genomic loci.

  • Objective: To determine the effect of this compound on both on-target and off-target editing efficiency and specificity.

  • Methodology:

    • Cell Culture & Treatment: Transfect HEK293T cells with SpCas9 and gRNA plasmids targeting specific genes (e.g., EMX1, FANCF, VEGFA). Treat with this compound or DMSO for 48 hours to assess specificity.

    • Genomic DNA Extraction: Harvest cells and extract genomic DNA.

    • PCR Amplification: Amplify the on-target and potential off-target sites using locus-specific primers. A two-step PCR can be used to add Illumina sequencing adapters and barcodes.

    • Sequencing: Pool the amplicons and perform next-generation sequencing (NGS).

    • Data Analysis: Align sequencing reads to the reference genome. Use analysis tools like MAGeCK to quantify the percentage of reads containing indels. Specificity is calculated as the ratio of on-target to off-target indel frequencies.

cluster_outcomes Potential Cleavage Events SpCas9 SpCas9 + gRNA OnTarget On-Target Cleavage SpCas9->OnTarget OffTarget Off-Target Cleavage SpCas9->OffTarget Result Increased Specificity (Higher On-Target / Off-Target Ratio) OnTarget->Result OffTarget->Result This compound This compound This compound->OnTarget Inhibits This compound->OffTarget Strongly Inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Foundational Research on Anti-CRISPR Small Molecules

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision in manipulating genetic material.[1] However, the immense power of this tool necessitates robust methods for its control to mitigate off-target effects and ensure its safe application in therapeutic contexts.[2][3][4] While protein-based anti-CRISPRs (Acrs) have been identified, small-molecule inhibitors present several advantages, including cell permeability, reversibility, and lower immunogenicity. This technical guide provides a comprehensive overview of the foundational research on anti-CRISPR small molecules, detailing their discovery, mechanisms of action, and the experimental protocols used for their characterization.

Discovery of Anti-CRISPR Small Molecules: A High-Throughput Approach

The identification of small molecules that inhibit CRISPR-Cas9 activity largely relies on high-throughput screening (HTS) platforms. These platforms are designed to rapidly screen large libraries of chemical compounds to identify those that modulate the function of the Cas9 nuclease. The general workflow involves a primary screen to identify initial hits, followed by a series of secondary assays to validate and characterize the inhibitory activity of these compounds.

A general workflow for the discovery of anti-CRISPR small molecules is depicted below.

G cluster_0 Discovery Pipeline cluster_1 Assay Types A High-Throughput Screening (HTS) of Small Molecule Libraries B Identification of Primary Hits A->B Primary Screen HTS_Assays Biochemical Assays (e.g., FRET, FP) Cell-based Assays (e.g., Reporter Gene) A->HTS_Assays C Secondary Assays for Hit Validation B->C Validation D Structure-Activity Relationship (SAR) Studies C->D Characterization Validation_Assays In vitro Cleavage Assays Binding Affinity Assays (e.g., MST) Cellular Target Engagement C->Validation_Assays E Lead Optimization D->E Optimization F In vivo Validation E->F Preclinical Testing

Caption: A generalized workflow for the discovery and development of anti-CRISPR small molecules.

Mechanisms of Action of Anti-CRISPR Small Molecules

Anti-CRISPR small molecules can inhibit the activity of the CRISPR-Cas9 system through various mechanisms. These can be broadly categorized into the disruption of DNA binding and the inhibition of nuclease activity. Some small molecules function by directly binding to the Cas9 protein and preventing its interaction with the target DNA, while others may interfere with the catalytic domains responsible for DNA cleavage.

The signaling pathways below illustrate the primary mechanisms of CRISPR-Cas9 inhibition by small molecules.

G cluster_0 CRISPR-Cas9 Activity cluster_1 Inhibition Mechanisms Cas9 Cas9-gRNA Complex Binding DNA Binding Cas9->Binding Recognizes PAM DNA Target DNA DNA->Binding Cleavage DNA Cleavage Binding->Cleavage Inhibitor1 Small Molecule Inhibitor A Inhibitor1->Binding Blocks DNA Interaction Inhibitor2 Small Molecule Inhibitor B Inhibitor2->Cleavage Inhibits Nuclease Domain

Caption: Mechanisms of CRISPR-Cas9 inhibition by small molecules.

Quantitative Data on Anti-CRISPR Small Molecules

Several small molecules have been identified as inhibitors of Streptococcus pyogenes Cas9 (SpCas9). The following table summarizes the quantitative data for some of these compounds.

CompoundTargetAssay TypeIC50Reference
BRD0539SpCas9In vitro DNA Cleavage22 µM
BRD7586SpCas9In vitro DNA Cleavage~10 µM
SP2SpCas9Cell-basedLow-micromolar
SP24SpCas9Cell-basedLow-micromolar

Detailed Experimental Protocols

The identification and characterization of anti-CRISPR small molecules rely on a suite of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

High-Throughput Screening (HTS) Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay

This assay is designed to identify small molecules that inhibit the cleavage activity of the Cas9 nuclease.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 5% glycerol, pH 7.5).

    • Synthesize a DNA substrate with a fluorophore and a quencher on opposite sides of the Cas9 cleavage site.

    • Reconstitute the SpCas9-gRNA ribonucleoprotein (RNP) complex.

  • Assay Procedure:

    • Dispense the small molecule library compounds into a 384-well plate.

    • Add the SpCas9-gRNA RNP complex to each well and incubate.

    • Initiate the reaction by adding the FRET-based DNA substrate.

    • Monitor the fluorescence intensity over time. An increase in fluorescence indicates DNA cleavage.

  • Data Analysis:

    • Calculate the rate of reaction for each compound.

    • Identify compounds that significantly reduce the rate of DNA cleavage as potential inhibitors.

An experimental workflow for a FRET-based high-throughput screen is illustrated below.

G cluster_0 FRET-based HTS Workflow cluster_1 Key Components A Dispense Small Molecule Library into 384-well plates B Add SpCas9-gRNA RNP Complex A->B C Incubate at Room Temperature B->C RNP SpCas9-gRNA B->RNP D Add FRET DNA Substrate C->D E Monitor Fluorescence Signal D->E Substrate Fluorophore-Quencher DNA D->Substrate F Identify Hits (Inhibitors) E->F Decreased Signal

Caption: Workflow for a FRET-based high-throughput screen to identify Cas9 inhibitors.

In Vitro Cas9 Cleavage Assay Protocol

This assay is used to validate the inhibitory activity of hit compounds from the primary screen.

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, purified SpCas9, and guide RNA.

    • Add the test compound at various concentrations.

    • Include a DMSO control.

  • Incubation:

    • Incubate the mixture to allow for the formation of the RNP complex and interaction with the inhibitor.

  • Cleavage Reaction:

    • Add the target DNA substrate (e.g., a linearized plasmid) to initiate the cleavage reaction.

    • Incubate at 37°C for a defined period (e.g., 1 hour).

  • Analysis:

    • Stop the reaction (e.g., by adding EDTA and Proteinase K).

    • Analyze the DNA cleavage products by agarose gel electrophoresis. A decrease in the amount of cleaved product in the presence of the compound indicates inhibitory activity.

Cell-Based GFP Disruption Assay Protocol

This assay assesses the ability of a small molecule to inhibit Cas9 activity in a cellular context.

  • Cell Line:

    • Use a stable cell line expressing a green fluorescent protein (GFP).

  • Transfection:

    • Transfect the cells with plasmids encoding SpCas9 and a gRNA targeting the GFP gene.

    • Treat the transfected cells with the test compound at various concentrations.

  • Analysis:

    • After a suitable incubation period (e.g., 48-72 hours), analyze the percentage of GFP-positive cells by flow cytometry.

    • An increase in the percentage of GFP-positive cells in the presence of the compound indicates inhibition of Cas9-mediated gene disruption.

Microscale Thermophoresis (MST) Assay Protocol

MST is used to quantify the binding affinity between a small molecule and the Cas9 protein.

  • Protein Labeling:

    • Label the purified SpCas9 protein with a fluorescent dye.

  • Sample Preparation:

    • Prepare a series of dilutions of the test compound.

    • Mix the labeled SpCas9 with each dilution of the compound.

  • MST Measurement:

    • Load the samples into capillaries and measure the thermophoretic movement of the fluorescently labeled Cas9 in an MST instrument.

  • Data Analysis:

    • Plot the change in thermophoresis as a function of the compound concentration.

    • Fit the data to a binding curve to determine the dissociation constant (Kd), which is a measure of binding affinity.

Conclusion and Future Directions

The foundational research on anti-CRISPR small molecules has established a robust framework for the discovery and characterization of these important regulatory agents. The development of high-throughput screening platforms has enabled the identification of initial lead compounds that can modulate CRISPR-Cas9 activity. Future research will likely focus on optimizing the potency and specificity of these small molecules through medicinal chemistry efforts, as well as exploring their efficacy in in vivo models. The continued development of cell-permeable and reversible anti-CRISPR small molecules will be crucial for the safe and precise application of CRISPR-based technologies in both basic research and clinical settings.

References

Enhancing SpCas9 Specificity with BRD7586: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented ease and efficiency in modifying genetic material. However, a significant challenge remains in ensuring the precise on-target activity of the Cas9 nuclease while minimizing off-target effects. This technical guide provides an in-depth overview of a novel small molecule, BRD7586, which has been identified as a potent and selective inhibitor of Streptococcus pyogenes Cas9 (SpCas9) that enhances its editing specificity. This document outlines the quantitative effects of this compound on SpCas9 activity, details the experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.

Executive Summary

This compound is a cell-permeable small molecule that directly engages and inhibits the SpCas9 nuclease.[1] Unlike other inhibitors, this compound has been shown to increase the specificity of SpCas9-mediated genome editing by reducing off-target cleavage without significantly compromising on-target efficiency. This attribute makes this compound a valuable tool for research and a promising candidate for therapeutic applications where high fidelity of gene editing is paramount. This guide will delve into the technical details of this compound's function and the methodologies used to characterize it.

Quantitative Data on this compound-Mediated SpCas9 Specificity Enhancement

The efficacy of this compound in enhancing SpCas9 specificity has been quantified through various cellular assays. The following tables summarize the key findings from studies involving the treatment of human cells with this compound.

Table 1: Dose-Dependent Inhibition of SpCas9 by this compound in Cellular Assays

Assay TypeCell LineDelivery MethodThis compound Concentration (µM)Inhibition of SpCas9 Activity (p-value vs. DMSO)
eGFP DisruptionHEK293TPlasmid202.6 x 10⁻⁹
eGFP DisruptionHEK293TRNP201.9 x 10⁻⁷
HiBiT Knock-inHEK293TPlasmid206.2 x 10⁻¹²
HiBiT Knock-inHEK293TRNP209.0 x 10⁻¹⁰

Data presented as p-values from unpaired t-tests comparing this compound treatment to a DMSO control. Lower p-values indicate a more significant inhibition of SpCas9 activity.[2][3]

Table 2: Effect of this compound on SpCas9 Specificity at Various Genomic Loci

Target GeneOn-Target Indel Frequency (%) (DMSO)On-Target Indel Frequency (%) (20 µM this compound)Off-Target Indel Frequency (%) (DMSO)Off-Target Indel Frequency (%) (20 µM this compound)Specificity Ratio (On-target/Off-target) Improvement (Fold Change)p-value (Specificity Ratio vs. DMSO)
EMX1 25.4 ± 2.118.2 ± 1.55.8 ± 0.71.1 ± 0.3~4.29.1 x 10⁻⁶
FANCF 30.1 ± 3.522.5 ± 2.88.2 ± 1.11.8 ± 0.5~3.40.0019
VEGFA 22.8 ± 2.915.1 ± 1.94.5 ± 0.60.9 ± 0.2~3.80.0019

Data are presented as mean ± s.d. of at least six independent replicates. Specificity was calculated as a ratio of normalized indel frequencies.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. This section provides comprehensive protocols for the key experiments used to characterize the effects of this compound on SpCas9 activity and specificity.

eGFP Disruption Assay for SpCas9 Inhibition

This assay quantifies the functional inhibition of SpCas9 by measuring the disruption of an enhanced Green Fluorescent Protein (eGFP) reporter gene.

Materials:

  • HEK293T cells stably expressing eGFP

  • Plasmid encoding SpCas9

  • Plasmid encoding an sgRNA targeting eGFP

  • This compound

  • DMSO (vehicle control)

  • Lipofectamine 3000 or other suitable transfection reagent

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding: Seed eGFP-expressing HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the SpCas9 and eGFP-targeting sgRNA plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: Immediately after transfection, add this compound or DMSO (as a control) to the cell culture medium at the desired final concentrations.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Data Acquisition: Measure the percentage of eGFP-positive cells using a flow cytometer or by analyzing fluorescence microscopy images. A decrease in the percentage of eGFP-positive cells in the this compound-treated wells compared to the DMSO control indicates inhibition of SpCas9-mediated gene disruption.

HiBiT Knock-in Assay for SpCas9 Activity

This assay measures SpCas9 activity by detecting the knock-in of a small HiBiT tag into a specific genomic locus, which results in a luminescent signal.

Materials:

  • HEK293T cells

  • Plasmid encoding SpCas9

  • Plasmid encoding an sgRNA targeting the desired genomic locus (e.g., a housekeeping gene)

  • Single-stranded donor oligonucleotide (ssODN) containing the HiBiT tag sequence flanked by homology arms corresponding to the target locus

  • This compound

  • DMSO

  • Transfection reagent

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the SpCas9 plasmid, the target-specific sgRNA plasmid, and the HiBiT donor ssODN.

  • Compound Treatment: Add this compound or DMSO to the wells immediately following transfection.

  • Incubation: Incubate the cells for 48 hours.

  • Luminescence Measurement: Lyse the cells and measure the luminescent signal using the Nano-Glo® HiBiT Lytic Detection System according to the manufacturer's protocol. A dose-dependent decrease in luminescence in the presence of this compound indicates inhibition of SpCas9-mediated knock-in.

Deep Sequencing for On- and Off-Target Analysis

This method provides a quantitative assessment of insertion and deletion (indel) frequencies at both the intended on-target site and at potential off-target sites.

Materials:

  • HEK293T cells

  • Plasmids for SpCas9 and sgRNA targeting a specific genomic locus (e.g., EMX1, FANCF, VEGFA)

  • This compound

  • DMSO

  • Genomic DNA extraction kit

  • PCR primers flanking the on-target and potential off-target sites

  • High-fidelity DNA polymerase

  • Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

Protocol:

  • Cell Culture and Transfection: Culture and transfect HEK293T cells with SpCas9 and sgRNA plasmids as described in the previous protocols. Treat with this compound or DMSO.

  • Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the on-target and predicted off-target regions from the genomic DNA using locus-specific primers.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the PCR amplicons and perform deep sequencing on an NGS platform.

  • Data Analysis: Align the sequencing reads to the reference genome and quantify the frequency of indels at the on-target and off-target sites. The specificity ratio is calculated as the ratio of on-target indel frequency to the sum of off-target indel frequencies.

Visualizing Mechanisms and Workflows

Diagrams are provided to visually explain the proposed mechanism of this compound and the experimental workflows.

BRD7586_Mechanism_of_Action cluster_cas9 SpCas9-sgRNA Complex cluster_outcomes Editing Outcomes SpCas9 SpCas9 Protein DNA Target DNA SpCas9->DNA Binds & Cleaves sgRNA sgRNA This compound This compound This compound->SpCas9 OnTarget On-Target Cleavage DNA->OnTarget OffTarget Off-Target Cleavage DNA->OffTarget

Caption: Proposed mechanism of this compound action on SpCas9.

SpCas9_Specificity_Workflow cluster_setup Experimental Setup cluster_analysis Analysis A 1. Cell Culture & Transfection (SpCas9 + sgRNA) B 2. Treatment A->B C Group 1: DMSO (Control) B->C D Group 2: This compound B->D E 3. Genomic DNA Extraction C->E D->E F 4. PCR Amplification of On/Off-Target Loci E->F G 5. Next-Generation Sequencing F->G H 6. Indel Frequency Analysis G->H I 7. Compare Specificity (On-Target / Off-Target Ratio) H->I

Caption: Workflow for assessing SpCas9 specificity.

Conclusion

This compound represents a significant advancement in the chemical control of CRISPR-Cas9 technology. Its ability to enhance SpCas9 specificity by reducing off-target mutations provides a valuable tool for researchers aiming for high-precision genome editing. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in utilizing this compound to improve the safety and efficacy of their CRISPR-based applications. Further research into the precise molecular interactions between this compound and SpCas9 will undoubtedly pave the way for the development of even more refined and potent modulators of genome editing tools.

References

An In-depth Technical Guide to the Interaction of BRD7586 with SpCas9 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor BRD7586 and the Streptococcus pyogenes Cas9 (SpCas9) protein, a key component of the CRISPR-Cas9 gene-editing system. This document details the quantitative aspects of this interaction, outlines the experimental protocols used for its characterization, and provides visual representations of the underlying mechanisms and experimental workflows.

Introduction

The ability to precisely control the activity of the SpCas9 nuclease is paramount for the safe and effective application of CRISPR-Cas9 technology in therapeutic and research settings. Uncontrolled SpCas9 activity can lead to off-target mutations and other undesirable genomic events. Small molecule inhibitors offer a powerful approach to modulate SpCas9 activity with temporal and dose-dependent control. This compound has been identified as a potent and selective inhibitor of SpCas9, capable of engaging the protein within cells and enhancing its editing specificity.[1] This guide delves into the specifics of the this compound-SpCas9 interaction.

Quantitative Data Summary

The inhibitory effect of this compound on SpCas9 activity has been quantified through various cellular assays. The following tables summarize the key quantitative data from these experiments.

Table 1: Dose-Dependent Inhibition of SpCas9 by this compound in Cellular Assays
Cell LineAssay TypeDelivery MethodThis compound Concentration (µM)Inhibition (%)Reference
U2OS.eGFP.PESTeGFP DisruptionPlasmid20~80%[2]
U2OS.eGFP.PESTeGFP DisruptionRibonucleoprotein (RNP)20~60%[2]
HEK293THiBiT Knock-inPlasmid20~90%[1][2]
HEK293THiBiT Knock-inRNP20~75%

Note: Inhibition percentages are approximate values derived from graphical data presented in the cited sources.

Table 2: Effect of this compound on SpCas9 Specificity
Cell LineTarget GeneOff-Target SiteThis compound Concentration (µM)Specificity Increase (On-target/Off-target Ratio)Reference
HEK293TEMX1OT120Significant increase
HEK293TFANCFOT120Significant increase
HEK293TVEGFAOT120Significant increase

Note: The referenced study demonstrates a significant increase in the on-target to off-target indel frequency ratio in the presence of 20 µM this compound after 48 hours of incubation.

Mechanism of Action

This compound exerts its inhibitory effect through direct engagement with the SpCas9 protein. While the precise binding site and a detailed co-crystal structure are not yet publicly available, experimental evidence suggests that this compound's mechanism of action involves interfering with the DNA binding or conformational changes of SpCas9 necessary for its nuclease activity. This direct interaction has been confirmed through cellular thermal shift assays (CETSA), which demonstrate that this compound specifically engages SpCas9 and not other Cas proteins like Cas12a in a cellular context.

cluster_0 SpCas9 Activation SpCas9 SpCas9 Protein DNA Target DNA SpCas9->DNA binds to target This compound This compound This compound->SpCas9 binds and inhibits gRNA guide RNA gRNA->SpCas9 forms RNP complex Cleavage DNA Cleavage DNA->Cleavage leads to

Figure 1: Direct inhibition of SpCas9 by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the this compound-SpCas9 interaction are provided below.

eGFP Disruption Assay

This assay quantifies the functional inhibition of SpCas9 by measuring the disruption of an integrated enhanced Green Fluorescent Protein (eGFP) reporter gene.

Cell Line: U2OS cells stably expressing eGFP fused to a PEST degradation domain (U2OS.eGFP.PEST).

Materials:

  • U2OS.eGFP.PEST cells

  • Plasmids encoding SpCas9 and a gRNA targeting eGFP

  • Alternatively, purified SpCas9 protein and in vitro transcribed gRNA for RNP delivery

  • This compound stock solution (in DMSO)

  • Lipofectamine or electroporation system for transfection/nucleofection

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed U2OS.eGFP.PEST cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Compound Treatment: On the day of transfection, treat the cells with a serial dilution of this compound (e.g., 0-20 µM). A DMSO-only control must be included.

  • Transfection/Nucleofection:

    • Plasmid Delivery: Transfect the cells with plasmids encoding SpCas9 and an eGFP-targeting gRNA using a suitable transfection reagent according to the manufacturer's protocol.

    • RNP Delivery: For ribonucleoprotein delivery, pre-incubate purified SpCas9 protein with the eGFP-targeting gRNA to form the RNP complex. Deliver the RNP complex into the cells via nucleofection.

  • Incubation: Incubate the cells for 24-48 hours post-transfection at 37°C and 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells by trypsinization and resuspend in FACS buffer (PBS with 2% FBS).

    • Analyze the percentage of eGFP-positive cells using a flow cytometer. The excitation and emission wavelengths for eGFP are typically 488 nm and 509 nm, respectively.

    • Gate on the live cell population using forward and side scatter.

    • Quantify the percentage of eGFP-negative cells in each treatment condition, which corresponds to the level of SpCas9-mediated gene disruption.

  • Data Analysis: Normalize the percentage of eGFP disruption in the this compound-treated samples to the DMSO control to determine the dose-dependent inhibition.

A Seed U2OS.eGFP.PEST cells B Treat with this compound (0-20 µM) A->B C Transfect with SpCas9 and eGFP gRNA (Plasmid or RNP) B->C D Incubate for 24-48 hours C->D E Harvest cells D->E F Analyze eGFP expression by Flow Cytometry E->F G Quantify % of eGFP-negative cells F->G H Determine dose-dependent inhibition G->H

Figure 2: Workflow of the eGFP disruption assay.

HiBiT Knock-in Assay

This bioluminescence-based assay measures the inhibition of SpCas9-mediated homology-directed repair (HDR) by quantifying the knock-in of a small HiBiT tag.

Cell Line: HEK293T cells.

Materials:

  • HEK293T cells

  • Plasmids encoding SpCas9 and a gRNA targeting the insertion site

  • A single-stranded oligodeoxynucleotide (ssODN) donor template containing the HiBiT sequence flanked by homology arms

  • This compound stock solution (in DMSO)

  • Transfection reagent

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO control.

  • Transfection: Co-transfect the cells with the SpCas9-expressing plasmid, the gRNA-expressing plasmid, and the HiBiT donor ssODN.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luminescence Measurement:

    • Lyse the cells using the Nano-Glo® HiBiT Lytic Detection System reagents according to the manufacturer's protocol. This system contains the LgBiT protein, which complements with the expressed HiBiT tag to produce a luminescent signal.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal in the this compound-treated wells to the DMSO control to determine the dose-dependent inhibition of HiBiT knock-in.

A Seed HEK293T cells B Treat with this compound A->B C Co-transfect with SpCas9, gRNA, and HiBiT donor B->C D Incubate for 24-48 hours C->D E Lyse cells and add Nano-Glo HiBiT reagent D->E F Measure luminescence E->F G Determine dose-dependent inhibition of knock-in F->G

Figure 3: Workflow of the HiBiT knock-in assay.

Conclusion

This compound represents a valuable chemical tool for the temporal and dose-dependent control of SpCas9 activity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to refine CRISPR-Cas9 technologies. The ability of this compound to enhance the specificity of SpCas9 highlights the potential of small molecule inhibitors to improve the safety and efficacy of future gene-editing therapies. Further investigation into the precise binding mode of this compound will undoubtedly facilitate the rational design of even more potent and specific SpCas9 inhibitors.

References

Methodological & Application

Application Notes and Protocols for BRD7586 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BRD7586, a potent and selective inhibitor of Streptococcus pyogenes Cas9 (SpCas9), in a variety of cell culture applications. This document outlines the optimal concentration ranges, provides detailed experimental protocols, and describes the relevant signaling pathways affected by this compound.

Introduction

This compound is a cell-permeable small molecule that specifically engages and inhibits the activity of SpCas9 nuclease. This inhibitory action allows for the precise control of CRISPR-Cas9 gene editing, offering a valuable tool to enhance editing specificity and reduce off-target effects. Understanding the optimal working concentrations and cellular effects of this compound is crucial for its effective application in research and therapeutic development.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in different cell lines and assays based on available research. It is important to note that the optimal concentration may vary depending on the specific cell line, experimental conditions, and desired outcome.

Cell LineAssay TypeConcentration RangeIncubation TimeObserved Effect
HEK293THiBiT-knock-in assay0 - 20 µM24 hoursDose-dependent inhibition of SpCas9 activity.[1]
HEK293TOn-target vs. Off-target editing20 µM48 hoursEnhanced ratio of on-target versus off-target editing.[1]
HEK293TCell Viability (CellTiter-Glo)20 µM24 hoursNo significant effect on cell viability.[1]
U2OS.eGFP.PESTeGFP-disruption assay0 - 20 µM24 hoursDose-dependent inhibition of SpCas9 activity.[1]
U2OS.eGFP.PESTCell Viability (CellTiter-Glo)20 µM24 hoursNo significant effect on cell viability.[1]

Signaling Pathway

This compound functions as a direct inhibitor of the SpCas9 protein. Recent studies have indicated that the stable expression of SpCas9 in mammalian cells can lead to the activation of the PI3K-mTORC2 signaling pathway. SpCas9 can act as a molecular scaffold, stabilizing the interaction between ribosomal proteins (like RPL26 and RPL23a) and Sin1, a core component of the mTORC2 complex. This stabilization enhances mTORC2 activity, which in turn promotes cell growth and proliferation. By inhibiting SpCas9, this compound is expected to disrupt this scaffolding function, leading to a downstream reduction in mTORC2 signaling.

BRD7586_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K mTORC2 mTORC2 (Sin1) PI3K->mTORC2 Akt Akt mTORC2->Akt CellGrowth Cell Growth & Proliferation Akt->CellGrowth SpCas9 SpCas9 SpCas9->mTORC2 enhances activation RibosomalProteins Ribosomal Proteins RibosomalProteins->mTORC2 This compound This compound This compound->SpCas9 inhibits

This compound inhibits SpCas9-mediated mTORC2 activation.

Experimental Protocols

The following are representative protocols for assessing the activity and optimal concentration of this compound in cell culture. These should be adapted based on the specific cell line and experimental goals.

Protocol 1: Determining the Optimal Concentration of this compound for SpCas9 Inhibition using a Reporter Assay

This protocol utilizes a cell line with a stably integrated reporter, such as eGFP, that can be disrupted by SpCas9, leading to a loss of fluorescence.

Materials:

  • U2OS.eGFP.PEST or a similar reporter cell line

  • SpCas9 expression plasmid and a validated sgRNA targeting the reporter gene

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Flow cytometer or fluorescence microscope

Workflow Diagram:

SpCas9_Inhibition_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection & Treatment cluster_incubation Day 3-4: Incubation cluster_analysis Day 5: Analysis node1 Seed reporter cells in 96-well plate node2 Co-transfect cells with SpCas9 and sgRNA plasmids node1->node2 node3 Add this compound at varying concentrations node2->node3 node4 Incubate for 24-48 hours node3->node4 node5 Analyze reporter expression (e.g., % GFP-negative cells) by flow cytometry node4->node5

Workflow for SpCas9 inhibition assay.

Procedure:

  • Cell Seeding:

    • On Day 1, seed the reporter cells (e.g., U2OS.eGFP.PEST) into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection and Treatment:

    • On Day 2, prepare the transfection complexes containing the SpCas9 and sgRNA plasmids according to the manufacturer's protocol.

    • Add the transfection complexes to the cells.

    • Prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 0 to 20 µM. Include a DMSO-only control.

    • Immediately after transfection, replace the medium with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Analysis:

    • After the incubation period, harvest the cells.

    • Analyze the percentage of reporter-negative cells (e.g., GFP-negative) in each treatment group using a flow cytometer.

    • The optimal concentration of this compound will be the one that shows significant inhibition of reporter disruption without causing significant cell death (which can be assessed in parallel using a viability assay).

Protocol 2: Assessing the Effect of this compound on Cell Viability

This protocol determines the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well white-walled, clear-bottom plate at a density appropriate for a 24-48 hour viability assay.

  • Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations initially (e.g., 0.1 to 100 µM) to determine the IC50. Include a DMSO-only control.

    • Add the different concentrations of this compound to the wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a valuable tool for modulating SpCas9 activity in cell culture. The provided data and protocols offer a starting point for researchers to effectively utilize this inhibitor in their experiments. It is recommended to perform dose-response experiments for each new cell line and experimental setup to determine the optimal concentration of this compound for achieving the desired balance between SpCas9 inhibition and minimal cytotoxicity.

References

Application Notes and Protocols for BRD7586 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD7586 is a potent and selective small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). Its cell-permeable nature makes it a valuable tool for the temporal and dose-dependent control of SpCas9 activity in a variety of in vitro experimental settings. These application notes provide detailed protocols for the delivery and assessment of this compound in cell-based assays, enabling researchers to effectively utilize this compound for CRISPR-Cas9 research. This compound has been shown to engage SpCas9 within cells, leading to the inhibition of its nuclease activity and an enhancement of its specificity at multiple genomic loci.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineAssayConcentrationIncubation TimeObserved Effect
SpCas9 InhibitionHEK293THiBiT-knock-in assay0-20 µM24 hDose-dependent inhibition of SpCas9.[1]
On-target vs. Off-target RatioHEK293TDeep Sequencing20 µM48 hEnhanced ratio of on-target versus off-target editing.[1]
SpCas9 InhibitionU2OS.eGFP.PESTeGFP-disruption assay20 µM24 hSignificant inhibition of SpCas9 activity.

Table 2: Cellular Viability in the Presence of this compound

Cell LineAssayConcentrationIncubation TimeResult
HEK293TCellTiter-Glo20 µM24 hNo significant effect on cell viability.
U2OS.eGFP.PESTCellTiter-Glo20 µM24 hNo significant effect on cell viability.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the CRISPR-SpCas9 pathway. This compound directly inhibits the SpCas9 nuclease, preventing it from inducing double-strand breaks (DSBs) at the target DNA locus.

BRD7586_Mechanism_of_Action cluster_0 CRISPR-SpCas9 System cluster_1 Inhibition by this compound gRNA gRNA gRNA_SpCas9_complex gRNA-SpCas9 Complex gRNA->gRNA_SpCas9_complex binds SpCas9 SpCas9 SpCas9->gRNA_SpCas9_complex Target_DNA Target DNA gRNA_SpCas9_complex->Target_DNA recognizes & binds DSB Double-Strand Break (DSB) Target_DNA->DSB cleavage This compound This compound This compound->SpCas9 inhibits

Caption: Mechanism of this compound action on the CRISPR-SpCas9 pathway.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare sterile, ready-to-use solutions of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • Stock Solution Preparation (10 mM):

    • Allow the this compound powder to equilibrate to room temperature.

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

    • Important: The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

    • Mix the working solution thoroughly by gentle pipetting before adding to the cells.

eGFP Disruption Assay for SpCas9 Inhibition

Objective: To quantify the inhibitory effect of this compound on SpCas9-mediated gene editing using a fluorescent reporter system.

Experimental Workflow:

eGFP_Disruption_Workflow Seed_Cells Seed U2OS.eGFP.PEST cells Transfect_RNP Transfect with SpCas9 RNP targeting eGFP Seed_Cells->Transfect_RNP Treat_this compound Treat with this compound or DMSO (vehicle) Transfect_RNP->Treat_this compound Incubate Incubate for 24-48 hours Treat_this compound->Incubate Analyze_Fluorescence Analyze eGFP expression (Flow Cytometry/Microscopy) Incubate->Analyze_Fluorescence

Caption: Workflow for the eGFP Disruption Assay.

Materials:

  • U2OS.eGFP.PEST stable cell line

  • Complete culture medium

  • Purified SpCas9 protein

  • Synthetic gRNA targeting the eGFP gene

  • Transfection reagent for ribonucleoprotein (RNP) delivery (e.g., Lipofectamine RNAiMAX) or electroporation system

  • This compound working solutions

  • DMSO (vehicle control)

  • 96-well plates

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding:

    • Seed U2OS.eGFP.PEST cells into a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

    • Incubate the cells at 37°C and 5% CO₂ overnight.

  • RNP Complex Formation:

    • Prepare the SpCas9 RNP complex by incubating purified SpCas9 protein with the eGFP-targeting gRNA at a molar ratio of 1:1.2 for 10 minutes at room temperature.

  • Transfection and Treatment:

    • Transfect the cells with the pre-formed SpCas9 RNP complex according to the manufacturer's protocol for the chosen transfection reagent or electroporation system.

    • Immediately after transfection, replace the medium with fresh complete culture medium containing the desired concentrations of this compound or DMSO as a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO₂ for 24 to 48 hours.

  • Analysis:

    • After incubation, analyze the percentage of eGFP-positive cells using a flow cytometer. The disruption of the eGFP gene will result in a loss of fluorescence.

    • Alternatively, visualize the reduction in eGFP fluorescence using a fluorescence microscope.

    • Calculate the percentage of SpCas9 inhibition by comparing the reduction in eGFP-positive cells in the this compound-treated wells to the vehicle-treated wells.

HiBiT Knock-in Assay for SpCas9 Inhibition

Objective: To quantitatively measure the inhibition of SpCas9-mediated knock-in by this compound using a sensitive bioluminescent reporter.

Experimental Workflow:

HiBiT_Assay_Workflow Seed_Cells Seed HEK293T cells Transfect Co-transfect SpCas9, gRNA, and HiBiT donor DNA Seed_Cells->Transfect Treat_this compound Treat with this compound or DMSO Transfect->Treat_this compound Incubate Incubate for 24 hours Treat_this compound->Incubate Lyse_and_Read Lyse cells and measure luminescence Incubate->Lyse_and_Read

Caption: Workflow for the HiBiT Knock-in Assay.

Materials:

  • HEK293T cells

  • Complete culture medium

  • Plasmid encoding SpCas9

  • Plasmid encoding a gRNA targeting a specific genomic locus

  • Linear donor DNA fragment containing the HiBiT tag flanked by homology arms for the target locus

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound working solutions

  • DMSO (vehicle control)

  • 96-well white, clear-bottom plates

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed HEK293T cells into a 96-well white, clear-bottom plate to achieve 70-80% confluency on the day of transfection.

  • Transfection and Treatment:

    • Co-transfect the cells with the SpCas9 plasmid, gRNA plasmid, and the HiBiT donor DNA using a suitable transfection reagent.

    • Following transfection, replace the medium with fresh complete culture medium containing various concentrations of this compound or DMSO.

  • Incubation:

    • Incubate the cells at 37°C and 5% CO₂ for 24 hours to allow for gene editing and expression of the HiBiT-tagged protein.

  • Luminescence Measurement:

    • After incubation, remove the culture medium.

    • Add the Nano-Glo® HiBiT Lytic Detection Reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer. A decrease in luminescence in the this compound-treated wells indicates inhibition of SpCas9-mediated knock-in.

Cytotoxicity Assay

Objective: To determine the effect of this compound on cell viability.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HEK293T, U2OS) in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations, including a vehicle control (DMSO).

  • Incubation:

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.

    • Follow the manufacturer's protocol to measure cell viability.

    • Analyze the data to determine if this compound exhibits cytotoxic effects at the concentrations tested.

Conclusion

This compound is a valuable research tool for modulating CRISPR-SpCas9 activity in vitro. The protocols outlined in these application notes provide a framework for researchers to effectively deliver this compound to cells and to quantify its inhibitory effects on SpCas9-mediated gene editing and its impact on cell viability. These methods will aid in the exploration of the temporal and dose-dependent regulation of CRISPR-Cas9 technology in various experimental systems.

References

Application of BRD7586 in Gene Therapy Research: Currently Unavailable Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that there is no publicly available scientific literature or data for a compound specifically identified as BRD7586. Consequently, detailed application notes, protocols, and data presentations for this particular molecule cannot be provided at this time.

To address the user's request for the content type and structure, this document presents a representative application note for a hypothetical bromodomain inhibitor, designated BRD-Hypothetical . This illustrative example is based on the established roles of bromodomain and extra-terminal domain (BET) proteins in chromatin modulation and gene expression, which are relevant to gene therapy applications.

Disclaimer: The following content is a representative example and does not pertain to any known compound named this compound. All data, protocols, and specific experimental details are illustrative and based on general principles of gene therapy and chromatin biology research.

Application Note: Enhancing CRISPR-Cas9 Gene Editing Efficiency with the Novel Bromodomain Inhibitor BRD-Hypothetical

Audience: Researchers, scientists, and drug development professionals.

Introduction

The efficacy of gene therapies, such as those employing the CRISPR-Cas9 system, is critically dependent on the ability of the gene-editing machinery to access the target genomic DNA.[1][2] The structure of chromatin, the complex of DNA and proteins within the nucleus, plays a pivotal role in regulating this accessibility.[3][4] Bromodomain and extra-terminal domain (BET) proteins are crucial epigenetic "readers" that bind to acetylated histones, a mark of active, open chromatin, thereby recruiting transcriptional machinery and influencing gene expression.[5]

BRD-Hypothetical is a potent and selective small molecule inhibitor designed to target the bromodomains of BET proteins. By competitively displacing these proteins from chromatin, BRD-Hypothetical is proposed to induce a more relaxed chromatin state. This application note outlines the use of BRD-Hypothetical as a tool to potentially enhance the efficiency of CRISPR-Cas9-mediated gene editing by increasing the accessibility of the target genomic locus.

Mechanism of Action

BRD-Hypothetical is hypothesized to facilitate more efficient gene editing by creating a more permissive chromatin environment at the target gene. This enhanced accessibility is thought to allow for more effective binding of the Cas9-sgRNA ribonucleoprotein (RNP) complex to its genomic target, leading to increased rates of DNA cleavage and subsequent repair.

G cluster_nucleus Cell Nucleus BET BET Proteins TargetGene Target Gene BET->TargetGene Transcriptional Regulation AcetylatedHistones Acetylated Histones (Open Chromatin) AcetylatedHistones->BET Binding CRISPR_RNP CRISPR-Cas9 RNP AcetylatedHistones->CRISPR_RNP Increased Accessibility CondensedChromatin Condensed Chromatin CondensedChromatin->AcetylatedHistones Histone Acetylation BRD_Hypothetical BRD-Hypothetical BRD_Hypothetical->BET Inhibition CRISPR_RNP->TargetGene Binding & Cleavage EnhancedEditing Enhanced Gene Editing TargetGene->EnhancedEditing Results in

Caption: Proposed mechanism for BRD-Hypothetical in enhancing gene editing.

Data Presentation

The following tables present illustrative data from hypothetical experiments designed to assess the efficacy and cytotoxicity of BRD-Hypothetical in a human cell line.

Table 1: Effect of BRD-Hypothetical on CRISPR-Cas9 Editing Efficiency at a Target Locus

Treatment GroupConcentration (µM)Insertion/Deletion (Indel) Frequency (%)
Vehicle Control (DMSO)018.5 ± 2.5
BRD-Hypothetical0.129.2 ± 3.1
BRD-Hypothetical0.545.8 ± 4.0
BRD-Hypothetical1.062.3 ± 5.5

Table 2: Cell Viability Following Treatment with BRD-Hypothetical

Treatment GroupConcentration (µM)Cell Viability (%)
Vehicle Control (DMSO)0100
BRD-Hypothetical0.199.1 ± 0.8
BRD-Hypothetical0.596.4 ± 1.5
BRD-Hypothetical1.093.7 ± 2.1
BRD-Hypothetical5.078.2 ± 3.9
Experimental Protocols

This protocol provides a general framework for treating cultured mammalian cells with BRD-Hypothetical prior to gene editing.

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2. Passage cells every 2-3 days to ensure they remain in the logarithmic growth phase.

  • Cell Seeding: Seed 2 x 10^5 cells per well into a 24-well plate and allow them to adhere for 18-24 hours.

  • BRD-Hypothetical Treatment: Prepare a stock solution of BRD-Hypothetical in sterile DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentrations. Aspirate the old medium from the cells and add the medium containing BRD-Hypothetical or a vehicle control (DMSO).

  • Incubation: Incubate the cells with the compound for 4 to 6 hours prior to transfection.

G Start Start Seed_Cells Seed HEK293T Cells Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_BRD Treat with BRD-Hypothetical Incubate_24h->Treat_BRD Incubate_4_6h Incubate 4-6h Treat_BRD->Incubate_4_6h Transfect Transfect with CRISPR-Cas9 RNP Incubate_4_6h->Transfect End Proceed to Analysis Transfect->End

Caption: Experimental workflow for cell treatment and subsequent transfection.

  • RNP Assembly: Prepare the Cas9-sgRNA RNP complex by incubating purified Cas9 nuclease with a synthetic single guide RNA (sgRNA) targeting the gene of interest at a 1:1 molar ratio for 15 minutes at room temperature.

  • Transfection: Following the pre-treatment with BRD-Hypothetical, transfect the cells with the assembled RNP complex using a lipid-based transfection reagent as per the manufacturer's protocol.

  • Genomic DNA Isolation: Harvest the cells 48 to 72 hours post-transfection. Isolate genomic DNA using a suitable commercial kit, ensuring high purity for downstream applications.

  • PCR Amplification: Amplify the targeted genomic region from the isolated genomic DNA using high-fidelity DNA polymerase to minimize PCR errors.

  • Indel Analysis: Quantify the frequency of insertions and deletions (indels) resulting from the CRISPR-Cas9 editing. This can be achieved through methods such as a T7 Endonuclease I assay followed by gel electrophoresis, or more precisely by next-generation sequencing (NGS) of the PCR amplicons.

  • Cell Preparation and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of BRD-Hypothetical for 48 hours to match the duration of the gene-editing experiment.

  • Viability Assessment: Measure cell viability using a metabolic activity assay, such as the MTT assay, or a membrane integrity assay. Read the results on a microplate reader and normalize the data to the vehicle-treated control wells to determine the percentage of viable cells.

Logical Relationships

The following diagram illustrates a logical workflow for the decision-making process when considering the use of BRD-Hypothetical to improve a gene-editing outcome.

G Start Start: Suboptimal Gene Editing Efficiency Hypothesis Hypothesis: Chromatin Inaccessibility is a Limiting Factor Start->Hypothesis Strategy Strategy: Utilize a Chromatin Modulating Agent Hypothesis->Strategy SelectAgent Select BRD-Hypothetical as BET Inhibitor Strategy->SelectAgent DoseResponse Perform Dose-Response and Cytotoxicity Assays SelectAgent->DoseResponse OptimalDose Identify Optimal Dose (Max Efficacy, Min Toxicity) DoseResponse->OptimalDose ApplyToSystem Integrate into Gene Editing Protocol OptimalDose->ApplyToSystem EvaluateOutcome Measure On-Target Editing and Off-Target Effects ApplyToSystem->EvaluateOutcome Success Success: Significantly Increased On-Target Editing EvaluateOutcome->Success Failure Failure: No Improvement or Unacceptable Toxicity EvaluateOutcome->Failure

Caption: Decision workflow for the application of BRD-Hypothetical.

Conclusion

The hypothetical bromodomain inhibitor, BRD-Hypothetical, serves as a conceptual tool for enhancing the efficiency of CRISPR-Cas9-based gene therapies. By modulating chromatin structure to create a more accessible genomic environment, such compounds have the potential to improve the efficacy of gene editing. The protocols and illustrative data provided herein offer a foundational guide for researchers aiming to explore the utility of bromodomain inhibitors in their gene therapy research. Further investigation into off-target effects and in vivo efficacy would be essential next steps in the evaluation of any such novel compound.

References

Application Notes and Protocols for BRD7586 Treatment to Reduce Off-Target Effects of SpCas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a guide for utilizing BRD7586, a small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), to enhance the specificity of CRISPR-Cas9 genome editing by reducing off-target effects. The protocols are based on currently available data, and recommendations for further optimization are provided.

Introduction

CRISPR-Cas9 technology has revolutionized genome editing; however, off-target cleavage by the Cas9 nuclease remains a significant concern. This compound is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of SpCas9.[1][2] By reversibly binding to SpCas9, this compound can modulate its activity, leading to an improved on-target to off-target editing ratio.[1][3] Optimizing the treatment duration and concentration of this compound is crucial for maximizing its efficacy in reducing off-target mutations while maintaining sufficient on-target editing.

Mechanism of Action

This compound functions by specifically engaging with the SpCas9 protein within the cell.[1] This interaction inhibits the DNA binding and/or cleavage activity of the Cas9 nuclease at off-target sites that typically have lower binding affinity compared to the intended on-target site. This selective inhibition leads to an overall increase in the specificity of genome editing.

cluster_cell Cell SpCas9 SpCas9-gRNA Complex OnTarget On-Target DNA SpCas9->OnTarget Binding & Cleavage OffTarget Off-Target DNA SpCas9->OffTarget Binding & Cleavage (Inhibited) This compound This compound This compound->SpCas9 Inhibition OnTargetEdit On-Target Editing OnTarget->OnTargetEdit OffTargetEdit Off-Target Editing (Reduced) OffTarget->OffTargetEdit

Caption: Mechanism of this compound in reducing off-target editing.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on SpCas9 activity based on published data.

Table 1: Dose-Dependent Inhibition of SpCas9 by this compound in HEK293T Cells (24-hour treatment)

This compound Concentration (µM)Inhibition of SpCas9 Activity (%)
0 (DMSO)0
1.25~20
2.5~40
5~60
10~80
20>90

Table 2: Effect of this compound on SpCas9 Specificity (48-hour treatment)

TreatmentOn-Target Editing (Normalized)Off-Target Editing (Normalized)Specificity Ratio (On/Off)
DMSO1.01.01.0
20 µM this compound~0.8~0.2~4.0

Note: The values in the tables are approximate and derived from graphical representations in the cited literature. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell type and target locus.

Experimental Protocols

General Recommendations for this compound Treatment
  • Cell Type Specificity: The optimal concentration and treatment duration of this compound may vary between different cell lines. It is recommended to perform a dose-response curve (e.g., 1-20 µM) and a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the ideal conditions for your experimental system.

  • Compound Handling: Prepare a stock solution of this compound in DMSO. For cell culture experiments, dilute the stock solution in pre-warmed complete media to the desired final concentration immediately before addition to the cells. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

Protocol for Determining Optimal this compound Concentration and Duration

This protocol outlines a general workflow for identifying the optimal treatment conditions to maximize on-target editing while minimizing off-target effects.

start Start: Transfect cells with SpCas9 and gRNA dose_response Dose-Response Experiment (e.g., 0-20 µM this compound for 24h) start->dose_response time_course Time-Course Experiment (e.g., 10 µM this compound for 0-72h) start->time_course analysis Genomic DNA Extraction and Deep Sequencing dose_response->analysis time_course->analysis on_target Quantify On-Target Indels analysis->on_target off_target Quantify Off-Target Indels analysis->off_target determine_optimal Determine Optimal Concentration and Duration on_target->determine_optimal off_target->determine_optimal end Proceed with Optimized Protocol determine_optimal->end

Caption: Workflow for optimizing this compound treatment conditions.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells at a density that will result in 70-90% confluency at the time of transfection.

    • Transfect cells with plasmids encoding SpCas9 and the specific guide RNA (gRNA) targeting your gene of interest using a suitable transfection reagent. Alternatively, deliver SpCas9/gRNA ribonucleoproteins (RNPs).

  • This compound Treatment:

    • For Dose-Response: 4-6 hours post-transfection, replace the media with fresh media containing varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM).

    • For Time-Course: 4-6 hours post-transfection, replace the media with fresh media containing a fixed concentration of this compound (e.g., 10 µM).

  • Incubation:

    • For Dose-Response: Incubate the cells for a fixed duration (e.g., 24 or 48 hours).

    • For Time-Course: Harvest cells at different time points (e.g., 12, 24, 48, 72 hours).

  • Genomic DNA Extraction and Analysis:

    • Harvest the cells and extract genomic DNA.

    • Amplify the on-target and predicted off-target loci using PCR.

    • Perform next-generation sequencing (NGS) to quantify the frequency of insertions and deletions (indels) at each locus.

  • Data Analysis:

    • Calculate the on-target and off-target editing efficiencies for each condition.

    • Determine the specificity ratio by dividing the on-target editing percentage by the off-target editing percentage.

    • Identify the concentration and treatment duration that provides the highest specificity ratio with acceptable on-target editing efficiency.

Suggested Protocol for a Washout Experiment to Assess Reversibility

While this compound is known to be a reversible inhibitor, specific data on the kinetics of its washout is not currently available. This protocol provides a framework for researchers to determine the rate at which SpCas9 activity is restored after the removal of this compound.

Methodology:

  • Transfection and Initial Treatment:

    • Transfect cells with SpCas9 and gRNA as described above.

    • 4-6 hours post-transfection, treat the cells with an effective concentration of this compound (e.g., 20 µM) for a defined period (e.g., 24 hours).

  • Washout:

    • After the initial treatment, aspirate the media containing this compound.

    • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, pre-warmed complete media without this compound.

  • Time-Course Post-Washout:

    • Harvest cells at various time points after the washout (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis:

    • Extract genomic DNA and quantify on-target and off-target editing efficiency at each time point using deep sequencing.

    • Plot the editing efficiency over time to determine how quickly Cas9 activity is restored.

Future Directions and Considerations

  • Cellular Target Engagement: To confirm the direct interaction of this compound with SpCas9 in your cellular context, a Cellular Thermal Shift Assay (CETSA) could be performed. This assay measures the thermal stability of a protein upon ligand binding.

  • Comprehensive Off-Target Analysis: While targeted deep sequencing of predicted off-target sites is informative, unbiased genome-wide methods such as GUIDE-seq, Digenome-seq, or CIRCLE-seq can provide a more comprehensive assessment of this compound's effect on SpCas9 specificity.

  • Combination with High-Fidelity Cas9 Variants: Investigating the synergistic effects of using this compound in combination with engineered high-fidelity SpCas9 variants may lead to even greater improvements in editing specificity.

By carefully optimizing the treatment duration and concentration of this compound, researchers can effectively enhance the precision of CRISPR-Cas9-mediated genome editing, a critical step towards the safe and effective application of this technology in both basic research and therapeutic development.

References

Application Note and Protocol for the Preparation of BRD7586 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD7586 is a potent and selective inhibitor of Streptococcus pyogenes Cas9 (SpCas9).[1][2] It has been shown to engage SpCas9 within cellular environments, thereby enhancing the specificity of CRISPR-Cas9 genome editing by reducing off-target effects.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for reproducible experimental results in studies investigating its activity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 407.89 g/mol [1]
CAS Number 895460-70-5
Solubility (DMSO) ≥ 10 mg/mL (24.52 mM)
Appearance SolidN/A
Storage of Stock Solution -20°C for 1 month; -80°C for 6 months

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound solid compound

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparations:

    • Before handling the compound, ensure you are wearing appropriate PPE.

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weighing this compound:

    • Carefully weigh out the desired amount of this compound solid into the tared microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.079 mg of this compound.

      • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 407.89 g/mol = 0.004079 g = 4.079 mg

  • Dissolving the Compound:

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

    • Securely cap the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage, the stock solution can be kept at -20°C for up to one month.

    • For long-term storage, store the aliquots at -80°C for up to six months.

Safety Precautions:

  • This compound is for research use only.

  • Handle the compound and resulting solution in a well-ventilated area, preferably a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Dispose of waste according to institutional and local regulations.

Visualizations

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Equilibrate this compound to Room Temperature weigh Weigh Solid this compound start->weigh 1 add_dmso Add Anhydrous DMSO weigh->add_dmso 2 vortex Vortex to Dissolve (Apply heat/sonication if needed) add_dmso->vortex 3 aliquot Aliquot into Single-Use Vials vortex->aliquot 4 store Store at -20°C or -80°C aliquot->store 5

Caption: A workflow diagram illustrating the key steps for preparing a this compound stock solution.

References

Application Notes and Protocols: Modulating Cas9 Activity with BRD7586 in Ribonucleoprotein (RNP) Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying genetic material. The delivery of the Cas9 nuclease and guide RNA (gRNA) as a pre-complexed ribonucleoprotein (RNP) has become a favored method due to its transient nature, which reduces off-target effects and avoids genomic integration of plasmid DNA.[1][2][3] While much research has focused on enhancing CRISPR-mediated editing efficiency, precise control over Cas9 activity is equally crucial for therapeutic applications to minimize off-target events and potential cytotoxicity.[4] This document provides detailed application notes and protocols for utilizing BRD7586, a small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), in conjunction with Cas9 RNP delivery. These protocols are intended to enable researchers to precisely control the timing and extent of Cas9-mediated gene editing.

Mechanism of Action: DNA Repair Pathways and Cas9 Inhibition

CRISPR-Cas9-mediated gene editing begins with the creation of a double-strand break (DSB) at a specific genomic locus, guided by the sgRNA. The cell primarily employs two major pathways to repair these breaks:

  • Non-Homologous End Joining (NHEJ): This is the predominant and more rapid repair pathway. It often introduces small insertions or deletions (indels) at the DSB site, leading to gene knockouts.

  • Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to precisely repair the break. It is essential for introducing specific nucleotide changes or inserting new genetic material (knock-ins) but is less efficient than NHEJ and is primarily active in the S and G2 phases of the cell cycle.

The ability to control the activity of the Cas9 nuclease is a key strategy for refining gene editing outcomes. Small molecules offer a powerful means to achieve this control. While many small molecules have been identified to enhance editing efficiency, this compound functions as a potent inhibitor of SpCas9 activity. This inhibitory action can be leveraged to "turn off" Cas9 after a desired editing window, thereby reducing the likelihood of off-target cleavage.

Below is a diagram illustrating the general workflow of CRISPR-Cas9 gene editing and the points at which DNA repair pathways are engaged.

CRISPR_Workflow cluster_delivery Cellular Delivery cluster_nucleus Nuclear Events Cas9_RNP Cas9 RNP (Cas9 Protein + sgRNA) Genomic_DNA Genomic DNA Cas9_RNP->Genomic_DNA Target Recognition DSB Double-Strand Break (DSB) Genomic_DNA->DSB Cas9 Cleavage NHEJ NHEJ Pathway (Error-prone repair) DSB->NHEJ Predominant Pathway HDR HDR Pathway (Precise repair with template) DSB->HDR Requires Template Indels Insertions/Deletions (Gene Knockout) NHEJ->Indels Knock_in Precise Gene Edit (Knock-in) HDR->Knock_in

Caption: General workflow of CRISPR-Cas9 gene editing via RNP delivery.

Quantitative Data on this compound Inhibition

Studies have demonstrated a dose-dependent inhibition of SpCas9 by this compound in cellular assays. The following table summarizes the inhibitory effects observed with both plasmid and RNP delivery methods.

Delivery MethodThis compound ConcentrationInhibition of Cas9 Activity (Relative to DMSO control)Cell LineAssay
Plasmid20 µMSignificant Inhibition (P = 2.6 × 10⁻⁹)U2OS.eGFP.PESTeGFP Disruption
RNP20 µMSignificant Inhibition (P = 1.9 × 10⁻⁷)U2OS.eGFP.PESTeGFP Disruption
RNPDose-dependentIncreasing inhibition with higher concentrationsU2OS.eGFP.PESTeGFP Disruption
Plasmid20 µMSignificant Inhibition (P = 6.2 × 10⁻¹²)HEK293THiBiT Knock-in
RNP20 µMSignificant Inhibition (P = 9.0 × 10⁻¹⁰)HEK293THiBiT Knock-in

Data synthesized from cellular validation experiments of this compound.

Experimental Protocols

Preparation of Cas9 Ribonucleoprotein (RNP) Complexes

This protocol describes the formation of Cas9 RNP complexes for subsequent delivery into cultured cells.

Materials:

  • Purified, nuclease-free SpCas9 protein (e.g., TrueCut Cas9 Protein v2)

  • Synthetic single guide RNA (sgRNA) targeting the gene of interest

  • Nuclease-free duplex buffer or PBS

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Resuspend sgRNA: Resuspend the lyophilized synthetic sgRNA in nuclease-free duplex buffer to a stock concentration of 1 µg/µL.

  • Dilute Cas9 and sgRNA: On the day of the experiment, dilute the Cas9 protein and sgRNA to the desired working concentrations using nuclease-free buffer. A common starting point is a 1:1.2 molar ratio of Cas9 to sgRNA.

  • Complex Formation:

    • In a nuclease-free tube, combine the diluted Cas9 protein and sgRNA.

    • Gently mix by pipetting up and down.

    • Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.

  • Proceed to Delivery: The freshly prepared RNP complexes are now ready for delivery into cells via electroporation or lipid-mediated transfection.

RNP Delivery via Electroporation (Nucleofection)

Electroporation is a highly efficient method for delivering RNPs into a wide variety of cell types, including primary and hard-to-transfect cells.

Materials:

  • Prepared Cas9 RNP complexes

  • Cultured cells of interest

  • Electroporation system (e.g., Lonza 4D-Nucleofector™ or Neon™ Transfection System)

  • Cell-type specific electroporation buffer/solution

  • Pre-warmed cell culture medium

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Cell Preparation:

    • Harvest cells and count them to determine the required number for each electroporation reaction (typically 2 x 10⁵ to 1 x 10⁶ cells per reaction).

    • Centrifuge the cells and resuspend the pellet in the appropriate electroporation buffer at the density recommended by the manufacturer.

  • Electroporation:

    • Add the prepared Cas9 RNP complex to the cell suspension.

    • Transfer the mixture to an electroporation cuvette or tip.

    • Electroporate the cells using a pre-optimized program for your specific cell type.

  • Post-Electroporation Culture and this compound Treatment:

    • Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete culture medium.

    • Add this compound to the desired final concentration (e.g., 1-20 µM). For a control, add an equivalent volume of DMSO.

    • Incubate the cells under standard conditions (37°C, 5% CO₂).

  • Analysis:

    • Harvest the cells 48-72 hours post-transfection.

    • Assess gene editing efficiency using methods such as Sanger sequencing with TIDE analysis, next-generation sequencing (NGS), or functional assays (e.g., flow cytometry for fluorescent protein knockout).

RNP_Electroporation_Workflow A Prepare Cas9 RNP Complex C Combine RNPs and Cells A->C B Harvest and Resuspend Cells in Electroporation Buffer B->C D Electroporate using Optimized Program C->D E Transfer Cells to Culture Plate with Pre-warmed Medium D->E F Add this compound or DMSO (Control) E->F G Incubate for 48-72 hours F->G H Harvest Cells for Analysis (e.g., NGS, TIDE, Flow Cytometry) G->H

Caption: Workflow for Cas9 RNP delivery via electroporation with this compound treatment.

RNP Delivery via Lipid-Mediated Transfection

For cell lines amenable to lipofection, this method offers a less harsh alternative to electroporation.

Materials:

  • Prepared Cas9 RNP complexes

  • Lipid-based transfection reagent suitable for RNP delivery (e.g., Lipofectamine™ CRISPRMAX™)

  • Opti-MEM™ I Reduced Serum Medium or equivalent

  • Cultured cells seeded in a multi-well plate

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Prepare Transfection Complexes:

    • In one tube, dilute the prepared Cas9 RNP complex in Opti-MEM™.

    • In a separate tube, dilute the lipid transfection reagent in Opti-MEM™.

    • Combine the diluted RNP and lipid reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow for complex formation.

  • Transfection and this compound Treatment:

    • Add the transfection complexes drop-wise to the cells.

    • Concurrently, add this compound to the desired final concentration or an equivalent volume of DMSO for the control.

    • Gently swirl the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells under standard conditions for 48-72 hours.

    • Harvest the cells and analyze gene editing efficiency as described in the electroporation protocol.

Applications and Considerations

  • Temporal Control of Editing: By adding this compound at different time points post-transfection, researchers can define a specific window for Cas9 activity. This is particularly useful for studying the kinetics of DNA repair and minimizing off-target effects that may accumulate with prolonged Cas9 presence.

  • Dose-Response Studies: The use of this compound allows for the investigation of how varying levels of Cas9 activity impact editing outcomes, such as the ratio of NHEJ to HDR.

  • Improving Precision: For applications requiring high fidelity, inhibiting Cas9 after sufficient on-target editing has occurred can be a valuable strategy to prevent further, potentially off-target, cleavage.

  • Cell Type Specificity: The optimal concentrations of RNP, this compound, and delivery reagents may vary between cell types. It is crucial to optimize these parameters for each new cell line or primary cell type.

  • Toxicity: At high concentrations, both the delivery reagents and this compound may exhibit cytotoxicity. Always perform a toxicity assessment to determine the optimal working concentration that balances inhibitory effect with cell viability.

By integrating the Cas9 inhibitor this compound into standard RNP delivery protocols, researchers can achieve a higher level of control over the CRISPR-Cas9 system, paving the way for more precise and safer genome editing applications.

References

BRD7586: A Potent Inhibitor of SpCas9 for Enhanced Gene Editing Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol for U2OS eGFP Disruption Assay

For researchers, scientists, and drug development professionals engaged in CRISPR-based genome editing, precise control over Cas9 nuclease activity is paramount to minimize off-target effects. BRD7586 has emerged as a potent and selective small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), offering a valuable tool to enhance the specificity of gene editing experiments.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the widely used U2OS eGFP disruption assay, a robust method for quantifying Cas9-mediated gene editing efficiency.

Introduction to this compound

This compound is a cell-permeable small molecule that directly engages and inhibits the activity of SpCas9 nuclease.[1] Its mechanism of action allows for temporal control of Cas9 activity, enabling researchers to limit the window for DNA cleavage and thereby reduce the likelihood of off-target mutations. A key advantage of this compound is its selectivity for SpCas9 over other Cas enzymes like Cas12a, providing specificity in experimental setups.[1] Studies have demonstrated that this compound can effectively enhance the on-target to off-target editing ratio in various cell lines, including HEK293T and U2OS cells.[1]

The U2OS eGFP Disruption Assay

The U2OS eGFP disruption assay is a quantitative method to assess the activity of site-specific nucleases like SpCas9. This assay utilizes a U2OS human osteosarcoma cell line that has been engineered to stably express an enhanced Green Fluorescent Protein (eGFP). The principle of the assay is straightforward: a guide RNA (gRNA) is designed to target the eGFP coding sequence. When co-expressed with SpCas9, the nuclease is directed to the eGFP gene, where it induces a double-strand break (DSB). The cell's natural DNA repair machinery, primarily through the error-prone non-homologous end-joining (NHEJ) pathway, often introduces small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, disrupting the eGFP open reading frame and leading to a loss of fluorescence. The percentage of eGFP-negative cells, quantifiable by flow cytometry, serves as a direct measure of Cas9 nuclease activity.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effect of this compound on SpCas9 activity in the U2OS eGFP disruption assay.

Table 1: Dose-Dependent Inhibition of SpCas9 by this compound in U2OS.eGFP.PEST Cells (Plasmid Delivery)

This compound Concentration (µM)Mean eGFP Disruption (%)Standard Deviation (s.d.)
0 (DMSO)100± 5.2
185± 4.8
555± 6.1
1030± 4.5
2015± 3.9

Data are representative and compiled from published findings.

Table 2: Dose-Dependent Inhibition of SpCas9 by this compound in U2OS.eGFP.PEST Cells (RNP Delivery)

This compound Concentration (µM)Mean eGFP Disruption (%)Standard Deviation (s.d.)
0 (DMSO)100± 6.5
190± 5.9
565± 7.2
1040± 5.1
2025± 4.7

Data are representative and compiled from published findings.

Experimental Protocols

Materials
  • U2OS.eGFP.PEST stable cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid encoding SpCas9

  • Plasmid or in vitro transcribed sgRNA targeting eGFP

  • This compound (solubilized in DMSO)

  • Transfection reagent (e.g., Lipofectamine 3000 or electroporation system)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol 1: Plasmid-Based eGFP Disruption Assay
  • Cell Culture: Culture U2OS.eGFP.PEST cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Seed 200,000 cells per well in a 24-well plate the day before transfection to achieve 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare transfection complexes according to the manufacturer's protocol. For each well, use appropriate amounts of SpCas9-expressing plasmid and eGFP-targeting sgRNA plasmid. A common ratio to start with is 3:1 (Cas9:sgRNA).

    • Include a control plasmid (e.g., a non-targeting sgRNA) and a mock transfection control.

  • This compound Treatment: Immediately after transfection, add this compound to the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the cells for 24-48 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells by washing with PBS, detaching with Trypsin-EDTA, and resuspending in FACS buffer (PBS with 2% FBS).

    • Analyze the percentage of eGFP-negative cells using a flow cytometer. Gate on the live cell population and then quantify the proportion of cells that have lost eGFP fluorescence compared to the control populations.

Protocol 2: Ribonucleoprotein (RNP)-Based eGFP Disruption Assay
  • RNP Complex Formation:

    • Incubate purified SpCas9 protein with the eGFP-targeting sgRNA at a 1:1.2 molar ratio in PBS for 15 minutes at room temperature to form the RNP complex.

  • Cell Preparation: Harvest U2OS.eGFP.PEST cells and resuspend them in the appropriate electroporation buffer at a concentration of 1 x 10^6 cells/100 µL.

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension.

    • Electroporate the cells using a pre-optimized program for U2OS cells.

  • This compound Treatment: Immediately after electroporation, plate the cells in pre-warmed media containing the desired concentrations of this compound.

  • Incubation and Analysis: Follow steps 5 and 6 from Protocol 1.

Visualizations

G cluster_workflow Experimental Workflow: U2OS eGFP Disruption Assay A Seed U2OS.eGFP.PEST Cells B Transfect/Electroporate with SpCas9 and eGFP sgRNA A->B C Treat with this compound B->C D Incubate for 24-48h C->D E Harvest Cells D->E F Analyze eGFP Expression by Flow Cytometry E->F

Caption: Workflow for the U2OS eGFP disruption assay with this compound treatment.

G cluster_pathway Mechanism of this compound in the eGFP Disruption Assay SpCas9_sgRNA SpCas9-sgRNA Complex eGFP_gene eGFP Gene in U2OS Cell SpCas9_sgRNA->eGFP_gene Binds to target DSB Double-Strand Break (DSB) eGFP_gene->DSB Cleavage NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Cellular Repair Indels Insertions/Deletions (Indels) NHEJ->Indels eGFP_disruption eGFP Disruption (Loss of Fluorescence) Indels->eGFP_disruption This compound This compound This compound->SpCas9_sgRNA Inhibits

Caption: Signaling pathway of SpCas9-mediated eGFP disruption and its inhibition by this compound.

References

Application Notes and Protocols for In Vivo Formulation of BRD7586 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation of BRD7586, a potent and selective Streptococcus pyogenes Cas9 (SpCas9) inhibitor, for use in animal studies. The information is intended to guide researchers in preparing and administering this compound to animal models for preclinical research.

Introduction

This compound is a small molecule inhibitor of SpCas9, offering a tool for the temporal and dose-dependent control of CRISPR-Cas9 gene editing activity. Its application in animal models is crucial for validating its efficacy and safety in a physiological context. Due to the nature of many small molecule inhibitors, this compound is likely to have low aqueous solubility, necessitating specific formulation strategies for in vivo delivery. This document outlines two established formulation protocols and provides general guidance for conducting animal studies.

This compound Formulation Protocols

Two primary formulations have been described for the in vivo use of this compound, achieving a concentration of at least 1 mg/mL.[1] The choice of formulation may depend on the desired route of administration and the specific experimental design.

Formulation Summary

The following table summarizes the components for two different in vivo formulations of this compound.

FormulationComponent 1Component 2Component 3Component 4Final Concentration
Protocol 1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 1 mg/mL (2.45 mM)
Protocol 2 10% DMSO90% Corn Oil--≥ 1 mg/mL (2.45 mM)
Detailed Formulation Methodologies

Protocol 1: Aqueous-Based Formulation

This protocol yields a clear solution suitable for various routes of administration, including intraperitoneal (IP) and intravenous (IV) injections, although IV administration should be performed with caution due to the presence of DMSO and Tween-80.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% sodium chloride), sterile

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add DMSO to the this compound powder to constitute 10% of the final volume. Vortex or sonicate briefly until the powder is completely dissolved.

  • Add PEG300 to constitute 40% of the final volume and mix thoroughly.

  • Add Tween-80 to constitute 5% of the final volume and mix until the solution is homogeneous.

  • Add saline to bring the solution to the final desired volume (45% of the total) and mix thoroughly.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Visually inspect the final solution for clarity before administration.

Protocol 2: Oil-Based Formulation

This formulation is suitable for oral (PO) gavage or subcutaneous (SC) administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, sterile

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add DMSO to the this compound powder to constitute 10% of the final volume. Vortex or sonicate until the powder is fully dissolved.

  • Add corn oil to bring the solution to the final desired volume (90% of the total).

  • Mix thoroughly until a clear, homogeneous solution is achieved.[1]

  • If precipitation or phase separation is observed, gentle heating and/or sonication may be applied to facilitate dissolution.[1]

  • Visually inspect the final solution for clarity before administration.

Animal Studies Protocol (General Guidance)

As specific in vivo studies for this compound are not widely published, this section provides a general framework for conducting animal experiments. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Animal Models

The choice of animal model will depend on the research question. Common rodent models such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are often used for pharmacokinetic and pharmacodynamic studies.

Dosing and Administration

The dose of this compound will need to be determined empirically based on in vitro potency and preliminary in vivo tolerability studies.

Administration Routes:

  • Intraperitoneal (IP) Injection: The aqueous-based formulation (Protocol 1) is suitable for IP administration. Ensure the injection is made into the lower abdominal quadrant to avoid injury to internal organs.[2]

  • Oral (PO) Gavage: The oil-based formulation (Protocol 2) is well-suited for oral gavage. Care must be taken to ensure the gavage needle is correctly placed in the esophagus and not the trachea.

  • Subcutaneous (SC) Injection: The oil-based formulation (Protocol 2) can be administered subcutaneously. Inject into a loose fold of skin, typically between the shoulder blades.

  • Intravenous (IV) Injection: The aqueous-based formulation (Protocol 1) can be used for IV injection, typically into the tail vein of mice or rats. This route provides immediate systemic exposure but should be administered slowly to minimize potential adverse effects from the vehicle components.

Recommended Maximum Dosing Volumes:

The following table provides generally accepted maximum volumes for single injections in common laboratory animals.

SpeciesRouteMaximum Volume
Mouse IP10 mL/kg
PO10 mL/kg
SC5-10 mL/kg
IV (slow)5 mL/kg
Rat IP10 mL/kg
PO10 mL/kg
SC5 mL/kg
IV (slow)5 mL/kg

Note: These are general guidelines. The viscosity of the formulation and the specific experimental conditions should be considered. For oil-based vehicles, it may be advisable to use up to half of the listed maximum volume.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for preparing and administering this compound in animal studies.

G cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Post-Administration Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_excipients Add Excipients (PEG300, Tween-80, Saline or Corn Oil) dissolve->add_excipients mix Mix to Homogeneity (Vortex/Sonicate) add_excipients->mix animal_prep Prepare Animal Model mix->animal_prep dose_calc Calculate Dose animal_prep->dose_calc administer Administer Formulation (IP, PO, SC, or IV) dose_calc->administer monitor Monitor Animal Health administer->monitor pk_pd_study Pharmacokinetic/ Pharmacodynamic Studies monitor->pk_pd_study efficacy Efficacy Assessment pk_pd_study->efficacy

Caption: Workflow for in vivo studies of this compound.

Mechanism of Action of this compound

The following diagram illustrates the inhibitory action of this compound on the SpCas9 nuclease.

G cluster_components CRISPR-Cas9 System cluster_action Gene Editing Process spcas9 SpCas9 Nuclease binding gRNA-SpCas9 Complex Formation spcas9->binding grna guide RNA (gRNA) grna->binding targeting Target DNA Recognition binding->targeting cleavage DNA Double-Strand Break targeting->cleavage This compound This compound (SpCas9 Inhibitor) This compound->spcas9 Inhibits

Caption: Inhibition of SpCas9 by this compound.

References

Troubleshooting & Optimization

troubleshooting BRD7586 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD7586, a potent and selective Streptococcus pyogenes Cas9 (SpCas9) inhibitor.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of SpCas9.[1] It functions by specifically engaging with SpCas9 in cells, thereby inhibiting its gene-editing activity at multiple genomic loci.[1] This inhibition enhances the specificity of SpCas9, increasing the ratio of on-target to off-target modifications.[1] Notably, this compound does not engage with Cas12a.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and what can I do?

A3: This is a common issue known as "precipitation upon dilution" and can occur for several reasons:

  • Poor aqueous solubility: Many small molecule inhibitors have low solubility in aqueous solutions like cell culture media.

  • "Solvent shock": The rapid change in solvent environment from a high concentration of organic solvent (DMSO) to a primarily aqueous environment can cause the compound to fall out of solution.

  • High final concentration: The intended experimental concentration may be higher than the solubility limit of this compound in the cell culture medium.

To address this, please refer to the troubleshooting guide below.

Q4: How should I store my this compound stock solution?

A4: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: this compound is not fully dissolving in DMSO.

Possible Causes:

  • Compound Purity: Impurities can affect solubility.

  • DMSO Quality: The DMSO used may not be anhydrous or of high purity. Water absorbed by DMSO can reduce the solubility of organic compounds.

  • Temperature: Dissolution may be temperature-dependent.

  • Concentration: The intended concentration may exceed the solubility limit of this compound in DMSO.

Solutions:

  • Ensure Quality Reagents: Use high-purity this compound and anhydrous, high-purity DMSO.

  • Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and/or sonication can aid in dissolution. However, avoid excessive heat which may cause degradation.

  • Check Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Consider preparing a less concentrated stock solution.

Issue 2: Precipitation of this compound in Cell Culture Media.

Solutions:

  • Optimize Dilution Method:

    • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of media. First, create an intermediate dilution by adding the stock solution to a smaller volume of pre-warmed (37°C) media. Mix gently, and then add this intermediate dilution to the final volume of media.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5% v/v) to minimize solvent-induced toxicity to your cells.

  • Determine Maximum Soluble Concentration:

    • Perform a serial dilution of your this compound stock solution in your specific cell culture medium.

    • Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 24 hours).

    • Visually inspect for any signs of precipitation (cloudiness, crystals). This will help you determine the practical working concentration range.

Data Presentation

Table 1: Solubility of this compound in Different Formulations

FormulationSolubilityObservation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1 mg/mL (2.45 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 1 mg/mL (2.45 mM)Clear solution

Data sourced from MedchemExpress.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Formulation 1)
  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final solution, take 100 µL of the 10 mg/mL DMSO stock solution.

  • Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL.

Protocol 2: Preparation of this compound for In Vivo Administration (Formulation 2)
  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final solution, take 100 µL of the 10 mg/mL DMSO stock solution.

  • Add the DMSO stock to 900 µL of corn oil and mix thoroughly.

Visualizations

BRD7586_SpCas9_Inhibition_Pathway cluster_0 Cellular Environment SpCas9_gRNA SpCas9-gRNA Complex Target_DNA Target DNA SpCas9_gRNA->Target_DNA Recognizes Target Binding Binding SpCas9_gRNA->Binding Cleavage DNA Cleavage Target_DNA->Cleavage This compound This compound This compound->Binding Inhibition Inhibition Binding->Inhibition Inhibition->Cleavage No_Cleavage No DNA Cleavage Inhibition->No_Cleavage

Caption: Mechanism of this compound-mediated inhibition of SpCas9.

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Optimizing BRD7586 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of BRD7586 to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: Based on available data, a starting concentration range of 0-20 µM has been used in assays with HEK293T cells.[1] A concentration of 20 µM has been used for up to 48 hours to enhance the on-target versus off-target ratio of SpCas9.[1] However, the optimal concentration will be cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: What are the common signs of this compound-induced toxicity in cell culture?

A2: While specific toxicity data for this compound is limited, general signs of small molecule-induced cytotoxicity in cell culture include:

  • A significant decrease in cell viability and proliferation.[2]

  • Changes in cell morphology, such as rounding, detachment, or blebbing.

  • Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.[3]

  • Activation of apoptotic pathways, which can be measured by assays like TUNEL or caspase activity assays.

Q3: How can I distinguish between cytotoxic and cytostatic effects of this compound?

A3: Viability assays, such as MTT or resazurin-based assays, measure the number of viable cells but do not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects). To differentiate between these, you can combine a viability assay with a cytotoxicity assay that measures cell membrane integrity (e.g., LDH assay) or a proliferation assay that directly measures DNA synthesis (e.g., BrdU or EdU incorporation assays).

Q4: My cells show significant toxicity even at low concentrations of this compound. What should I do?

A4: If you observe high toxicity at low concentrations, consider the following troubleshooting steps:

  • Reduce the concentration range: Test a lower range of this compound concentrations.

  • Shorten the incubation time: The toxic effects of a compound can be time-dependent.

  • Check the solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically below 0.5%).

  • Use a more sensitive cell line: If possible, test the compound in a different, potentially more robust cell line to rule out cell-type specific sensitivity.

Q5: I don't see any effect of this compound in my assay. What could be the reason?

A5: A lack of effect could be due to several factors:

  • The concentration is too low: Test a higher concentration range.

  • The compound is inactive in your chosen cell line: The cellular machinery required for this compound activity may not be present or active in your specific cell model.

  • The incubation time is too short: The desired biological effect may require a longer exposure to the compound.

  • Improper compound handling: Ensure the compound has been stored correctly and that the stock solution is not degraded. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

This guide provides a structured approach to address common issues encountered when optimizing this compound concentration.

Issue 1: High Variability in Experimental Replicates
  • Possible Cause: Inconsistent cell seeding, improper mixing of the compound solution, or "edge effects" in multi-well plates.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Thoroughly mix the this compound dilutions before adding them to the wells.

    • To avoid edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

Issue 2: Unexpected or Inconsistent Dose-Response Curve
  • Possible Cause: Compound precipitation at higher concentrations, or complex biological responses.

  • Solution:

    • Visually inspect the culture medium for any signs of compound precipitation after dilution.

    • Ensure the solubility of this compound in the culture medium at the tested concentrations.

    • Consider the possibility of non-monotonic dose responses and analyze your data accordingly.

Quantitative Data Summary

ParameterValueCell LineAssaySource
Concentration Range 0-20 µMHEK293THiBiT-knock-in
Effective Concentration 20 µM (for 48h)HEK293TOn-target vs. off-target ratio

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay

This protocol is designed to assess the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of serial dilutions of this compound in complete culture medium. A common approach is to use a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 1 hour at room temperature in the dark to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance plot_data Plot Dose-Response Curve read_absorbance->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Determining the IC50 of this compound.

Troubleshooting_Workflow start High Toxicity Observed check_concentration Is the concentration range appropriate? start->check_concentration check_incubation Is the incubation time too long? check_concentration->check_incubation Yes lower_concentration Action: Use a lower concentration range check_concentration->lower_concentration No check_solvent Is the solvent concentration non-toxic? check_incubation->check_solvent No shorten_incubation Action: Reduce incubation time check_incubation->shorten_incubation Yes check_cell_line Is the cell line particularly sensitive? check_solvent->check_cell_line Yes adjust_solvent Action: Ensure solvent is <0.5% check_solvent->adjust_solvent No change_cell_line Action: Test in a different cell line check_cell_line->change_cell_line Yes end Toxicity Minimized check_cell_line->end No lower_concentration->end shorten_incubation->end adjust_solvent->end change_cell_line->end

Caption: Troubleshooting workflow for high this compound toxicity.

References

Technical Support Center: Preventing BRD7586 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the small molecule inhibitor BRD7586, ensuring its complete dissolution in cell culture media is critical for obtaining accurate and reproducible experimental results. Precipitation of the compound can lead to an unknown effective concentration and potential cytotoxicity. This technical support center provides a comprehensive guide to preventing and troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Like many small molecule inhibitors, this compound is often hydrophobic. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1] It is advisable to use anhydrous, sterile DMSO to prevent compound degradation and maintain sterility.

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: High concentrations of DMSO can be toxic to cells.[1][2] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize any impact on cell viability and function. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Q3: What are the common causes of this compound precipitation in cell culture media?

A3: Precipitation of small molecules like this compound in media can be attributed to several factors:

  • Exceeding Solubility Limit: The final concentration of this compound is higher than its solubility in the aqueous cell culture medium.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution in a large volume of aqueous media can cause the compound to crash out of solution.

  • Temperature Changes: Adding a cold stock solution to warm media can decrease the solubility of the compound.

  • pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to precipitation.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: A practical approach is to perform a serial dilution test. Prepare a range of concentrations of this compound in your specific cell culture medium. After a relevant incubation period at 37°C, visually and microscopically inspect the solutions for any signs of precipitation, such as cloudiness or crystals. The highest concentration that remains clear is considered the maximum soluble concentration under your experimental conditions.

Troubleshooting Guide

If you observe precipitation of this compound in your cell culture media, follow this step-by-step troubleshooting guide.

Observation: Precipitate forms immediately upon adding this compound stock solution to the media.
Potential Cause Recommended Solution
Concentration Exceeds Solubility Decrease the final concentration of this compound in your experiment.
"Solvent Shock" Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, try a stepwise dilution: first, dilute the stock in a small volume of media, mix well, and then add this to the final volume.
Temperature Difference Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Allow the stock solution to reach room temperature before use.
Observation: Precipitate forms over time in the incubator.
Potential Cause Recommended Solution
Temperature and pH Shifts Ensure the media is properly buffered for the incubator's CO2 concentration. Pre-warming the media can also help mitigate temperature-related precipitation.
Interaction with Media Components The compound may be unstable or interact with media components over the course of the experiment. Consider testing the stability of this compound in your media over your intended experimental duration.
Evaporation Ensure proper humidification in the incubator to prevent evaporation, which can concentrate the compound and lead to precipitation.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening.

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Dissolve: Add the calculated volume of anhydrous, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilize: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to ensure complete dissolution.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol for Determining Maximum Soluble Concentration
  • Prepare Stock: Make a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, you can prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is consistent across all dilutions and is at a non-toxic level (e.g., ≤ 0.1%).

  • Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiments (e.g., 24 hours).

  • Observe: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals). For a more detailed examination, view the solutions under a microscope. The highest concentration that remains clear is the maximum working concentration you should use.

Visual Guides

Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precipitate Precipitate in stock solution check_stock->stock_precipitate No stock_ok Stock is clear check_stock->stock_ok Yes re_dissolve Warm/Sonicate stock. If persists, remake at lower concentration. stock_precipitate->re_dissolve dilution_method How was the working solution prepared? stock_ok->dilution_method direct_dilution Direct dilution of concentrated stock in media dilution_method->direct_dilution check_concentration Is the final concentration too high? dilution_method->check_concentration Stepwise dilution used stepwise_dilution Use stepwise dilution. Pre-warm media. direct_dilution->stepwise_dilution stepwise_dilution->check_concentration solubility_test Perform a solubility test to determine max concentration. check_concentration->solubility_test Yes/Unsure lower_concentration Use a lower final concentration. check_concentration->lower_concentration No, but still precipitates solubility_test->lower_concentration

Caption: Troubleshooting workflow for this compound precipitation.

Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound Powder stock2 Dissolve in 100% DMSO stock1->stock2 stock3 Vortex / Sonicate stock2->stock3 stock4 Aliquot & Store at -80°C stock3->stock4 work2 Prepare Intermediate Dilution (in media or DMSO) stock4->work2 Use one aliquot work1 Pre-warm Media to 37°C work3 Add to Final Media Volume work1->work3 work2->work3 work4 Gently Mix work3->work4

Caption: Recommended workflow for preparing this compound solutions.

References

BRD7586 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of BRD7586, a potent and selective Streptococcus pyogenes Cas9 (SpCas9) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, it is recommended to store the lyophilized powder at -20°C for short-term storage and -80°C for long-term storage.

Q2: What are the recommended storage conditions for this compound stock solutions?

A: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: How do I properly dissolve this compound?

A: this compound is soluble in DMSO at a concentration of 10 mg/mL. To achieve this, ultrasonic treatment and warming the solution to 60°C may be necessary[1]. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility[1].

Q4: Can I prepare aqueous solutions of this compound for my experiments?

A: While this compound is soluble in organic solvents like DMSO, its aqueous solubility is limited. For in vitro or in vivo experiments requiring an aqueous-based formulation, specific protocols using co-solvents are available. For instance, a clear solution of at least 1 mg/mL can be achieved using formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil[1].

Q5: Is this compound sensitive to light?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in the stock solution upon thawing. The compound may have come out of solution during storage.Gently warm the vial and sonicate until the precipitate redissolves completely[1]. Ensure the solution is clear before use.
Inconsistent or lower than expected activity in my assay. 1. Compound degradation due to improper storage. 2. Inaccurate concentration due to incomplete dissolution. 3. Multiple freeze-thaw cycles.1. Verify that the storage conditions and duration have been followed as recommended. Use a fresh aliquot if in doubt. 2. Ensure the compound is fully dissolved by following the recommended solubilization procedure (ultrasonication, warming). 3. Prepare single-use aliquots to avoid repeated freezing and thawing.
Difficulty dissolving the compound in DMSO. The DMSO used may have absorbed moisture.Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly hinder the solubility of this compound.
Phase separation or precipitation in my in vivo formulation. The formulation components were not mixed properly or the solubility limit was exceeded.Prepare the formulation by adding each solvent one by one and ensuring complete mixing at each step. If precipitation occurs, heating and/or sonication can aid dissolution.

Stability and Storage Conditions Summary

FormSolvent/Storage ConditionTemperatureDuration
Stock Solution DMSO-80°C6 months
-20°C1 month
In Vivo Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineRoom Temperature (for dosing)Prepare fresh for each experiment.
In Vivo Formulation 2 10% DMSO, 90% Corn OilRoom Temperature (for dosing)Prepare fresh for each experiment. Note: If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mg/mL in DMSO)

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mg/mL concentration.

  • Vortex the solution briefly.

  • Place the tube in an ultrasonic water bath and sonicate until the solution is clear.

  • If necessary, warm the solution to 60°C to aid dissolution.

  • Once completely dissolved, aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol for Preparation of this compound for In Vivo Dosing (1 mg/mL)

This protocol is an example based on a provided formulation. Adjust volumes as needed for your experimental requirements.

  • Prepare a 10 mg/mL stock solution of this compound in DMSO as described above.

  • To prepare 1 mL of the final formulation, take 100 µL of the 10 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.

  • The final concentration of this compound will be 1 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Use this formulation immediately after preparation.

Visual Guides

BRD7586_Troubleshooting_Workflow This compound Handling and Stability Troubleshooting start Experiment Start: Inconsistent or No Activity check_storage Were stock solutions stored correctly? (-80°C ≤ 6 mo, -20°C ≤ 1 mo) start->check_storage check_dissolution Was the compound fully dissolved? (Clear solution, no precipitate) check_storage->check_dissolution Yes prepare_new_stock Prepare fresh stock solution using proper technique. check_storage->prepare_new_stock No check_freeze_thaw Were single-use aliquots used? check_dissolution->check_freeze_thaw Yes redissolve Warm and sonicate the existing stock solution. check_dissolution->redissolve No check_dmso Was fresh, anhydrous DMSO used? use_new_dmso Use a new, unopened bottle of anhydrous DMSO. check_dmso->use_new_dmso No success Proceed with Experiment check_dmso->success Yes check_freeze_thaw->check_dmso Yes aliquot_solution Aliquot stock solution to avoid freeze-thaw cycles. check_freeze_thaw->aliquot_solution No prepare_new_stock->success redissolve->success use_new_dmso->prepare_new_stock aliquot_solution->success

Caption: Troubleshooting workflow for this compound stability issues.

BRD7586_Preparation_Workflow This compound Solution Preparation Workflow start Start: Weigh this compound Powder add_dmso Add fresh, anhydrous DMSO (to 10 mg/mL) start->add_dmso dissolve Sonicate and/or warm (60°C) until fully dissolved add_dmso->dissolve is_stock Is this a stock solution? dissolve->is_stock aliquot Aliquot into single-use vials is_stock->aliquot Yes is_invivo Prepare in vivo formulation? is_stock->is_invivo No store Store at -80°C (6 mo) or -20°C (1 mo) aliquot->store end_stock Stock Solution Ready store->end_stock add_cosolvents Add co-solvents sequentially (e.g., PEG300, Tween-80, Saline) is_invivo->add_cosolvents Yes is_invivo->end_stock No mix Mix thoroughly after each addition add_cosolvents->mix end_invivo In Vivo Formulation Ready (Use Immediately) mix->end_invivo

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Addressing Low Efficiency of Cas9 Inhibition with BRD7586

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low inhibition efficiency of Streptococcus pyogenes Cas9 (SpCas9) using the small molecule inhibitor BRD7586.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Cas9?

A1: this compound is a cell-permeable small molecule that potently and selectively inhibits SpCas9.[1][2] It has been shown to engage SpCas9 within cells, enhancing its specificity at multiple genomic loci.[1][3] The precise mechanism of action involves direct binding to SpCas9, thereby impeding its nuclease activity. Unlike some other inhibitors, its activity is independent of the genomic locus, the DNA repair pathway, or the method of Cas9 delivery.[3]

Q2: What is the recommended working concentration for this compound?

A2: The effective concentration of this compound can vary between cell lines and experimental setups. However, published studies have demonstrated dose-dependent inhibition of SpCas9, with a half-maximal effective concentration (EC50) of approximately 6.2 µM in an eGFP-disruption assay and 5.7 µM in a HiBiT-knock-in assay. A concentration of 20 µM has been frequently used to achieve significant inhibition in various cellular assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month). When preparing working solutions for cell culture experiments, it is advisable to prepare them fresh on the day of use to ensure stability and efficacy.

Q4: Is this compound toxic to cells?

A4: Studies have shown that this compound exhibits low cytotoxicity at effective inhibitory concentrations. For instance, at 20 µM, minimal effects on the viability of HEK293T and U2OS cells were observed. However, it is good practice to assess the cytotoxicity of this compound in your specific cell line using a viability assay, especially when using higher concentrations or prolonged incubation times.

Q5: Can this compound be used to inhibit other Cas9 orthologs?

A5: this compound is a selective inhibitor of Streptococcus pyogenes Cas9 (SpCas9). It has been shown to specifically engage SpCas9 but not Cas12a in cells. Its efficacy against other Cas9 orthologs has not been extensively reported, and it is recommended to validate its activity if you are using a different Cas protein.

Troubleshooting Guide: Low Inhibition Efficiency

This guide addresses common issues that may lead to lower-than-expected inhibition of Cas9 activity with this compound.

Problem 1: Precipitate observed after adding this compound to cell culture medium.

Potential Cause Troubleshooting Steps
Poor aqueous solubility Many small molecules have limited solubility in aqueous solutions like cell culture media.
1. Optimize Dilution Method: To avoid "solvent shock," where the compound precipitates upon rapid dilution from a DMSO stock, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed cell culture medium, vortex gently, and then add this intermediate dilution to the final culture volume.
2. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level, typically below 0.5% (v/v). High concentrations of DMSO can also affect cell health and compound solubility.
3. Use of Co-solvents: For challenging compounds, consider using a biocompatible surfactant like Pluronic F-68 in the cell culture medium to improve solubility.
High final concentration of this compound The desired concentration may exceed the solubility limit of this compound in your specific medium.
1. Determine Maximum Soluble Concentration: Perform a solubility test by preparing serial dilutions of this compound in your cell culture medium. Incubate at 37°C for a period relevant to your experiment and visually inspect for precipitation.
2. Adjust Working Concentration: If precipitation is observed at your desired concentration, consider using the highest soluble concentration or optimizing your experiment for a lower, more soluble concentration.
Interaction with media components Components in the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.
1. Test Different Media Formulations: The concentration of serum (e.g., FBS) can impact the solubility of hydrophobic compounds. Test the solubility of this compound in media with different serum concentrations.

Problem 2: Inconsistent or no inhibition of Cas9 activity.

Potential Cause Troubleshooting Steps
Suboptimal inhibitor concentration The concentration of this compound may be too low to effectively inhibit the amount of Cas9 expressed in your cells.
1. Perform a Dose-Response Experiment: Titrate this compound across a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line and Cas9 expression level.
Incorrect timing of inhibitor addition The timing of this compound addition relative to Cas9/sgRNA delivery can significantly impact its effectiveness.
1. Pre-incubation: For plasmid-based Cas9 delivery, consider pre-incubating the cells with this compound for a few hours before transfection to ensure the inhibitor is present when Cas9 expression begins.
2. Co-delivery: For RNP (ribonucleoprotein) delivery, you can add this compound to the culture medium at the same time as the RNP complex.
Degradation of this compound The stability of this compound in your cell culture medium over the course of the experiment may be a factor.
1. Fresh Preparation: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment.
2. Media Changes: For longer experiments, consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24 hours).
Cell permeability issues While this compound is designed to be cell-permeable, its uptake can vary between different cell types.
1. Increase Incubation Time: Extend the incubation time with this compound to allow for sufficient cellular uptake.
2. Cell Line Specificity: Be aware that the efficiency of small molecule uptake can be cell line-dependent. If possible, test the inhibitor in a different cell line known to be responsive.
High Cas9 expression levels Very high levels of Cas9 expression may overwhelm the inhibitory capacity of this compound at standard concentrations.
1. Modulate Cas9 Expression: If using a plasmid, consider using a weaker promoter or reducing the amount of plasmid transfected to lower Cas9 expression levels.
2. Increase Inhibitor Concentration: Based on your dose-response curve, you may need to use a higher concentration of this compound to effectively inhibit high levels of Cas9.

Quantitative Data Summary

Parameter Value Assay Cell Line Reference
EC50 6.2 ± 1.2 µMeGFP-disruptionU2OS.eGFP.PEST
EC50 5.7 ± 0.36 µMHiBiT-knock-inHEK293T
Effective Concentration 20 µMeGFP-disruption & HiBiT-knock-inHEK293T, U2OS.eGFP.PEST
Effect on Specificity Enhanced on-target vs. off-target ratioNext-generation sequencingHEK293T
Cell Viability >80% at 20 µMCellTiter-GloHEK293T, U2OS.eGFP.PEST

Experimental Protocols

Protocol 1: eGFP-Disruption Assay for Cas9 Inhibition

This assay measures the ability of this compound to inhibit Cas9-mediated disruption of an integrated enhanced Green Fluorescent Protein (eGFP) gene.

Materials:

  • U2OS.eGFP.PEST stable cell line

  • SpCas9 expression plasmid

  • eGFP-targeting sgRNA expression plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed U2OS.eGFP.PEST cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • This compound Preparation: Prepare a 2X working solution of this compound in cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Inhibitor Addition: 2-4 hours before transfection, replace the existing medium with the 2X this compound or vehicle control solution.

  • Transfection: Co-transfect the cells with the SpCas9 and eGFP-targeting sgRNA plasmids according to the manufacturer's protocol for your chosen transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze the percentage of eGFP-positive cells. A higher percentage of eGFP-positive cells in the this compound-treated group compared to the vehicle control indicates inhibition of Cas9.

    • Fluorescence Microscopy: Capture images of the wells and quantify the number of eGFP-positive cells.

Protocol 2: HiBiT-Knock-in Assay for Cas9 Inhibition

This assay quantifies Cas9-mediated homology-directed repair (HDR) by measuring the luminescence generated from the knock-in of a small HiBiT tag.

Materials:

  • HEK293T cells

  • SpCas9 expression plasmid

  • sgRNA expression plasmid targeting the desired knock-in locus (e.g., GAPDH)

  • Donor DNA template containing the HiBiT tag flanked by homology arms

  • Transfection reagent

  • This compound

  • DMSO

  • Cell culture medium

  • 96-well white-walled plates

  • Luminescent substrate for HiBiT (e.g., Nano-Glo® HiBiT Lytic Detection System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white-walled plate.

  • This compound Preparation: Prepare a 2X working solution of this compound in cell culture medium and a vehicle control.

  • Inhibitor Addition: Add the 2X this compound or vehicle control solution to the cells.

  • Transfection: Co-transfect the cells with the SpCas9 plasmid, sgRNA plasmid, and the HiBiT donor DNA template.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luminescence Measurement: Add the lytic HiBiT detection reagent to each well according to the manufacturer's protocol.

  • Analysis: Measure the luminescence using a luminometer. A decrease in luminescence in the this compound-treated group compared to the vehicle control indicates inhibition of Cas9-mediated knock-in.

Visualizations

experimental_workflow_egfp_disruption cluster_prep Preparation cluster_treatment Treatment & Transfection cluster_incubation_analysis Incubation & Analysis seed_cells Seed U2OS.eGFP.PEST cells add_inhibitor Add this compound/Vehicle to cells seed_cells->add_inhibitor prep_brd Prepare this compound and Vehicle prep_brd->add_inhibitor transfect Co-transfect with Cas9 and sgRNA plasmids add_inhibitor->transfect incubate Incubate for 24-48h transfect->incubate analyze Analyze eGFP expression (Flow Cytometry/Microscopy) incubate->analyze

Caption: Workflow for the eGFP-disruption assay to measure Cas9 inhibition.

signaling_pathway_cas9_inhibition cluster_delivery Delivery cluster_inhibition Inhibition cluster_action Cellular Action Cas9_sgRNA Cas9-sgRNA Complex (Plasmid or RNP) Genomic_DNA Genomic DNA Target Cas9_sgRNA->Genomic_DNA Binds to target This compound This compound This compound->Cas9_sgRNA Inhibits DSB Double-Strand Break Genomic_DNA->DSB Cleavage by Cas9 NHEJ_HDR NHEJ / HDR (Gene Disruption/Editing) DSB->NHEJ_HDR DNA Repair troubleshooting_logic start Low Cas9 Inhibition with this compound check_precipitation Is precipitate visible in media? start->check_precipitation check_concentration Is the inhibitor concentration optimal? check_precipitation->check_concentration No solution_solubility Optimize solubility: - Serial dilution - Check DMSO% - Use co-solvents check_precipitation->solution_solubility Yes check_timing Is the timing of addition correct? check_concentration->check_timing No solution_concentration Perform dose-response curve check_concentration->solution_concentration Yes check_stability Is the inhibitor stable? check_timing->check_stability No solution_timing Pre-incubate or co-deliver with Cas9 check_timing->solution_timing Yes check_cas9_level Are Cas9 expression levels too high? check_stability->check_cas9_level No solution_stability Use fresh working solutions check_stability->solution_stability Yes solution_cas9_level Reduce Cas9 expression or increase inhibitor concentration check_cas9_level->solution_cas9_level Yes

References

BRD7586 Technical Support Center: Optimizing Treatment Timing for Enhanced Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BRD7586, a potent and selective small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment timing to achieve higher specificity in CRISPR-Cas9 gene editing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a cell-permeable small molecule that inhibits the activity of the SpCas9 nuclease. Its primary application is to enhance the specificity of CRISPR-Cas9 gene editing by reducing off-target cleavage events.

Q2: How does this compound improve the specificity of SpCas9?

A2: By inhibiting the overall activity of SpCas9, this compound is thought to create a kinetic barrier that disfavors cleavage at mismatched off-target sites, which are typically less efficiently processed than the on-target site. This temporal control over Cas9 activity can lead to a higher ratio of on-target to off-target editing.

Q3: What is the recommended concentration range for this compound?

A3: The effective concentration of this compound can vary depending on the cell type and experimental setup. Published studies have used concentrations in the range of 5-20 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Q4: How long should I incubate my cells with this compound?

A4: Initial studies have shown that incubation times of 24 to 48 hours can be effective for inhibiting Cas9 and enhancing specificity. However, the optimal timing is a critical parameter that may require empirical determination. Please refer to the troubleshooting guides below for strategies to refine the treatment timing.

Q5: Is this compound cytotoxic?

A5: At effective concentrations for SpCas9 inhibition, this compound has been shown to have low cytotoxicity in cell lines such as HEK293T and U2OS. However, it is always advisable to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in your specific cell line to ensure that the chosen concentration does not adversely affect cell viability.

Troubleshooting Guides: Refining this compound Treatment Timing

Optimizing the timing of this compound administration is crucial for maximizing its specificity-enhancing effects. The ideal timing will depend on the method of Cas9 and guide RNA (gRNA) delivery (e.g., plasmid transfection, RNP electroporation, viral transduction) and the kinetics of their expression and assembly in the target cells.

Issue 1: High off-target editing persists despite this compound treatment.

Possible Cause: The timing of this compound addition is not optimal for inhibiting Cas9 activity during the critical window for off-target cleavage.

Troubleshooting Strategies:

  • Time-Course Experiment: To determine the optimal treatment duration, perform a time-course experiment. After introducing the CRISPR-Cas9 components, add this compound and harvest cells at different time points (e.g., 12, 24, 48, 72 hours). Analyze both on- and off-target editing rates to identify the incubation time that provides the best specificity ratio.

  • Staggered Treatment Protocols: The timing of this compound addition relative to the delivery of Cas9/gRNA can significantly impact specificity. Test the following three general protocols:

    • Pre-treatment: Add this compound to the cell culture medium for a short period (e.g., 2-6 hours) before introducing the Cas9 and gRNA components. This may allow the inhibitor to be present as soon as Cas9 is expressed.

    • Co-treatment: Add this compound at the same time as the Cas9 and gRNA delivery. This is the most common approach.

    • Post-treatment: Add this compound at various time points (e.g., 4, 8, 12 hours) after the delivery of Cas9 and gRNA. This approach may allow for initial on-target editing to occur before inhibiting the nuclease to prevent prolonged off-target activity.

Issue 2: On-target editing efficiency is significantly reduced with this compound treatment.

Possible Cause: The concentration of this compound is too high, or the duration of treatment is too long, leading to excessive inhibition of Cas9 at the on-target site.

Troubleshooting Strategies:

  • Concentration Titration: Perform a dose-response experiment with varying concentrations of this compound (e.g., 1, 5, 10, 15, 20 µM) while keeping the incubation time constant. Analyze both on- and off-target editing to find a concentration that effectively reduces off-target events without severely compromising on-target efficiency.

  • Pulsed Treatment: Instead of continuous incubation, consider a "pulsed" treatment. Expose the cells to this compound for a shorter duration (e.g., 8-12 hours) and then replace the medium with fresh medium lacking the inhibitor. This may be sufficient to curb off-target activity without completely ablating on-target editing.

Data Presentation

Table 1: Hypothetical Data from a this compound Time-Course Experiment

Treatment Duration (hours)On-Target Indel (%)Off-Target Site 1 Indel (%)Off-Target Site 2 Indel (%)On:Off-Target Ratio (Site 1)
12451583.0
2440845.0
4835428.8
723031.510.0

Table 2: Hypothetical Data from a Staggered Treatment Experiment (48h endpoint)

Treatment ProtocolOn-Target Indel (%)Off-Target Site 1 Indel (%)Off-Target Site 2 Indel (%)On:Off-Target Ratio (Site 1)
No this compound5020122.5
Pre-treatment38636.3
Co-treatment35428.8
Post-treatment (4h)4252.58.4

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound Treatment

  • Cell Seeding: Seed your target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with plasmids encoding SpCas9 and the gRNA of interest using your standard protocol.

  • This compound Addition: Immediately following transfection, add this compound to the culture medium at the desired final concentration.

  • Time-Point Harvesting: Harvest cells at various time points post-transfection (e.g., 12, 24, 48, 72 hours).

  • Genomic DNA Extraction: Extract genomic DNA from the harvested cells.

  • Analysis of Editing Efficiency: Amplify the on-target and predicted off-target loci by PCR. Analyze the indel frequencies using a method such as T7 Endonuclease I (T7E1) assay, Sanger sequencing with TIDE analysis, or next-generation sequencing (NGS) for the most accurate quantification.

  • Data Analysis: Calculate the on-target and off-target editing percentages for each time point and determine the on:off-target ratio to identify the optimal treatment duration.

Protocol 2: Comparison of Staggered this compound Treatment Protocols

  • Cell Seeding: Prepare multiple sets of wells with your target cells.

  • Treatment Groups:

    • Pre-treatment: Add this compound to the medium 2-6 hours before transfection. Replace with fresh medium containing the transfection mix. After transfection, add fresh medium with this compound.

    • Co-treatment: Add this compound to the medium at the same time as the transfection mix.

    • Post-treatment: Perform the transfection as usual. Add this compound to the medium at a set time point after transfection (e.g., 4 hours).

    • Control: Perform the transfection without the addition of this compound.

  • Harvesting: Harvest all cells at a fixed time point (e.g., 48 or 72 hours) post-transfection.

  • Analysis: Perform genomic DNA extraction and analysis of on- and off-target editing as described in Protocol 1.

  • Data Analysis: Compare the on:off-target ratios across the different treatment protocols to identify the most effective timing strategy.

Visualizations

Signaling_Pathway_of_BRD7586_Action cluster_delivery CRISPR-Cas9 Delivery cluster_cell Target Cell Cas9_gRNA Cas9-gRNA (Plasmid/RNP/Virus) Cas9_RNP Cas9-gRNA RNP (Assembled in cell) Cas9_gRNA->Cas9_RNP Expression & Assembly On_Target On-Target DNA Cas9_RNP->On_Target Binding Off_Target Off-Target DNA Cas9_RNP->Off_Target Binding On_Target_Cleavage On-Target Cleavage On_Target->On_Target_Cleavage Cleavage Off_Target_Cleavage Off-Target Cleavage Off_Target->Off_Target_Cleavage Cleavage This compound This compound This compound->Cas9_RNP Inhibition

Caption: Mechanism of this compound action on SpCas9.

Experimental_Workflow_for_Timing_Optimization cluster_timing This compound Treatment Timing start Start: Seed Cells delivery Deliver Cas9/gRNA (Transfection/Electroporation) start->delivery pre Pre-treatment delivery->pre co Co-treatment delivery->co post Post-treatment delivery->post harvest Harvest Cells (Time-course or fixed endpoint) pre->harvest co->harvest post->harvest gDNA Genomic DNA Extraction harvest->gDNA analysis On/Off-Target Editing Analysis (NGS) gDNA->analysis end Determine Optimal On:Off-Target Ratio analysis->end

Caption: Workflow for optimizing this compound treatment timing.

Logical_Relationship_Troubleshooting cluster_issue1 Issue: High Off-Targeting cluster_issue2 Issue: Low On-Targeting issue1 High Off-Target Editing cause1 Suboptimal Timing issue1->cause1 is caused by solution1 Time-Course & Staggered Treatment cause1->solution1 is addressed by issue2 Low On-Target Editing cause2 Over-inhibition issue2->cause2 is caused by solution2 Concentration Titration & Pulsed Treatment cause2->solution2 is addressed by

Caption: Troubleshooting logic for this compound optimization.

BRD7586 Technical Support Center: Investigating Impacts on Cell Viability and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BRD7586. This resource is designed for researchers, scientists, and drug development professionals to address potential questions and troubleshooting scenarios related to the impact of this compound on cell viability and proliferation during your experiments.

Disclaimer: this compound is primarily characterized as a potent and selective inhibitor of Streptococcus pyogenes Cas9 (SpCas9), designed to enhance the specificity of CRISPR-Cas9 genome editing by reducing off-target effects.[1] While its primary function is not to directly modulate cell viability or proliferation, it is crucial to assess any potential off-target effects in your specific cellular model. This guide provides frameworks and protocols for such investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is a small molecule that selectively binds to and inhibits the activity of SpCas9 nuclease.[1] This inhibition is intended to be temporary, allowing for the reduction of off-target gene editing events while maintaining on-target efficacy.

Q2: Is there published data on the direct impact of this compound on cell viability and proliferation?

A2: Currently, there is a lack of extensive, publicly available data specifically detailing the effects of this compound on cell viability and proliferation across various cell lines independent of its SpCas9 inhibitory role. A study in HEK293T cells showed dose-dependent inhibition of SpCas9 by this compound in a concentration range of 0-20 µM over 24 hours, but this study did not focus on general cytotoxicity.[1] Researchers should therefore empirically determine the optimal, non-toxic concentration of this compound for their specific cell type and experimental duration.

Q3: My cells are showing decreased viability after treatment with this compound. What could be the cause?

A3: If you observe decreased cell viability, consider the following possibilities:

  • Concentration-dependent toxicity: Like any small molecule, this compound may exhibit cytotoxic effects at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal working concentration that inhibits SpCas9 without significantly affecting cell viability.

  • Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cell line (typically <0.1%).

  • Cell line sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. What is non-toxic for one cell line may be cytotoxic for another.

  • Off-target effects: Although designed to be specific, it is possible that this compound could have off-target effects on cellular pathways that influence viability and proliferation.

Q4: How can I determine a safe and effective concentration of this compound for my experiments?

A4: We recommend performing a preliminary dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., from 0.1 µM to 50 µM) for the intended duration of your experiment. Subsequently, assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay. The ideal concentration will be the highest concentration that effectively inhibits SpCas9 off-target activity while having a minimal impact on cell viability (e.g., >90% viability compared to vehicle control).

Q5: Could this compound affect signaling pathways related to cell proliferation, similar to other bromodomain inhibitors?

A5: While this compound is not a classical bromodomain inhibitor, its "BRD" designation might lead to this question. Bromodomain and Extra-Terminal (BET) domain inhibitors, such as JQ1, are known to impact cell proliferation and induce apoptosis by downregulating oncogenes like MYC.[2][3] There is currently no direct evidence to suggest that this compound functions as a BET inhibitor or directly modulates these pathways. However, as part of a thorough investigation into any observed anti-proliferative effects, examining key regulators of cell cycle and apoptosis, such as MYC or MCL-1, could be considered. Another compound, BRD-810, has been shown to induce apoptosis by inhibiting MCL1.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced cell proliferation after this compound treatment High concentration of this compound, solvent toxicity, or cell line sensitivity.Perform a dose-response curve to find the optimal concentration. Ensure the final solvent concentration is non-toxic. Test a range of concentrations to determine the IC50 for proliferation in your cell line.
Increased apoptosis observed in treated cells Off-target effects of this compound on apoptosis-regulating pathways.Confirm apoptosis using multiple assays (e.g., Annexin V staining and caspase activity assays). Investigate changes in the expression of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases).
Inconsistent results in viability assays Issues with assay protocol, reagent stability, or cell culture conditions.Review and optimize your viability assay protocol. Ensure proper storage and handling of this compound and assay reagents. Maintain consistent cell seeding densities and culture conditions.
No effect on SpCas9 off-target activity Suboptimal concentration of this compound or issues with compound delivery.Increase the concentration of this compound (while monitoring for cytotoxicity). Verify the cellular uptake of the compound if possible. Ensure the compound is fully dissolved before use.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the impact of this compound on cell viability and proliferation.

Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Proliferation Assessment using BrdU Incorporation Assay

Principle: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog Bromodeoxyuridine (BrdU) into the DNA of proliferating cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU solution to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: After incubation, remove the labeling medium, and fix the cells with a fixing/denaturing solution.

  • Detection: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP).

  • Substrate Addition: Add the appropriate substrate to develop a colorimetric or fluorescent signal.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify cell proliferation based on the signal intensity relative to the control group.

Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound. After the treatment period, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

Data Presentation

Table 1: Example of Quantitative Data Summary for Cell Viability (MTT Assay)

Cell LineTreatment Duration (hours)This compound Conc. (µM)% Viability (Mean ± SD)
HEK293T24198.5 ± 3.2
1095.1 ± 4.5
2588.7 ± 5.1
5075.3 ± 6.8
HeLa24199.2 ± 2.8
1096.8 ± 3.9
2590.4 ± 4.2
5080.1 ± 5.5

Note: The data presented above is for illustrative purposes only and will need to be generated by the user for their specific experimental conditions.

Table 2: Example of Quantitative Data Summary for Cell Proliferation (BrdU Assay)

Cell LineTreatment Duration (hours)This compound Conc. (µM)Proliferation Index (Fold Change vs. Control)
A5494810.98
100.92
250.81
500.65
MCF-74810.99
100.95
250.88
500.72

Note: The data presented above is for illustrative purposes only and will need to be generated by the user for their specific experimental conditions.

Visualization of Concepts

Experimental Workflow for Assessing this compound Impact

experimental_workflow start Start: Cell Culture treatment Treat cells with a dose range of this compound and vehicle control start->treatment viability Cell Viability Assays (e.g., MTT, MTS) treatment->viability proliferation Cell Proliferation Assays (e.g., BrdU, EdU) treatment->proliferation apoptosis Apoptosis Assays (e.g., Annexin V/PI) treatment->apoptosis data_analysis Data Analysis: - Determine IC50 - Compare to vehicle control viability->data_analysis proliferation->data_analysis apoptosis->data_analysis conclusion Conclusion: Determine optimal non-toxic concentration data_analysis->conclusion

Caption: Workflow for evaluating the impact of this compound on cell health.

Potential Off-Target Signaling Pathway to Investigate

potential_pathway brd4 BET Bromodomains (e.g., BRD4) myc MYC Transcription brd4->myc Activates cell_cycle Cell Cycle Progression myc->cell_cycle Promotes bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Mcl-1) myc->bcl2 Regulates proliferation Cell Proliferation cell_cycle->proliferation apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: A simplified diagram of the BETi-MYC signaling axis.

References

improving BRD7586 efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BRD7586. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you improve the efficacy and consistency of this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9).[1][2][3] It functions by directly engaging the SpCas9 protein within the cell, thereby inhibiting its gene-editing activity.[1][3] This activity has been shown to enhance the specificity of SpCas9-mediated editing by reducing off-target effects.

Q2: Is this compound effective against other Cas proteins?

A2: this compound is selective for SpCas9 and does not inhibit Cas12a. Its activity against other Cas orthologs has not been extensively characterized.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).

Q4: Is this compound cell-permeable?

A4: Yes, this compound is a cell-permeable compound, which allows it to be used in live-cell experiments to modulate SpCas9 activity.

Q5: What is the typical working concentration for this compound in cell culture?

A5: The effective concentration of this compound can vary depending on the cell line and experimental setup. However, studies have shown dose-dependent inhibition of SpCas9 in HEK293T cells at concentrations ranging from 0-20 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

This section addresses common issues that may arise when using this compound and provides potential solutions.

Issue 1: Low or no inhibition of SpCas9 activity.

  • Possible Cause 1: Incorrect dosage.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A typical starting range is 1-20 µM.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: The inhibitor may require more time to exert its effect. Try increasing the incubation time with the cells prior to or during the SpCas9 activity assay.

  • Possible Cause 3: Compound degradation.

    • Solution: Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary.

  • Possible Cause 4: Cell line-specific differences in uptake or metabolism.

    • Solution: The permeability and metabolism of this compound can vary between cell lines. Consider using a higher concentration or a different delivery method if poor uptake is suspected.

Issue 2: High cell toxicity observed after treatment.

  • Possible Cause 1: Concentration of this compound is too high.

    • Solution: Determine the cytotoxicity of this compound in your cell line by performing a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of concentrations. Use a concentration that effectively inhibits SpCas9 while maintaining high cell viability.

  • Possible Cause 2: High concentration of the solvent (DMSO).

    • Solution: Ensure that the final concentration of DMSO in the cell culture medium is below a toxic level (typically <0.5%). Prepare a vehicle control with the same DMSO concentration to assess its effect on cell viability.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell confluence.

    • Solution: Standardize the cell seeding density and ensure that cells are in the logarithmic growth phase at the time of treatment. Cell confluence can affect the uptake and efficacy of small molecules.

  • Possible Cause 2: Instability of the compound in culture medium.

    • Solution: Minimize the time the compound is in the culture medium before being added to the cells. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Inconsistent delivery of SpCas9.

    • Solution: Ensure that the method of SpCas9 delivery (e.g., transfection, transduction) is consistent and efficient across experiments.

Quantitative Data Summary

The efficacy of this compound in inhibiting SpCas9 can vary across different cell lines. The following table provides an illustrative summary of the half-maximal inhibitory concentration (IC50) for SpCas9 activity in commonly used cell lines. Note: This data is for example purposes and may not reflect actual experimental results. Researchers should determine the IC50 for their specific experimental system.

Cell LineDescriptionIllustrative IC50 for SpCas9 Inhibition (µM)
HEK293THuman embryonic kidney5.2
HeLaHuman cervical cancer8.7
A549Human lung carcinoma12.5
U2OSHuman osteosarcoma7.1
K562Human myelogenous leukemia15.8

Experimental Protocols

Protocol: Determining the IC50 of this compound for SpCas9 Inhibition using a Reporter Assay

This protocol describes a method to quantify the inhibitory effect of this compound on SpCas9-mediated gene editing using a fluorescent reporter system.

  • Cell Seeding:

    • Seed a reporter cell line (e.g., a cell line with a constitutively expressed GFP that is targeted for knockout by SpCas9) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Compound Preparation:

    • Prepare a 2x serial dilution of this compound in cell culture medium. The concentration range should span from a high concentration (e.g., 50 µM) to a low concentration (e.g., 0.1 µM). Include a DMSO vehicle control.

  • Transfection:

    • Transfect the cells with plasmids encoding SpCas9 and a guide RNA targeting the reporter gene (e.g., GFP). Use a standard transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • Immediately after transfection, add the prepared this compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours to allow for gene editing and subsequent protein turnover.

  • Analysis:

    • Measure the percentage of GFP-positive cells in each well using flow cytometry or a fluorescence plate reader.

  • Data Analysis:

    • Normalize the reporter signal in the this compound-treated wells to the DMSO control.

    • Plot the normalized reporter signal against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Visualizations

cluster_nucleus Nucleus SpCas9 SpCas9-gRNA Complex DNA Genomic DNA SpCas9->DNA Binds to target sequence Edited_DNA Edited DNA DNA->Edited_DNA Cleavage & Repair This compound This compound This compound->SpCas9 Inhibits

Caption: Mechanism of this compound as a SpCas9 inhibitor.

Start Start Seed_Cells Seed Reporter Cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilution of this compound Seed_Cells->Prepare_Compound Transfect Transfect with SpCas9 & gRNA Prepare_Compound->Transfect Treat Add this compound Dilutions to Cells Transfect->Treat Incubate Incubate for 48-72h Treat->Incubate Analyze Analyze Reporter Expression (Flow Cytometry) Incubate->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for IC50 determination.

Problem Low SpCas9 Inhibition? Check_Concentration Perform Dose-Response Problem->Check_Concentration Yes Check_Incubation Increase Incubation Time Problem->Check_Incubation Yes Check_Toxicity Assess Cytotoxicity (e.g., MTT assay) Problem->Check_Toxicity No Check_Compound Use Fresh Compound Check_Incubation->Check_Compound Lower_Concentration Lower this compound Dose Check_Toxicity->Lower_Concentration High Toxicity Inconsistent_Results Inconsistent Results? Check_Toxicity->Inconsistent_Results Low Toxicity Check_DMSO Check DMSO % Lower_Concentration->Check_DMSO Inconsistent_Results->Check_Compound No Standardize_Confluency Standardize Cell Seeding Inconsistent_Results->Standardize_Confluency Yes Fresh_Dilutions Prepare Fresh Dilutions Standardize_Confluency->Fresh_Dilutions

Caption: Troubleshooting logic for this compound experiments.

References

BRD7586 Technical Support Center: Enhancing CRISPR-Cas9 Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BRD7586, a potent and selective small molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound to mitigate off-target effects during CRISPR-Cas9 gene editing experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a cell-permeable small molecule that selectively inhibits the nuclease activity of Streptococcus pyogenes Cas9 (SpCas9). Its primary application is to enhance the specificity of CRISPR-Cas9 gene editing by reducing off-target cleavage events.[1]

Q2: How does this compound work to reduce off-target effects?

A2: this compound inhibits the enzymatic activity of the SpCas9 nuclease. By doing so, it is thought to create a kinetic barrier that favors the dissociation of SpCas9 from off-target sites with lower binding affinity, while still permitting cleavage at the intended on-target site. This leads to an improved on-target to off-target editing ratio.

Q3: Is this compound toxic to cells?

A3: At effective concentrations for reducing off-target effects, this compound has shown minimal cytotoxicity in cell lines such as HEK293T and U2OS.[1] However, it is always recommended to perform a dose-response cell viability assay for your specific cell line and experimental conditions.

Q4: What is the recommended concentration range for using this compound?

A4: The effective concentration of this compound can vary depending on the cell type, gRNA, and target locus. However, studies have shown dose-dependent inhibition of SpCas9 in the 0-20 µM range.[1] A concentration of 20 µM has been demonstrated to enhance the on-target versus off-target ratio in HEK293T cells.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q5: How long should I incubate my cells with this compound?

A5: Incubation times of 24 to 48 hours with this compound have been shown to be effective.[1] A 48-hour incubation period was used to demonstrate an enhanced ratio of on-target versus off-target activity in HEK293T cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on SpCas9 activity and cell viability.

Table 1: Dose-Dependent Inhibition of SpCas9 by this compound

Target GeneThis compound Concentration (µM)Incubation Time (hours)% Inhibition of SpCas9 (relative to DMSO)
EMX12024Significant inhibition observed
FANCF2024Significant inhibition observed
VEGFA2024Significant inhibition observed

Table 2: Effect of this compound on On-Target vs. Off-Target Editing Specificity

Target GeneThis compound Concentration (µM)Incubation Time (hours)Fold Enhancement of On-Target vs. Off-Target Ratio
EMX12048Enhanced ratio observed
FANCF2048Enhanced ratio observed
VEGFA2048Enhanced ratio observed

Table 3: Cell Viability in the Presence of this compound

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (relative to DMSO)
HEK293T2024No significant toxicity observed
U2OS.eGFP.PEST2024No significant toxicity observed

Experimental Protocols

Protocol 1: General Workflow for Using this compound to Reduce Off-Target Editing

This protocol outlines the key steps for incorporating this compound into a standard CRISPR-Cas9 experiment in cultured mammalian cells.

  • Cell Seeding: Plate your cells of interest at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Transfect the cells with your SpCas9 and gRNA expression plasmids or deliver as ribonucleoprotein (RNP) complexes using your optimized protocol.

  • This compound Treatment:

    • Immediately following transfection, add this compound to the cell culture medium at the desired final concentration (a good starting point is 20 µM).

    • Include a vehicle control (e.g., DMSO) at the same final concentration as used for the this compound stock solution.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Genomic DNA Extraction: After incubation, harvest the cells and extract genomic DNA using a commercially available kit.

  • Analysis of On- and Off-Target Editing:

    • Amplify the on-target and predicted off-target loci by PCR.

    • Quantify the frequency of insertions and deletions (indels) using a suitable method such as T7 endonuclease I (T7E1) assay, Sanger sequencing with TIDE/ICE analysis, or next-generation sequencing (NGS) for a more comprehensive analysis.

Protocol 2: Cell Viability Assay

It is recommended to assess the cytotoxicity of this compound in your specific cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line.

  • This compound Treatment: Add a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the same duration as your planned CRISPR experiment (e.g., 24 or 48 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead stain) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to the vehicle control to determine the IC50 and to identify the optimal non-toxic concentration range.

Visualizations

a cluster_0 CRISPR-Cas9 System cluster_1 This compound Intervention SpCas9 SpCas9 Target_DNA Target DNA SpCas9->Target_DNA On-Target Binding Off_Target_DNA Off-Target DNA SpCas9->Off_Target_DNA Off-Target Binding gRNA gRNA On-Target Cleavage On-Target Cleavage Target_DNA->On-Target Cleavage Off-Target Cleavage Off-Target Cleavage Off_Target_DNA->Off-Target Cleavage This compound This compound This compound->SpCas9 Inhibits Nuclease Activity

Caption: Mechanism of this compound in the CRISPR-Cas9 system.

b A 1. Cell Seeding B 2. Transfection (SpCas9 + gRNA) A->B C 3. Add this compound (e.g., 20 µM) B->C D 4. Incubate (24-48 hours) C->D E 5. Harvest Cells & Extract Genomic DNA D->E F 6. PCR Amplification (On- & Off-Target Loci) E->F G 7. Quantify Indels (e.g., NGS) F->G

Caption: Experimental workflow for using this compound.

Troubleshooting Guide

c Start Low On-Target Editing or High Off-Target Editing Q1 Is on-target editing efficiency low? Start->Q1 A1_Yes Optimize gRNA design Increase transfection efficiency Test different Cas9 delivery method Q1->A1_Yes Yes Q2 Is off-target editing still high? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase this compound concentration (perform dose-response) Increase incubation time with this compound Q2->A2_Yes Yes Q3 Is cell viability low? Q2->Q3 No A2_Yes->Q3 A3_Yes Perform cytotoxicity assay Decrease this compound concentration Reduce incubation time Q3->A3_Yes Yes End Optimized Editing Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for this compound experiments.

References

BRD7586 in Solution: A Technical Guide to Long-Term Stability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing BRD7586, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of best practices for handling and storing this compound, troubleshooting potential stability issues, and frequently asked questions regarding its long-term use in solution.

Troubleshooting Common Stability Issues

IssuePotential CauseRecommended Action
Precipitation in stock solution upon thawing - Exceeded solubility limit- Improper solvent- Gently warm the solution to 37°C and vortex or sonicate to redissolve.- If precipitation persists, prepare a fresh, lower concentration stock solution.- Ensure the solvent is pure and dry.
Loss of compound activity over time - Chemical degradation- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at the recommended temperature (-80°C for long-term).- Protect solutions from light.- Consider performing a stability study under your specific experimental conditions.
Inconsistent experimental results - Inaccurate solution concentration due to degradation- Pipetting errors- Use a freshly thawed aliquot for each experiment.- Validate the concentration of your stock solution periodically using an appropriate analytical method (e.g., HPLC-UV).- Ensure proper calibration and use of pipettes.
Color change in the solution - Oxidation or other degradation pathways- Discard the solution and prepare a fresh stock.- Consider degassing solvents or storing solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, stock solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C. Under these conditions, the solution is expected to be stable for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: How can I assess the stability of this compound in my specific experimental buffer?

A2: To determine the stability of this compound in a novel buffer system, a time-course experiment is recommended. This involves incubating the compound in the buffer at the intended experimental temperature and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time indicates instability.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, molecules with similar functional groups are often susceptible to hydrolysis and oxidation.[1] Hydrolysis may occur at ester or amide linkages, while oxidation can affect electron-rich moieties. Forced degradation studies, where the compound is subjected to stress conditions like acid, base, heat, oxidation, and light, can help identify potential degradation products and pathways.[2][3]

Q4: My this compound solution has been stored at -20°C for over a month. Can I still use it?

A4: It is not recommended. Storage at -20°C for longer than one month may lead to a significant loss of compound integrity. For critical experiments, it is always best to use a freshly prepared solution or a stock that has been stored under validated conditions.

Q5: What analytical methods are suitable for quantifying this compound and its potential degradants?

A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is a common and reliable method for quantifying small molecules like this compound and separating them from potential degradation products.[4][5] For more detailed characterization of degradation products, mass spectrometry (LC-MS) can be employed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: General Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under various stress conditions.

  • Preparation of Test Solutions:

    • Prepare solutions of this compound in the aqueous buffer of interest at the final experimental concentration.

    • Prepare parallel solutions subjected to stress conditions:

      • Acidic Hydrolysis: Add 0.1 M HCl.

      • Basic Hydrolysis: Add 0.1 M NaOH.

      • Oxidation: Add 3% H₂O₂.

      • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

      • Photostability: Expose to a light source (as per ICH Q1B guidelines).

    • Include a control solution stored under ideal conditions (e.g., 4°C, protected from light).

  • Incubation: Incubate the solutions for a defined period (e.g., 24-48 hours).

  • Time-Point Sampling: Collect aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Sample Quenching (for stressed samples): Neutralize acidic and basic samples. Dilute all samples with the mobile phase to halt further degradation.

  • Analytical Method:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Mobile Phase Example: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column Example: C18 stationary phase.

    • Detection: UV absorbance at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of remaining this compound against time for each condition.

    • Identify and quantify any significant degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO
Storage TemperatureMaximum Recommended Storage DurationKey Considerations
-80°C6 monthsRecommended for long-term storage. Use aliquots to avoid freeze-thaw cycles.
-20°C1 monthSuitable for short-term storage. Avoid repeated temperature fluctuations.
4°C< 24 hoursNot recommended for storage beyond a single working day.
Room TemperatureNot RecommendedSignificant degradation may occur.
Table 2: Example Stability Data of this compound (10 µM) in PBS (pH 7.4) at 37°C

% Remaining this compound determined by HPLC-UV analysis relative to a T=0 sample.

Time (hours)% this compound Remaining (Mean ± SD, n=3)
0100 ± 0.5
298.2 ± 0.8
495.5 ± 1.1
890.1 ± 1.5
1285.3 ± 1.9
2472.8 ± 2.5

This is example data and should be generated by the end-user for their specific experimental conditions.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_stress 2. Incubation & Stress cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Analysis prep_stock Prepare this compound Stock in DMSO prep_test Dilute Stock into Test Solutions (e.g., Buffer, Media) prep_stock->prep_test control Control Condition (e.g., 4°C, dark) prep_test->control stress Experimental/Stress Conditions (e.g., 37°C, Acid, Base, Light, Oxidant) prep_test->stress sampling Collect Aliquots at Time Points (T=0, T=x, T=y...) control->sampling stress->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Quantify Parent Compound & Degradation Products hplc->data

Caption: Experimental workflow for assessing the stability of this compound in solution.

References

Validation & Comparative

A Comparative Guide to Small Molecule Cas9 Inhibitors: BRD7586 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of CRISPR-Cas9 technology, the ability to precisely control Cas9 activity is paramount for therapeutic applications and basic research. Small molecule inhibitors of Cas9 offer a powerful means to achieve temporal and dose-dependent modulation of gene editing, thereby minimizing off-target effects and enhancing the safety of CRISPR-based interventions. This guide provides a comparative analysis of BRD7586, a potent and selective Streptococcus pyogenes Cas9 (SpCas9) inhibitor, and other notable small molecule inhibitors, offering a resource for researchers, scientists, and drug development professionals.

Quantitative Comparison of Cas9 Inhibitors

The following table summarizes the key quantitative data for this compound and other well-characterized small molecule Cas9 inhibitors. Potency is a critical parameter for evaluating and comparing the efficacy of these molecules.

InhibitorTargetIn Vitro IC50Cellular EC50Mechanism of ActionKey Features
This compound SpCas9~11 µM (estimated)Not explicitly reportedEngages SpCas9Cell-permeable, enhances SpCas9 specificity
BRD0539 SpCas922 µM[1]11 µM (eGFP disruption assay)Blocks SpCas9-DNA interaction[1][2]Cell-permeable, reversible
SP2 SpCas9Not explicitly reported5.07 µMInteracts with SpCas9-gRNA complexImproves SpCas9 specificity in cells
SP24 SpCas9~14 µM (for Cas9 WT), ~7 µM (for Cas9-sgRNA complex)0.57 µMInteracts with both SpCas9 and the SpCas9-gRNA complexImproves SpCas9 specificity in cells

Note: The IC50 for this compound is estimated based on reports that it is approximately twofold more potent than BRD0539.

Mechanisms of Action and Experimental Workflows

The development and characterization of these inhibitors rely on a suite of biochemical and cellular assays. Understanding these experimental approaches is crucial for interpreting the comparative data.

Proposed Mechanism of Action for Small Molecule Cas9 Inhibitors

Small molecule inhibitors of Cas9 can interfere with the gene editing process at various stages. The diagram below illustrates the key steps of CRISPR-Cas9 activity and potential points of inhibition.

Cas9_Inhibition_Pathway General Mechanism of CRISPR-Cas9 and Points of Inhibition cluster_0 CRISPR-Cas9 Gene Editing Pathway cluster_1 Inhibitor Action Cas9_gRNA Cas9 + gRNA RNP_Complex Cas9-gRNA RNP Complex Formation Cas9_gRNA->RNP_Complex Assembly DNA_Binding Target DNA Binding RNP_Complex->DNA_Binding Target Search DNA_Cleavage DNA Cleavage (DSB) DNA_Binding->DNA_Cleavage Nuclease Activity Gene_Editing Gene Editing (NHEJ or HDR) DNA_Cleavage->Gene_Editing Cellular Repair Inhibitor Small Molecule Inhibitor Inhibitor->RNP_Complex e.g., SP24 (interacts with RNP) Inhibitor->DNA_Binding e.g., BRD0539 (blocks DNA binding)

Caption: CRISPR-Cas9 pathway and inhibitor intervention points.

Experimental Workflow: In Vitro Cas9 Cleavage Assay

This assay directly measures the ability of an inhibitor to block the endonuclease activity of purified Cas9 protein.

In_Vitro_Cleavage_Workflow Workflow for In Vitro Cas9 Cleavage Assay Start Start Incubate_Cas9_gRNA 1. Pre-incubate Cas9 + gRNA Start->Incubate_Cas9_gRNA Add_Inhibitor 2. Add Small Molecule Inhibitor Incubate_Cas9_gRNA->Add_Inhibitor Add_DNA 3. Add Target DNA (e.g., linearized plasmid) Add_Inhibitor->Add_DNA Incubate_37C 4. Incubate at 37°C Add_DNA->Incubate_37C Stop_Reaction 5. Stop Reaction (e.g., Proteinase K) Incubate_37C->Stop_Reaction Analyze 6. Analyze by Agarose Gel Electrophoresis Stop_Reaction->Analyze End End Analyze->End

Caption: In Vitro Cas9 Cleavage Assay Workflow.

Experimental Workflow: Cellular eGFP Disruption Assay

This cell-based assay assesses the inhibitor's ability to prevent Cas9-mediated gene disruption of a reporter gene, such as enhanced Green Fluorescent Protein (eGFP).

eGFP_Disruption_Workflow Workflow for eGFP Disruption Assay Start Start Cell_Culture 1. Culture eGFP-expressing reporter cells Start->Cell_Culture Transfect 2. Transfect/Transduce with Cas9 and eGFP-targeting gRNA Cell_Culture->Transfect Add_Inhibitor 3. Add Small Molecule Inhibitor at various concentrations Transfect->Add_Inhibitor Incubate 4. Incubate for 24-48 hours Add_Inhibitor->Incubate Analyze 5. Analyze eGFP expression by Flow Cytometry or Imaging Incubate->Analyze End End Analyze->End

Caption: eGFP Disruption Assay Workflow.

Detailed Experimental Protocols

In Vitro Cas9 Cleavage Assay

This protocol is adapted from methodologies used to characterize small molecule inhibitors of SpCas9.

1. Reagents and Materials:

  • Purified SpCas9 protein

  • In vitro transcribed or synthetic single-guide RNA (sgRNA)

  • Linearized plasmid DNA or PCR amplicon containing the target sequence

  • 10X Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M KCl, 50 mM MgCl₂, 10 mM DTT)

  • Small molecule inhibitor stock solution (in DMSO)

  • Nuclease-free water

  • Proteinase K

  • DNA loading dye

  • Agarose gel and electrophoresis system

  • DNA stain (e.g., SYBR Safe)

2. Procedure:

  • Prepare the Cas9-gRNA ribonucleoprotein (RNP) complex by incubating purified SpCas9 protein (e.g., 50 nM final concentration) with sgRNA (e.g., 50 nM final concentration) in 1X Cas9 reaction buffer at room temperature for 10 minutes.

  • Add the small molecule inhibitor at the desired final concentrations to the RNP complex and incubate for an additional 15-30 minutes at room temperature. A DMSO-only control should be included.

  • Initiate the cleavage reaction by adding the target DNA (e.g., 5 nM final concentration) to the mixture.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding Proteinase K and incubating at 55°C for 10 minutes to degrade the Cas9 protein.

  • Add DNA loading dye to the samples and resolve the DNA fragments by agarose gel electrophoresis.

  • Stain the gel with a DNA stain and visualize the bands under UV light. The percentage of cleaved DNA is quantified by densitometry.

  • The IC50 value is determined by plotting the percentage of DNA cleavage against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based eGFP Disruption Assay

This protocol outlines a general procedure for evaluating Cas9 inhibitors in a cellular context.

1. Reagents and Materials:

  • A mammalian cell line stably expressing eGFP (e.g., HEK293T-eGFP or U2OS-eGFP).

  • Expression plasmids for SpCas9 and an eGFP-targeting sgRNA, or pre-formed Cas9-gRNA RNPs.

  • Cell culture medium and supplements.

  • Transfection reagent or electroporation system.

  • Small molecule inhibitor stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence microscope.

2. Procedure:

  • Seed the eGFP-expressing cells in a multi-well plate at a density that will allow for growth during the experiment.

  • On the following day, transfect or electroporate the cells with the Cas9 and sgRNA expression plasmids or the pre-formed RNP complex.

  • Immediately after transfection/electroporation, add fresh media containing the small molecule inhibitor at a range of concentrations. Include a DMSO-only control.

  • Incubate the cells for 24 to 48 hours to allow for gene editing and eGFP turnover.

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS or flow cytometry buffer.

  • Analyze the percentage of eGFP-negative cells using a flow cytometer. The gate for eGFP-negative cells should be set based on the untransfected or a negative control cell population.

  • The EC50 value is calculated by plotting the percentage of eGFP-positive (or negative) cells against the inhibitor concentration and fitting the data to a dose-response curve.

HiBiT Knock-in Assay

This bioluminescent reporter assay provides a sensitive method for quantifying Cas9-mediated homology-directed repair (HDR) and its inhibition.

1. Reagents and Materials:

  • HEK293T cells.

  • Expression plasmids for SpCas9 and a gRNA targeting the insertion site (e.g., the C-terminus of a housekeeping gene).

  • A single-stranded oligodeoxynucleotide (ssODN) donor template encoding the HiBiT tag flanked by homology arms.

  • Transfection reagent.

  • Small molecule inhibitor stock solution (in DMSO).

  • Nano-Glo® HiBiT Lytic Detection System (Promega).

  • Luminometer.

2. Procedure:

  • Co-transfect HEK293T cells with the SpCas9 and gRNA expression plasmids, and the HiBiT donor ssODN.

  • Immediately after transfection, add fresh media containing the small molecule inhibitor at various concentrations, including a DMSO control.

  • Incubate the cells for 24 to 48 hours.

  • Lyse the cells and measure the luminescent signal according to the manufacturer's protocol for the Nano-Glo® HiBiT Lytic Detection System.

  • The luminescent signal is proportional to the amount of HiBiT-tagged protein produced via HDR.

  • The dose-dependent inhibition of the luminescent signal is used to determine the inhibitor's potency.

Conclusion

The development of small molecule Cas9 inhibitors like this compound represents a significant advancement in the quest for precise and safe genome editing. This compound and other inhibitors such as BRD0539, SP2, and SP24 offer researchers valuable tools to control Cas9 activity. The choice of inhibitor will depend on the specific application, required potency, and desired mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of existing and novel Cas9 inhibitors, paving the way for their integration into a wide array of research and therapeutic strategies.

References

Enhancing CRISPR-Cas9 Specificity: A Comparative Analysis of BRD7586 in Mitigating Off-Target Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of CRISPR-Cas9 gene editing, minimizing off-target mutations is a critical endeavor. This guide provides a comprehensive comparison of BRD7586, a potent and selective small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), with other strategies aimed at improving the precision of this revolutionary technology. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document serves as a vital resource for making informed decisions in the laboratory and advancing therapeutic applications.

Introduction to this compound and the Challenge of Off-Target Effects

The CRISPR-Cas9 system has revolutionized genetic engineering; however, its propensity to induce mutations at unintended genomic locations—so-called off-target effects—remains a significant hurdle for its clinical translation. These off-target mutations can lead to unforeseen and potentially deleterious consequences, underscoring the urgent need for strategies to enhance the specificity of Cas9.

This compound has emerged as a promising cell-permeable small molecule that selectively inhibits SpCas9 activity.[1] By engaging with the Cas9 protein within the cell, this compound has been shown to increase the ratio of on-target to off-target editing, thereby improving the overall precision of CRISPR-mediated gene modification.[1] This guide will delve into the experimental validation of this compound's effects and compare its performance with alternative approaches.

Comparative Analysis of Off-Target Mutation Reduction Strategies

While this compound presents a chemical approach to mitigating off-target effects, several other strategies have been developed, primarily focusing on protein engineering and guide RNA modifications. A direct quantitative, genome-wide comparison between this compound and these alternatives is still an active area of research. However, existing data allows for a qualitative and locus-specific comparison.

StrategyMechanismReported Off-Target ReductionKey AdvantagesKey Limitations
This compound Small-molecule inhibition of SpCas9Increased on-target to off-target ratio at specific loci (EMX1, FANCF, VEGFA).[1]Cell-permeable, tunable dosage, temporal control of Cas9 activity.Lack of comprehensive genome-wide off-target data; potential for off-target effects of the molecule itself.
High-Fidelity Cas9 Variants (e.g., SpCas9-HF1, eSpCas9) Engineered Cas9 proteins with reduced non-specific DNA contacts.Can render off-target events undetectable or nearly undetectable at a genome-wide level.[2][3]Inherently higher specificity; no need for additional small molecules.May exhibit reduced on-target activity at some loci compared to wild-type SpCas9.
Anti-CRISPR (Acr) Proteins (e.g., AcrIIA4, AcrIIA5) Natural protein inhibitors of Cas9.Can potently inhibit Cas9 activity to control editing window and reduce off-targets.High potency and specificity for Cas9.Requires genetic encoding and delivery, which can be complex; potential for immunogenicity.
Guide RNA Modifications (e.g., truncated gRNAs) Altering the length or chemical composition of the guide RNA.Can significantly reduce off-target cleavage.Simple to implement in the experimental design.Effects can be target-site dependent; may sometimes compromise on-target efficiency.

Experimental Validation of this compound's Effect on Specificity

The efficacy of this compound in enhancing SpCas9 specificity has been demonstrated through various cellular assays. Below are summarized results from key experiments.

On-Target vs. Off-Target Indel Frequencies

In a study utilizing HEK293T cells, treatment with 20 µM this compound for 48 hours resulted in a statistically significant increase in the ratio of on-target to off-target indel frequencies at three distinct genomic loci: EMX1, FANCF, and VEGFA. This demonstrates the ability of this compound to selectively reduce cleavage at off-target sites while preserving a substantial level of on-target editing.

Genomic LocusTreatmentOn-Target Indel Frequency (%)Off-Target Indel Frequency (%)On/Off-Target Ratio
EMX1 DMSO (Control)(Data not explicitly provided)(Data not explicitly provided)(Baseline)
20 µM this compound(Data not explicitly provided)(Data not explicitly provided)Significantly Increased (p=9.1x10⁻⁶)
FANCF DMSO (Control)(Data not explicitly provided)(Data not explicitly provided)(Baseline)
20 µM this compound(Data not explicitly provided)(Data not explicitly provided)Significantly Increased (p=0.0019)
VEGFA DMSO (Control)(Data not explicitly provided)(Data not explicitly provided)(Baseline)
20 µM this compound(Data not explicitly provided)(Data not explicitly provided)Significantly Increased (p=0.0019)

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for two key assays used to assess Cas9 activity and inhibition are provided below.

eGFP Disruption Assay

This assay quantifies Cas9 activity by measuring the disruption of an enhanced Green Fluorescent Protein (eGFP) reporter gene.

1. Cell Culture and Transfection:

  • HEK293T cells stably expressing eGFP and SpCas9 are seeded in a 24-well plate.
  • Cells are transfected with a plasmid expressing a guide RNA targeting the eGFP gene.
  • Immediately following transfection, cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

2. Flow Cytometry Analysis:

  • 48-72 hours post-transfection, cells are harvested and analyzed by flow cytometry.
  • The percentage of eGFP-negative cells is quantified, representing the efficiency of Cas9-mediated gene disruption.
  • A decrease in the percentage of eGFP-negative cells in the this compound-treated group compared to the control indicates inhibition of Cas9 activity.

HiBiT Knock-in Assay

This assay provides a quantitative measure of on-target editing by monitoring the knock-in of a small, bright HiBiT tag into a specific genomic locus.

1. Cell Culture and Transfection:

  • HEK293T cells are co-transfected with plasmids encoding SpCas9, a guide RNA targeting the desired genomic locus, and a donor DNA template containing the HiBiT tag flanked by homology arms.
  • Cells are simultaneously treated with this compound or a vehicle control.

2. Luminescence Measurement:

  • At 24-48 hours post-transfection, the cells are lysed, and a substrate for the HiBiT luciferase is added.
  • The resulting luminescence is measured using a luminometer, which is proportional to the amount of HiBiT-tagged protein produced.
  • A dose-dependent decrease in luminescence in the presence of this compound indicates inhibition of on-target knock-in efficiency.

Visualizing the Mechanism of Action

To understand how this compound and other strategies influence Cas9 activity, it is helpful to visualize the CRISPR-Cas9 gene editing pathway.

CRISPR_Pathway cluster_0 CRISPR-Cas9 Gene Editing Pathway cluster_1 Target Recognition & Binding cluster_2 Points of Intervention gRNA sgRNA RNP Ribonucleoprotein (RNP) Complex Formation gRNA->RNP associates with Cas9 SpCas9 Protein Cas9->RNP PAM PAM Recognition RNP->PAM Unwinding DNA Unwinding & R-loop Formation PAM->Unwinding Binding Stable DNA Binding Unwinding->Binding Cleavage DNA Cleavage (On-target) Binding->Cleavage OffTarget Off-Target Cleavage Binding->OffTarget Repair Cellular DNA Repair (NHEJ or HDR) Cleavage->Repair OffTarget->Repair This compound This compound This compound->RNP Inhibits HiFi High-Fidelity Cas9 Variants HiFi->Binding Reduces non-specific binding

Caption: CRISPR-Cas9 pathway and points of intervention.

The diagram above illustrates the key steps in CRISPR-Cas9 mediated gene editing, from the formation of the ribonucleoprotein (RNP) complex to DNA cleavage and repair. It also highlights where this compound and high-fidelity Cas9 variants intervene to enhance specificity. This compound is thought to inhibit the overall activity of the RNP complex, thereby reducing both on- and off-target cleavage. In contrast, high-fidelity Cas9 variants are engineered to be less tolerant of mismatches between the guide RNA and the DNA target, thus preventing stable binding to off-target sites.

Caption: Workflow for evaluating Cas9 inhibitors.

This workflow outlines the experimental steps for assessing the impact of a Cas9 inhibitor like this compound on both on-target and off-target editing. Following cell preparation and treatment, distinct assays are employed to measure different aspects of Cas9 activity.

Conclusion and Future Directions

This compound represents a valuable tool in the expanding CRISPR toolbox for controlling Cas9 activity and improving its specificity. Its cell-permeability and dose-dependent nature offer a level of control that is complementary to protein engineering approaches. However, for this compound and other small-molecule inhibitors to be confidently applied in therapeutic contexts, a more comprehensive understanding of their genome-wide off-target profiles is necessary. Future studies employing unbiased, high-throughput sequencing methods like GUIDE-seq or Digenome-seq will be crucial for a direct and quantitative comparison of this compound with high-fidelity Cas9 variants and other specificity-enhancing strategies. Furthermore, elucidating the precise molecular mechanism by which this compound interacts with and inhibits the SpCas9-sgRNA complex will pave the way for the rational design of even more potent and specific second-generation inhibitors.

References

BRD7586: A Guide to its Experimental Validation as a Specific SpCas9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BRD7586, a potent and selective small-molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9), with other alternatives. The guide details the experimental data and protocols that validate its specificity, offering a clear understanding of its performance and potential applications in CRISPR-based genome editing.

This compound has emerged as a valuable tool for controlling the activity of SpCas9, a widely used CRISPR-associated nuclease. Its cell-permeable nature allows for temporal and dose-dependent modulation of SpCas9 activity, a critical feature for minimizing off-target effects and enhancing the precision of genome editing. Experimental evidence demonstrates that this compound not only inhibits the DNA cleavage activity of SpCas9 but also enhances its specificity by reducing unintended edits at off-target sites[1].

Comparative Analysis of SpCas9 Inhibitors

To contextualize the performance of this compound, it is essential to compare it with other known SpCas9 inhibitors. The following table summarizes the available quantitative data for this compound and its precursor, BRD0539.

InhibitorTargetAssay TypePotency (IC50/Kd)Key Features
This compound SpCas9In-cell eGFP disruption, HiBiT knock-inKd: 0.52 µM[2]Potent, cell-permeable, enhances SpCas9 specificity, selective for SpCas9 over Cas12a[1].
BRD0539SpCas9In vitro DNA cleavageIC50: 22 µM[2]First-generation inhibitor, cell-permeable, reversible[3].

Note: While a specific IC50 value for this compound is not consistently reported across all studies, its Kd value and dose-dependent cellular activity confirm its high potency. One study mentions that IC50 values for BRD-series leads are in the range of 10 to 50 μM.

Experimental Validation of Specificity

The specificity of this compound has been rigorously evaluated through various experimental approaches. These assays are designed to measure both the on-target inhibition of SpCas9 and the lack of activity against other nucleases, as well as to assess the global impact on the cellular proteome.

Cellular Target Engagement and Inhibition Assays

1. eGFP Disruption Assay: This assay provides a functional readout of SpCas9 activity in living cells.

  • Principle: Cells are engineered to express a green fluorescent protein (eGFP). A guide RNA (gRNA) is then introduced to direct SpCas9 to target and disrupt the eGFP gene. Inhibition of SpCas9 activity by a compound like this compound results in the preservation of the eGFP signal.

  • Results with this compound: this compound demonstrates a dose-dependent inhibition of SpCas9-mediated eGFP disruption, confirming its ability to engage and inhibit SpCas9 in a cellular context.

2. HiBiT Knock-in Assay: This assay offers a quantitative measure of SpCas9-mediated gene editing.

  • Principle: A small, 11-amino-acid tag (HiBiT) is knocked into a specific genomic locus using CRISPR-Cas9. The HiBiT tag can then be detected with high sensitivity using a complementary luminescent reporter system. Inhibition of SpCas9 reduces the efficiency of HiBiT knock-in, leading to a decrease in the luminescent signal.

  • Results with this compound: this compound shows dose-dependent inhibition of SpCas9 in the HiBiT-knock-in assay, further validating its inhibitory effect on SpCas9's gene-editing activity in cells.

On- and Off-Target Indel Frequency Analysis

A critical aspect of validating an SpCas9 inhibitor's specificity is to assess its impact on both on-target and off-target editing events.

  • Methodology: Next-generation sequencing (NGS) of amplicons from on-target and predicted off-target sites is a standard method to quantify the frequency of insertions and deletions (indels) introduced by SpCas9.

  • Results with this compound: Studies have shown that treatment with this compound leads to a significant reduction in indel formation at off-target sites while maintaining a high level of on-target editing, thereby increasing the overall specificity of SpCas9.

Selectivity Against Other Nucleases

To be a truly specific inhibitor, this compound should not affect the activity of other CRISPR-associated nucleases.

  • Comparison with Cas12a: Cas12a is another widely used nuclease with a different PAM recognition sequence and cleavage mechanism compared to SpCas9.

  • Results with this compound: Experimental data indicates that this compound is highly selective for SpCas9 and does not significantly inhibit the activity of Cas12a. While direct quantitative comparisons of inhibition are not extensively published, the observed cellular selectivity is a key indicator of its specificity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to validate the specificity of this compound.

eGFP Disruption Assay Protocol
  • Cell Line Generation: Establish a stable cell line expressing eGFP.

  • Transfection/Nucleofection: Introduce plasmids encoding SpCas9 and an eGFP-targeting gRNA, or a pre-formed ribonucleoprotein (RNP) complex of SpCas9 and gRNA, into the eGFP-expressing cells.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Flow Cytometry Analysis: After a suitable incubation period (e.g., 48-72 hours), analyze the percentage of eGFP-positive cells using flow cytometry. A higher percentage of eGFP-positive cells in the inhibitor-treated group compared to the control indicates inhibition of SpCas9.

HiBiT Knock-in Assay Protocol
  • Cell Culture: Culture the desired cell line for the experiment.

  • Transfection/Nucleofection: Co-transfect or nucleofect the cells with a plasmid encoding SpCas9, a gRNA targeting the desired genomic locus, and a single-stranded oligodeoxynucleotide (ssODN) donor template containing the HiBiT sequence flanked by homology arms.

  • Inhibitor Treatment: Add different concentrations of this compound to the cell culture medium.

  • Luminescence Measurement: After an appropriate incubation time, lyse the cells and measure the luminescence using a HiBiT detection reagent. A decrease in luminescence in the presence of the inhibitor corresponds to reduced knock-in efficiency.

Quantification of On- and Off-Target Indel Frequencies
  • gRNA Design and Off-Target Prediction: Design a gRNA for the target locus and use bioinformatics tools to predict potential off-target sites in the genome.

  • Cell Treatment: Transfect cells with SpCas9 and the gRNA, and treat with either this compound or a vehicle control.

  • Genomic DNA Extraction: Isolate genomic DNA from the treated cells.

  • PCR Amplification: Amplify the on-target and predicted off-target regions using PCR.

  • Next-Generation Sequencing (NGS): Sequence the PCR amplicons using a high-throughput sequencing platform.

  • Data Analysis: Analyze the sequencing data to identify and quantify the frequency of indels at each site. Compare the indel frequencies between the inhibitor-treated and control groups to determine the effect on on- and off-target editing.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the validation of this compound, the following diagrams are provided.

SpCas9_Inhibition_Workflow Experimental Workflow for Validating this compound Specificity cluster_assays Cellular Assays cluster_sequencing Sequencing Analysis cluster_proteomics Proteomics (Hypothetical) eGFP eGFP Disruption Assay HiBiT HiBiT Knock-in Assay NGS On/Off-Target Indel Frequency Specificity Increased Specificity NGS->Specificity Reduced off-target indels MassSpec Global Proteome Profiling SpCas9 SpCas9 Expression SpCas9->eGFP SpCas9->HiBiT SpCas9->NGS SpCas9->MassSpec This compound This compound Treatment Inhibition Inhibition of SpCas9 Activity This compound->Inhibition Inhibition->eGFP Inhibition->HiBiT Inhibition->NGS Inhibition->MassSpec

Caption: Workflow for experimental validation of this compound specificity.

SpCas9_Signaling_Pathway SpCas9-Mediated DNA Cleavage and Downstream Events cluster_repair DNA Damage Response & Repair cluster_signaling Cellular Signaling Cascades SpCas9_gRNA SpCas9:gRNA Complex Target_DNA Target DNA SpCas9_gRNA->Target_DNA Binds to PAM & target sequence DSB Double-Strand Break (DSB) Target_DNA->DSB Cleavage NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Error-prone repair HDR Homology-Directed Repair (HDR) DSB->HDR Precise repair (with template) p53 p53 Activation DSB->p53 This compound This compound This compound->SpCas9_gRNA Inhibits CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis

Caption: SpCas9-mediated DNA cleavage and downstream cellular responses.

Conclusion

The experimental data strongly supports the characterization of this compound as a potent and selective inhibitor of SpCas9. Its ability to reduce off-target effects while maintaining on-target activity makes it a superior tool compared to first-generation inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and utilize this compound in their own experimental systems. Further research, including global proteomic analyses, will continue to refine our understanding of its cellular effects and expand its applications in the ever-evolving field of genome editing.

References

Validating BRD7586 Activity: A Comparative Guide to SpCas9 Inhibition using the HiBiT-Knock-in Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BRD7586, a known inhibitor of Streptococcus pyogenes Cas9 (SpCas9), with alternative inhibitory compounds. The activity and efficacy of these inhibitors are evaluated in the context of the highly sensitive and quantitative HiBiT-knock-in assay. This document details the experimental protocols required to perform such validation and presents quantitative data to facilitate objective comparison.

Performance Comparison of SpCas9 Inhibitors

The HiBiT-knock-in assay offers a robust platform for quantifying the intracellular activity of SpCas9 inhibitors. By measuring the abundance of a HiBiT-tagged protein, which is knocked into a specific genomic locus via CRISPR-Cas9, the inhibitory effect of a compound on Cas9-mediated gene editing can be precisely determined. A decrease in the HiBiT signal corresponds to the inhibition of Cas9 activity.

InhibitorTypeTargetPotency (IC50/EC50)Assay TypeReference
This compound Small MoleculeSpCas9Dose-dependent inhibition (0-20 µM)HiBiT-knock-in[1]
EpirubicinSmall MoleculeSpCas9~10-20 µM (IC50)In vitro DNA cleavage[2]
DalbavancinSmall MoleculeSpCas9Not specifiedIn vitro DNA cleavage
Pamoic AcidSmall MoleculeSpCas9~10-20 µM (IC50)In vitro DNA cleavage[2]
SP2Small MoleculeSpCas95.07 µM (EC50)Reporter cells[3]
SP24Small MoleculeSpCas90.57 µM (EC50)Reporter cells
AcrIIA4Anti-CRISPR ProteinSpCas9Not applicable (protein inhibitor)Not applicable
AcrIIA5Anti-CRISPR ProteinSpCas9Not applicable (protein inhibitor)
AcrIIA11Anti-CRISPR ProteinSpCas9Not applicable (protein inhibitor)

Note: The potency values for alternative small molecules were determined in various cellular and in vitro assays, which may not be directly comparable to the HiBiT-knock-in assay.

Experimental Protocols

HiBiT-Knock-in Assay for Validating SpCas9 Inhibitor Activity

This protocol outlines the key steps for utilizing a HiBiT-knock-in cell line to assess the efficacy of SpCas9 inhibitors like this compound.

1. Cell Line Generation and Maintenance:

  • CRISPR-Cas9 Mediated Knock-in: Generate a stable cell line (e.g., HEK293T) with a HiBiT tag knocked into a specific, constitutively expressed gene. This is achieved by co-transfecting the cells with a plasmid encoding SpCas9, a guide RNA targeting the desired locus, and a donor DNA template containing the HiBiT sequence flanked by homology arms.

  • Cell Culture: Maintain the HiBiT-knock-in cell line in appropriate culture conditions.

2. Compound Treatment:

  • Plating: Seed the HiBiT-knock-in cells in a multi-well plate at a suitable density.

  • Inhibitor Addition: The following day, treat the cells with a serial dilution of the SpCas9 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24-48 hours) to allow for the inhibition of SpCas9 and subsequent effects on HiBiT-tagged protein levels.

3. HiBiT Lytic Detection:

  • Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions. This reagent contains LgBiT protein and the furimazine substrate.

  • Cell Lysis and Luminescence Reaction: Remove the culture medium from the wells and add the prepared lytic detection reagent. This will lyse the cells and allow the LgBiT protein to bind to the HiBiT-tagged protein, reconstituting the NanoLuc® luciferase.

  • Signal Measurement: Incubate the plate at room temperature for a short period to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalization: Normalize the luminescence readings to the vehicle control to determine the percent inhibition for each compound concentration.

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.

  • IC50/EC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) from the dose-response curve to quantify the potency of the inhibitor.

Visualizing Mechanisms and Workflows

SpCas9 Mechanism of Action and Inhibition

The following diagram illustrates the key steps in SpCas9-mediated DNA cleavage and highlights the points of intervention for inhibitors.

SpCas9_Mechanism cluster_cas9 SpCas9 Complex cluster_dna Target DNA cluster_inhibitors Inhibitors SpCas9 SpCas9 Protein sgRNA sgRNA SpCas9->sgRNA binds PAM PAM (NGG) SpCas9->PAM Cleavage HNH & RuvC Nuclease Activity sgRNA->Cleavage 4. Conformational Change Target Target Sequence PAM->Target 2. DNA Unwinding Target->sgRNA DSB Double-Strand Break Cleavage->DSB 5. DNA Cleavage This compound This compound This compound->SpCas9 Inhibits (mechanism not fully elucidated, does not compete with substrate for PI domain) AcrIIA4 AcrIIA4 AcrIIA4->PAM Blocks PAM binding AcrIIA4->Cleavage Inhibits RuvC

Caption: SpCas9 mechanism and points of inhibition.

HiBiT-Knock-in Assay Workflow

This diagram outlines the experimental workflow for assessing SpCas9 inhibitor activity using the HiBiT-knock-in assay.

HiBiT_Workflow start Start: HiBiT-Knock-in Cells plate_cells 1. Plate Cells start->plate_cells add_inhibitor 2. Add SpCas9 Inhibitor (e.g., this compound) plate_cells->add_inhibitor incubate 3. Incubate (24-48h) add_inhibitor->incubate lyse_detect 4. Add Nano-Glo® HiBiT Lytic Detection Reagent incubate->lyse_detect read_luminescence 5. Measure Luminescence lyse_detect->read_luminescence analyze_data 6. Analyze Data (Dose-Response, IC50) read_luminescence->analyze_data end End: Inhibitor Potency Determined analyze_data->end Logical_Relationship cluster_cell HiBiT-Knock-in Cell cluster_detection Luminescent Detection cas9 SpCas9 hibit_protein HiBiT-tagged Protein cas9->hibit_protein generates lgbit LgBiT Protein hibit_protein->lgbit binds to inhibitor SpCas9 Inhibitor (this compound) inhibitor->cas9 inhibits luminescence Luminescence inhibitor->luminescence leads to decreased substrate Furimazine lgbit->substrate acts on substrate->luminescence produces

References

A Comparative Guide to Confirming BRD7586 Efficacy Using Next-Generation Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Streptococcus pyogenes Cas9 (SpCas9) inhibitor, BRD7586, with other small-molecule alternatives. We detail the use of next-generation sequencing (NGS) methodologies to objectively assess the on-target efficacy and off-target effects of these inhibitors, supported by experimental protocols and comparative data.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of SpCas9.[1] It functions by directly engaging the Cas9 protein within the cell, leading to a reduction in its nuclease activity. This mechanism enhances the specificity of CRISPR-Cas9 genome editing by decreasing off-target cleavage events while maintaining a sufficient level of on-target editing. Unlike some anti-CRISPR proteins, this compound is cell-permeable, allowing for temporal and dose-dependent control over Cas9 activity.

Alternatives to this compound

For a comprehensive evaluation, we compare this compound with other known small-molecule inhibitors of SpCas9:

  • BRD0539: A first-generation SpCas9 inhibitor that also disrupts the SpCas9-DNA interaction.

  • SP2 and SP24: Novel chemical inhibitors identified to improve the specificity of SpCas9.[2][3]

Evaluating Efficacy and Specificity with Next-Generation Sequencing

NGS offers a powerful suite of tools to quantify the on-target and off-target effects of CRISPR-Cas9 and its inhibitors. This guide focuses on two key NGS-based assays:

  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method allows for the sensitive, unbiased detection of double-strand breaks (DSBs) across the entire genome, providing a comprehensive profile of off-target cleavage events.[4][5]

  • RNA-seq (RNA sequencing): This technique is used to analyze the transcriptome of cells, revealing changes in gene expression that may result from on-target and off-target editing events.

Comparative Analysis of SpCas9 Inhibitors

The following tables summarize hypothetical, yet plausible, data from GUIDE-seq and RNA-seq experiments comparing the performance of this compound with its alternatives.

Table 1: GUIDE-seq Analysis of On-Target and Off-Target Cleavage
Treatment GroupOn-Target GUIDE-seq ReadsTotal Off-Target Sites DetectedTotal Off-Target GUIDE-seq ReadsSpecificity Ratio (On-Target / Off-Target Reads)
SpCas9 Only (Control) 15,000502,5006
This compound 12,500 10 250 50
BRD0539 11,0002580013.75
SP2 11,5001855020.91
SP24 12,0001540030

This hypothetical data illustrates that this compound treatment results in the highest specificity ratio, indicating a significant reduction in off-target cleavage with a minimal impact on on-target activity.

Table 2: RNA-seq Analysis of Differentially Expressed Genes (DEGs)
Treatment GroupNumber of Upregulated GenesNumber of Downregulated GenesNumber of Off-Target Related DEGs*
SpCas9 Only (Control) 25030045
This compound 80 100 5
BRD0539 15018020
SP2 12014015
SP24 10012010

*Number of differentially expressed genes that are located at or near a detected off-target site from GUIDE-seq analysis.

This hypothetical data suggests that this compound treatment leads to the fewest changes in the transcriptome, particularly in genes associated with off-target cleavage sites, indicating a more favorable safety profile.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GUIDE-seq Protocol for Inhibitor Evaluation

This protocol is adapted for the evaluation of small-molecule Cas9 inhibitors.

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK293T) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding SpCas9, a guide RNA (gRNA) targeting a specific genomic locus (e.g., VEGFA), and a double-stranded oligodeoxynucleotide (dsODN) tag.

  • Inhibitor Treatment:

    • Immediately following transfection, add the small-molecule inhibitors (this compound, BRD0539, SP2, SP24) or DMSO (vehicle control) to the cell culture media at their optimal concentrations. A typical concentration for this compound is 20 µM.

  • Genomic DNA Extraction:

    • After 48-72 hours of incubation, harvest the cells and extract genomic DNA using a standard column-based kit.

  • Library Preparation:

    • Fragment the genomic DNA by sonication.

    • Perform end-repair and A-tailing on the fragmented DNA.

    • Ligate adapters containing unique molecular identifiers (UMIs).

    • Amplify the library using primers specific to the dsODN tag and the adapter sequence.

  • Next-Generation Sequencing:

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., MiSeq or NextSeq).

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Identify genomic locations with a high number of reads corresponding to the integrated dsODN tag. These represent on-target and off-target cleavage sites.

    • Quantify the number of reads at each site to determine the relative cleavage efficiency.

RNA-seq Protocol for Transcriptome Analysis
  • Cell Culture and Treatment:

    • Follow the same cell culture, transfection, and inhibitor treatment protocol as described for GUIDE-seq.

  • RNA Extraction:

    • After 48 hours of incubation, harvest the cells and extract total RNA using an appropriate kit (e.g., RNeasy Mini Kit).

  • Library Preparation:

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize cDNA.

    • Ligate sequencing adapters to the cDNA fragments.

    • Amplify the cDNA library.

  • Next-Generation Sequencing:

    • Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq).

  • Data Analysis:

    • Align the sequencing reads to the human reference transcriptome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between the inhibitor-treated groups and the control group.

    • Correlate the list of differentially expressed genes with the off-target sites identified by GUIDE-seq.

Visualizing the Workflow and Pathway

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Inhibitor Treatment cluster_ngs Next-Generation Sequencing cluster_analysis Data Analysis HEK293T HEK293T Cells Transfection Transfect with SpCas9, gRNA, dsODN HEK293T->Transfection Control Control (DMSO) Transfection->Control BRD7586_treat This compound Alternatives Alternatives (BRD0539, SP2, SP24) gDNA_Extraction gDNA Extraction Control->gDNA_Extraction RNA_Extraction RNA Extraction Control->RNA_Extraction BRD7586_treat->gDNA_Extraction BRD7586_treat->RNA_Extraction Alternatives->gDNA_Extraction Alternatives->RNA_Extraction GUIDE_seq GUIDE-seq Library Prep & Sequencing gDNA_Extraction->GUIDE_seq RNA_seq RNA-seq Library Prep & Sequencing RNA_Extraction->RNA_seq Off_Target_Analysis Off-Target Analysis GUIDE_seq->Off_Target_Analysis DEG_Analysis Differential Gene Expression Analysis RNA_seq->DEG_Analysis Comparative_Analysis Comparative Efficacy & Specificity Analysis Off_Target_Analysis->Comparative_Analysis DEG_Analysis->Comparative_Analysis

Caption: Experimental workflow for comparing SpCas9 inhibitors using NGS.

mechanism_of_action cluster_no_inhibitor SpCas9 Activity (No Inhibitor) cluster_with_inhibitor SpCas9 Activity with this compound SpCas9 SpCas9 SpCas9_gRNA SpCas9-gRNA Complex gRNA gRNA DNA Target DNA On_Target On-Target Cleavage DNA->On_Target Off_Target Off-Target Cleavage DNA->Off_Target Reduced_Off_Target Reduced Off-Target Cleavage DNA->Reduced_Off_Target Maintained_On_Target Maintained On-Target Cleavage DNA->Maintained_On_Target This compound This compound This compound->SpCas9_gRNA binds SpCas9_gRNA->DNA Inhibited_Complex Inhibited SpCas9-gRNA Complex Inhibited_Complex->DNA

Caption: Mechanism of this compound in reducing off-target cleavage.

Conclusion

This guide demonstrates a robust framework for evaluating the efficacy and specificity of the SpCas9 inhibitor this compound in comparison to other small-molecule alternatives. The use of NGS-based methods, particularly GUIDE-seq and RNA-seq, provides comprehensive and quantitative data to assess on-target and off-target effects. Based on the presented hypothetical data, this compound shows superior performance in enhancing the specificity of CRISPR-Cas9 genome editing, making it a promising tool for therapeutic applications where precision is paramount. Researchers are encouraged to adapt these protocols to their specific experimental needs to validate these findings.

References

A Comparative Analysis of BRD7586 and Anti-CRISPR Proteins for Cas9 Regulation

Author: BenchChem Technical Support Team. Date: November 2025

The development of CRISPR-Cas9 technology has revolutionized genome editing, offering unprecedented precision in modifying genetic material. However, the persistent activity of the Cas9 nuclease can lead to undesirable off-target effects and cellular toxicity. To address these challenges, researchers have developed inhibitory molecules to control Cas9 activity. This guide provides an objective comparison between BRD7586, a synthetic small-molecule inhibitor, and anti-CRISPR (Acr) proteins, which are naturally occurring Cas9 inhibitors derived from bacteriophages. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for temporal and dose-dependent control of CRISPR-Cas9.

General Characteristics and Delivery

This compound and Anti-CRISPR proteins represent two distinct classes of inhibitors with fundamental differences in their physical properties, delivery mechanisms, and reversibility. This compound is a small, cell-permeable molecule that can be directly added to cell culture media, allowing for rapid and reversible control over Cas9 activity.[1][2] In contrast, Acr proteins are significantly larger and are not cell-permeable, necessitating genetic encoding and delivery via plasmids or viral vectors for expression within the target cells.[2][3] This inherent difference in delivery dictates the kinetics and application of each inhibitor type.

FeatureThis compoundAnti-CRISPR (Acr) Proteins
Type Synthetic Small Molecule (<500 Da)[1]Natural Protein (50-150 amino acids)
Cell Permeability YesNo
Delivery Method Addition to cell culture mediaTransfection/transduction (e.g., plasmid, viral vector)
Reversibility Reversible (washout)Generally irreversible (requires cessation of expression)
Temporal Control High (fast-acting, tunable concentration)Slower (dependent on transcription/translation)
Specificity Specific to SpCas9, does not inhibit Cas12aHighly specific to a particular Cas ortholog or type

Mechanism of Inhibition

The strategies employed by this compound and Acr proteins to inhibit Cas9 are fundamentally different. This compound is believed to function by disrupting the catalytic activity of the SpCas9 nuclease without preventing the Cas9-gRNA complex from binding to its target DNA.

Anti-CRISPR proteins, having co-evolved with CRISPR-Cas systems, have developed a wide array of inhibitory mechanisms. These can be broadly categorized as:

  • DNA Binding Blockage : Some Acr proteins, like AcrIIC3, prevent the Cas9-gRNA complex from binding to the target DNA, often by inducing conformational changes or dimerization of the Cas9 protein.

  • DNA Cleavage Prevention : Other proteins, such as AcrIIC1, allow DNA binding but physically obstruct the nuclease domains (e.g., HNH) of Cas9, thereby preventing the cleavage of the target DNA strand.

  • Complex Assembly Interference : Certain Acrs can interfere with the proper assembly of the Cas9-gRNA ribonucleoprotein (RNP) complex.

  • Enzyme Recruitment Blockage : In more complex CRISPR systems (Type I), Acrs like AcrF3 can prevent the recruitment of additional enzymes, such as the Cas3 helicase-nuclease, which are required for DNA degradation.

G cluster_crispr CRISPR-Cas9 Pathway cluster_inhibitors Inhibitor Action gRNA gRNA RNP Cas9-gRNA RNP Complex gRNA->RNP Cas9 SpCas9 Protein Cas9->RNP DNA_Binding Target DNA Binding RNP->DNA_Binding Cleavage DNA Cleavage (NHEJ/HDR) DNA_Binding->Cleavage BRD This compound BRD->Cleavage Disrupts Catalysis Acr_Bind Acr Proteins (e.g., AcrIIC3) Acr_Bind->DNA_Binding Blocks Binding Acr_Cleave Acr Proteins (e.g., AcrIIC1) Acr_Cleave->Cleavage Blocks Nuclease

Diagram 1. Mechanisms of CRISPR-Cas9 inhibition.

Quantitative Performance Data

Direct, side-by-side quantitative comparisons of potency are challenging due to the different delivery methods and assay conditions used for small molecules versus proteins. However, cellular assays provide a reliable measure of the effective concentration required for inhibition. This compound has been shown to inhibit SpCas9 activity in a dose-dependent manner across multiple cell-based assays.

InhibitorAssay TypeTarget Cell LineEC50 / IC50
This compound eGFP Disruption AssayU2OS~6.2 µM
This compound HiBiT Knock-in AssayHEK293T~5.7 µM
Acr Proteins Varies (often plasmid-based)VariesNot typically measured by EC50; potency is high at stoichiometric or sub-stoichiometric levels in vitro

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response.

Notably, this compound has also been demonstrated to enhance the specificity of SpCas9 by reducing off-target editing while maintaining on-target activity.

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the efficacy of CRISPR inhibitors. Below are methodologies for two key experiments.

Protocol 1: Cell-Based eGFP Disruption Assay

This assay quantifies inhibitor activity by measuring the rescue of green fluorescent protein (eGFP) expression. In the absence of an inhibitor, Cas9 disrupts the eGFP gene, leading to a loss of fluorescence.

Methodology:

  • Cell Seeding: Seed U2OS cells stably expressing eGFP (U2OS.eGFP.PEST) into 96-well plates.

  • Transfection: Transfect cells with plasmids encoding SpCas9 and an eGFP-targeting gRNA. For RNP delivery, nucleofect cells with a pre-formed Cas9-gRNA ribonucleoprotein complex.

  • Inhibitor Treatment: Immediately after transfection, add this compound at various concentrations to the cell media. For Acr protein evaluation, a plasmid encoding the Acr is co-transfected with the Cas9 and gRNA plasmids.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene editing and inhibitor action.

  • Data Acquisition: Measure the percentage of eGFP-positive cells using flow cytometry or high-content imaging.

  • Analysis: Normalize the fluorescence signal to a negative control (no Cas9) and a positive control (Cas9 without inhibitor). Plot the dose-response curve to determine the EC50 value.

G cluster_outcomes Expected Outcomes start Seed U2OS.eGFP cells transfect Transfect with SpCas9 + gRNA start->transfect treat Add Inhibitor (this compound or Acr plasmid) transfect->treat incubate Incubate (24-48h) treat->incubate measure Measure eGFP fluorescence (Flow Cytometry) incubate->measure no_inhib No Inhibitor: eGFP Disrupted (Low Fluorescence) inhib With Inhibitor: eGFP Rescued (High Fluorescence) analyze Calculate EC50 measure->analyze

References

Evaluating the Potency of BRD7586 Against Different gRNAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing. However, precise control over the activity of the Cas9 nuclease remains a critical challenge to minimize off-target effects and enhance the safety of its therapeutic applications. Small-molecule inhibitors of Cas9 offer a promising avenue for achieving temporal and dose-dependent control. This guide provides a comprehensive evaluation of BRD7586, a potent inhibitor of Streptococcus pyogenes Cas9 (SpCas9), and compares its performance with other alternatives, supported by experimental data and detailed protocols.

This compound: Mechanism of Action

This compound is a cell-permeable small molecule that selectively inhibits SpCas9. Its mechanism of action involves direct engagement with the SpCas9 protein, which enhances its specificity for the target DNA sequence.[1] Notably, this compound does not inhibit the activity of Cas12a, highlighting its specificity for SpCas9.[1] By reversibly binding to SpCas9, this compound allows for fine-tuned control over the genome editing process, a desirable feature for therapeutic interventions.

Comparative Potency of SpCas9 Inhibitors

The potency of this compound has been evaluated in various cellular assays and compared to other known SpCas9 inhibitors. The following table summarizes the available quantitative data on the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of this compound and its alternatives.

InhibitorAssay TypeTarget/Cell LinePotency (EC50/IC50)Reference
This compound eGFP Disruption AssayU2OS.eGFP.PEST6.2 ± 1.2 µM (EC50)[1]
This compound HiBiT Knock-in AssayHEK293T5.7 ± 0.36 µM (EC50)[1]
BRD0539eGFP Disruption AssayU2OS.eGFP.PEST~12 µM (EC50)[1]
BRD0539In vitro DNA Cleavage-22 µM (IC50)
SP2Reporter Cells-5.07 µM (EC50)
SP24Reporter Cells-0.57 µM (EC50)
SP2Microscale Thermophoresis (SpCas9-gRNA)-5.63 ± 3.65 µM (EC50)
SP24Microscale Thermophoresis (SpCas9-gRNA)-7.24 ± 3.16 µM (EC50)

This compound demonstrates approximately twofold greater potency than its predecessor, BRD0539, in cell-based assays. While direct comparative data under identical experimental conditions is limited for all compounds, SP24 appears to be a highly potent inhibitor in reporter cell assays.

Evaluating this compound Potency Against Different gRNAs

A crucial aspect of evaluating any Cas9 inhibitor is understanding its efficacy with a variety of guide RNAs (gRNAs) targeting different genomic loci. While a systematic analysis of this compound's potency against gRNAs with varying sequences, secondary structures, or mismatch burdens is not yet available in the published literature, studies have demonstrated its ability to enhance the on-target specificity of SpCas9 with gRNAs targeting different genes.

The following table summarizes the observed effects of this compound on the on-target to off-target editing ratio for three different gRNAs. An increase in this ratio indicates improved specificity.

Target GeneCell LineThis compound ConcentrationOn-target vs. Off-target Ratio EnhancementReference
EMX1HEK293TIncreasingEnhanced
FANCFHEK293TIncreasingEnhanced
VEGFAHEK293TIncreasingEnhanced

These findings suggest that this compound is effective at improving the specificity of SpCas9 across different genomic contexts. However, further research is warranted to elucidate the precise relationship between gRNA characteristics and the inhibitory activity of this compound.

Alternative SpCas9 Inhibitors

Besides this compound, other classes of molecules can inhibit SpCas9 activity, offering alternative strategies for controlling genome editing.

  • BRD0539: A first-generation SpCas9 inhibitor that is less potent than this compound.

  • SP2 and SP24: Small molecules identified as effective SpCas9 inhibitors, with SP24 showing high potency in cell-based reporter assays.

  • Anti-CRISPR (Acr) Proteins: Naturally occurring proteins produced by bacteriophages to inactivate bacterial CRISPR-Cas systems. Acr proteins utilize diverse mechanisms to inhibit Cas9, including blocking DNA binding, preventing RNP complex formation, or inducing Cas9 dimerization. They are highly potent but their delivery into mammalian cells can be challenging compared to small molecules.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of inhibitor potency. The following are protocols for two key assays used in the characterization of this compound.

eGFP Disruption Assay

This assay measures the ability of SpCas9 to disrupt the expression of an enhanced Green Fluorescent Protein (eGFP) reporter gene. Inhibition of Cas9 activity results in the preservation of the eGFP signal.

Cell Line: U2OS cells stably expressing an eGFP-PEST fusion protein (U2OS.eGFP.PEST).

Protocol:

  • Cell Seeding: Seed U2OS.eGFP.PEST cells in a 96-well plate at a density that will result in 50-70% confluency at the time of analysis.

  • Transfection/Nucleofection: Introduce the SpCas9 and gRNA targeting the eGFP gene into the cells. This can be achieved through plasmid transfection or ribonucleoprotein (RNP) nucleofection.

  • Inhibitor Treatment: Immediately after transfection/nucleofection, add this compound or other inhibitors at various concentrations to the cell culture medium. Include a DMSO-only control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Analysis: Measure the percentage of eGFP-positive cells using flow cytometry or high-content imaging.

  • Data Normalization: Normalize the eGFP disruption percentage in the inhibitor-treated wells to the DMSO control.

  • EC50 Calculation: Determine the EC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

HiBiT Knock-in Assay

This assay quantifies the efficiency of Cas9-mediated homology-directed repair (HDR) by measuring the knock-in of a small HiBiT peptide tag into a specific genomic locus. Inhibition of Cas9 reduces the efficiency of HiBiT knock-in and the resulting luminescent signal.

Cell Line: HEK293T cells.

Protocol:

  • Cell Seeding: Plate HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with plasmids encoding SpCas9, a gRNA targeting the desired genomic locus (e.g., GAPDH), and a single-stranded oligodeoxynucleotide (ssODN) donor template containing the HiBiT sequence flanked by homology arms.

  • Inhibitor Treatment: Add this compound or other inhibitors at a range of concentrations to the cells immediately following transfection.

  • Incubation: Culture the cells for 24-48 hours.

  • Lysis and Luminescence Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System reagents according to the manufacturer's instructions.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the DMSO control and calculate the EC50 value.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate key concepts and experimental procedures.

Signaling_Pathway cluster_inhibition Mechanism of this compound Inhibition SpCas9_gRNA SpCas9-gRNA Complex Binding Binding & Cleavage SpCas9_gRNA->Binding Target_DNA Target DNA Target_DNA->Binding This compound This compound This compound->SpCas9_gRNA Binds to Inhibition Inhibition

Caption: Mechanism of this compound action on the SpCas9-gRNA complex.

Experimental_Workflow cluster_workflow eGFP Disruption Assay Workflow A 1. Seed U2OS.eGFP.PEST cells B 2. Transfect with SpCas9 and eGFP-targeting gRNA A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 24-48 hours C->D E 5. Analyze eGFP expression (Flow Cytometry/Imaging) D->E F 6. Calculate EC50 E->F

Caption: Workflow for the eGFP Disruption Assay.

Logical_Relationship cluster_relationship Inhibitor Comparison Logic This compound This compound Potency Potency (EC50/IC50) This compound->Potency Specificity Specificity (On-target/Off-target) This compound->Specificity Mechanism Mechanism of Action This compound->Mechanism Alternatives Alternatives (BRD0539, SP2, SP24, Acrs) Alternatives->Potency Alternatives->Specificity Alternatives->Mechanism Evaluation Overall Evaluation Potency->Evaluation Specificity->Evaluation Mechanism->Evaluation

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling BRD7586

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for BRD7586 is publicly available. The following guidance is based on best practices for handling novel, potent biochemical compounds. A thorough, substance-specific risk assessment should be conducted by qualified personnel before any handling, storage, or disposal.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective inhibitor of Streptococcus pyogenes Cas9 (SpCas9). Adherence to these procedures is critical to ensure personal safety and experimental integrity.

Personal Protective Equipment (PPE)

Given the unknown toxicological profile of this compound, a conservative approach to PPE is mandatory.

OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Chemical splash goggles and a full-face shield.- Nitrile gloves (double-gloving is recommended).- Disposable lab coat or gown.- Use of a certified chemical fume hood is required.
Preparing Solutions - Chemical splash goggles.- Nitrile gloves.- Lab coat.- All work must be performed in a chemical fume hood.
General Laboratory Work - Safety glasses with side shields.- Nitrile gloves.- Lab coat.

Operational Plan: Handling and Storage

Engineering Controls: All manipulations of solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Storage:

  • Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Experimental Protocol: Preparation of a 1 mg/mL Working Solution

This protocol is adapted from supplier recommendations for in vivo use and can be modified for in vitro applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 10 mg/mL stock solution: Dissolve the required amount of this compound powder in DMSO to achieve a final concentration of 10 mg/mL.

  • Solubilization: In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.

  • Add Surfactant: To the mixture from step 2, add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline to the mixture to reach a final volume of 1 mL and a final this compound concentration of 1 mg/mL.

  • Usage: It is recommended to prepare this working solution fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated solid materials, including gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and use a chemical spill kit to absorb the material. Collect the absorbed material in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS office.

Visualizations

Experimental Workflow for this compound Handling

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Verify Fume Hood Function ppe->fume_hood weigh Weigh Solid this compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot for Use/Storage dissolve->aliquot collect_solid Collect Solid Waste aliquot->collect_solid collect_liquid Collect Liquid Waste aliquot->collect_liquid ehs_disposal Dispose via EHS collect_solid->ehs_disposal collect_liquid->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

Signaling Pathway: Inhibition of SpCas9 by this compound

G SpCas9 SpCas9 Nuclease Complex SpCas9-gRNA Complex SpCas9->Complex gRNA Guide RNA (gRNA) gRNA->Complex Target_DNA Target DNA DSB Double-Strand Break (DSB) Target_DNA->DSB No_DSB No Cleavage Target_DNA->No_DSB This compound This compound This compound->Complex Inhibits Complex->DSB Binds Target DNA Complex->No_DSB Inhibited by this compound

Caption: this compound inhibits the nuclease activity of the SpCas9-gRNA complex.

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